molecular formula C28H46N2O3S B15579030 RyR2 stabilizer-1

RyR2 stabilizer-1

Cat. No.: B15579030
M. Wt: 490.7 g/mol
InChI Key: LSGDCGWYQCFSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RyR2 stabilizer-1 is a useful research compound. Its molecular formula is C28H46N2O3S and its molecular weight is 490.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H46N2O3S

Molecular Weight

490.7 g/mol

IUPAC Name

1-[4-[4-(1-hydroxycyclopropyl)butyl-[4-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)butyl]amino]butyl]cyclopropan-1-ol

InChI

InChI=1S/C28H46N2O3S/c1-33-25-8-9-26-24(22-25)23-30(20-21-34-26)19-7-6-18-29(16-4-2-10-27(31)12-13-27)17-5-3-11-28(32)14-15-28/h8-9,22,31-32H,2-7,10-21,23H2,1H3

InChI Key

LSGDCGWYQCFSIJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling. Dysregulation of RyR2, often leading to a "leaky" channel, is implicated in severe cardiac arrhythmias such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and contributes to the pathology of heart failure.[1][2][3] This has driven the development of RyR2 stabilizers as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of RyR2 stabilizers, with a focus on the pioneering class of compounds known as Rycals. Detailed experimental protocols for key assays and quantitative data on stabilizer efficacy are presented to aid researchers in this field.

The Discovery of RyR2 Dysfunction and the "Leaky Channel" Hypothesis

The journey towards RyR2 stabilizers began with the identification of mutations in the RYR2 gene as the cause of CPVT, an inherited disorder characterized by stress-induced ventricular arrhythmias.[1][3] Research revealed that these mutations, as well as post-translational modifications in conditions like heart failure, lead to a gain-of-function in the RyR2 channel. This results in aberrant diastolic calcium release from the sarcoplasmic reticulum (SR), an event termed "SR Ca2+ leak".[4][5]

This diastolic Ca2+ leak is arrhythmogenic as the excess cytosolic calcium is extruded from the cell by the electrogenic sodium-calcium exchanger (NCX), leading to delayed afterdepolarizations (DADs) that can trigger fatal ventricular arrhythmias.[1][3] A key discovery in this process was the role of the accessory protein calstabin2 (also known as FKBP12.6). Calstabin2 binds to RyR2 and stabilizes its closed state.[6] In pathological conditions, hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) can cause the dissociation of calstabin2, leading to a "leaky" RyR2 channel.[4][7] This "leaky channel" hypothesis became the foundational concept for the development of RyR2 stabilizers.

RyR2 Stabilizers: The Rycal Class of Compounds

The primary strategy for correcting RyR2 dysfunction has been to develop small molecules that can stabilize the closed state of the channel, thereby preventing the aberrant diastolic Ca2+ leak. The most prominent class of these drugs are the Rycals, developed by ARMGO Pharma.[8]

Mechanism of Action

Rycals are allosteric modulators that bind to the RyR2 channel.[8] Their proposed mechanism of action involves enhancing the binding affinity of calstabin2 to the RyR2 channel, particularly to the hyperphosphorylated, disease-state channel.[9] By preventing the dissociation of calstabin2, Rycals effectively "fix" the Ca2+ leak.[4] Structural studies have begun to elucidate the binding sites of these compounds, providing a basis for structure-based drug design.[4]

Key RyR2 Stabilizers

Several key compounds have been developed and investigated as RyR2 stabilizers:

  • JTV-519 (K201): A 1,4-benzothiazepine derivative, JTV-519 was one of the first compounds identified to stabilize the RyR2-calstabin2 interaction.[5][10] It has demonstrated efficacy in preventing arrhythmias in preclinical models.[9]

  • S-107: A derivative of JTV-519, S-107 also acts by enhancing the binding of calstabin2 to RyR2.[7]

  • ARM210 (S48168): This is a leading Rycal compound currently in clinical development for the treatment of RyR1-related myopathies and CPVT.[8][11][12] It is an orally bioavailable small molecule that preferentially binds to and repairs leaky RyR channels.[8][11]

Synthesis of RyR2 Stabilizers

While detailed, proprietary synthesis routes for the latest generation of Rycals like ARM210 are not publicly available, the synthesis of earlier benzothiazepine-based stabilizers like JTV-519 and S-107 has been described in the scientific and patent literature. These syntheses generally involve multi-step processes to construct the core benzothiazepine (B8601423) ring system and introduce the necessary side chains. Researchers interested in synthesizing these or analogous compounds should refer to specialized medicinal chemistry literature.

Quantitative Data on RyR2 Stabilizers

The efficacy of RyR2 stabilizers has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for prominent RyR2 stabilizers.

CompoundAssayModel SystemKey FindingReference
JTV-519 (K201) Calstabin2 BindingPKA-phosphorylated RyR2Increases binding affinity of calstabin2[9]
Single Channel ActivityReconstituted RyR1IC50 ≈ 25 µM[13]
S-107 Calstabin2 BindingR2474S mutant RyR2Enhances binding of calstabin2[7]
ARM210 (S48168) Clinical Trial (Phase 1b)RYR1-RM PatientsWell-tolerated at 120 mg and 200 mg daily doses[14][15]
Ryanozole (TMDJ-035) RyR2 InhibitionHEK293 cells expressing RyR2IC50 of 15 nM[16]
CompoundParameterValueModel SystemReference
Calstabin2 (FKBP12.6) Kd for RyR2116.6 ± 5.4 nM (non-phosphorylated)Mouse cardiac RyR2[9]
Kd for PKA-phosphorylated RyR21,583.1 ± 95.2 nMMouse cardiac RyR2[9]
Kd for PKA-phosphorylated RyR2 + JTV-519125.1 ± 5.5 nMMouse cardiac RyR2[9]
Calstabin1 (FKBP12) Kd for RyR193.8 ± 4.0 nM (non-phosphorylated)Mouse skeletal muscle RyR1[9]
Kd for PKA-phosphorylated RyR11,068.5 ± 77.5 nMMouse skeletal muscle RyR1[9]
Kd for PKA-phosphorylated RyR1 + JTV-519110.3 ± 1.8 nMMouse skeletal muscle RyR1[9]
Calmodulin (CaM) Kd for RyR250.9 ± 4.4 nMRat heart failure myocytes[17]
FKBP12.6 Kd for RyR20.84 ± 0.07 nMRat heart failure myocytes[17]

Experimental Protocols

[3H]Ryanodine Binding Assay

This assay is a cornerstone for assessing RyR channel activity, as [3H]ryanodine binds with high affinity to the open state of the channel.[18]

Objective: To quantify the open probability of RyR2 channels in microsomal preparations.

Materials:

  • Microsomes from heart tissue or HEK293 cells expressing RyR2.[18]

  • Binding buffer: e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4.

  • [3H]ryanodine (specific activity ~50-100 Ci/mmol).

  • Varying concentrations of free Ca2+ (buffered with EGTA).

  • Test compounds (RyR2 stabilizers).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Isolate SR microsomes from cardiac tissue or HEK293 cells expressing RyR2.[18]

  • Incubate the microsomes (50-100 µg of protein) with 1-10 nM [3H]ryanodine in the binding buffer.

  • Add varying concentrations of free Ca2+ to assess the Ca2+-dependence of channel opening.[19]

  • Add test compounds at desired concentrations.

  • Incubate at 37°C for 2-3 hours to reach equilibrium.[19]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound [3H]ryanodine.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of unlabeled ryanodine.

  • Calculate specific binding and analyze the data to determine the effects of the test compound on RyR2 channel activity.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR2 channels.

Objective: To measure the open probability (Po), mean open time, and mean closed time of single RyR2 channels.

Materials:

  • SR microsomes containing RyR2.

  • Planar lipid bilayer apparatus.

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine).

  • Symmetrical buffer solutions (e.g., 250 mM KCl or CsCl, 20 mM HEPES, pH 7.4).[20]

  • Ca2+ and Mg2+ solutions for addition to the cis (cytosolic) and trans (luminal) chambers.

  • Test compounds.

  • Low-noise amplifier and data acquisition system.

Procedure:

  • Form a stable planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Fuse SR microsomes containing RyR2 to the bilayer by adding them to the cis chamber.

  • Establish a voltage clamp across the bilayer (e.g., +40 mV).[20]

  • Record single-channel currents under baseline conditions with defined Ca2+ concentrations in the cis and trans chambers.

  • Add test compounds to the cis chamber and record the changes in channel gating behavior.

  • Analyze the data to determine Po, mean open time, and mean closed time.[4]

Intracellular Calcium Imaging (Ca2+ Sparks)

This method visualizes elementary Ca2+ release events (Ca2+ sparks) from the SR in isolated cardiomyocytes.

Objective: To measure the frequency, amplitude, and spatial and temporal properties of Ca2+ sparks as an indicator of diastolic Ca2+ leak.[21]

Materials:

  • Isolated ventricular myocytes.[4][22]

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Cal-520).[23]

  • Confocal microscope with a line-scanning mode.

  • Perfusion system with Tyrode's solution.

  • Test compounds.

  • Image analysis software.

Procedure:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rabbit).[4]

  • Load the myocytes with a fluorescent Ca2+ indicator.[4]

  • Place the cells in a perfusion chamber on the stage of a confocal microscope.

  • Acquire line-scan images along the length of the myocyte to capture the temporal and spatial characteristics of spontaneous Ca2+ release events (sparks).

  • Perfuse the cells with a control solution and then with a solution containing the test compound.

  • Record images before, during, and after drug application.

  • Analyze the images to quantify Ca2+ spark frequency, amplitude, duration, and width.[21]

Signaling Pathways and Experimental Workflows

RyR2 Phosphorylation Signaling Pathway

RyR2_Phosphorylation beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates RyR2 RyR2 PKA->RyR2 Phosphorylates (S2808) CaMKII CaMKII CaMKII->RyR2 Phosphorylates (S2814) Calstabin2 Calstabin2 RyR2->Calstabin2 Dissociates Ca_leak Diastolic Ca2+ Leak RyR2->Ca_leak Causes Calstabin2->RyR2 Binds & Stabilizes Arrhythmia Arrhythmia Ca_leak->Arrhythmia Leads to Stabilizer RyR2 Stabilizer (e.g., Rycal) Stabilizer->RyR2 Stabilizes (prevents dissociation)

Caption: Signaling pathway of RyR2 hyperphosphorylation leading to Ca2+ leak and arrhythmia.

Drug Discovery and Validation Workflow

Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Validation cluster_3 Clinical Development HTS High-Throughput Screening (e.g., ER Ca2+ assay) Ryanodine_Binding [3H]Ryanodine Binding Assay HTS->Ryanodine_Binding Hit Confirmation Single_Channel Single-Channel Recording Ryanodine_Binding->Single_Channel Mechanism of Action Ca_Sparks Ca2+ Spark Imaging (Isolated Cardiomyocytes) Single_Channel->Ca_Sparks Cellular Efficacy CPVT_Model Animal Model of CPVT (e.g., RyR2 mutant mouse) Ca_Sparks->CPVT_Model Preclinical Efficacy ECG ECG Monitoring (Arrhythmia assessment) CPVT_Model->ECG Functional Outcome Phase_I Phase I Trials (Safety & PK) ECG->Phase_I Lead Candidate Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Proof of Concept

Caption: A typical workflow for the discovery and validation of RyR2 stabilizers.

Conclusion and Future Directions

The discovery and development of RyR2 stabilizers represent a significant advancement in the potential treatment of life-threatening cardiac arrhythmias and heart failure. The "leaky channel" hypothesis has provided a clear rationale for targeting RyR2, and compounds like ARM210 are now showing promise in clinical trials. Future research will likely focus on developing second-generation stabilizers with improved selectivity and pharmacokinetic properties, as well as on identifying novel binding sites on the RyR2 complex. The detailed methodologies and data presented in this guide are intended to support these ongoing efforts and facilitate further innovation in this critical area of cardiovascular drug discovery.

References

The Critical Role of Ryanodine Receptor 2 Stabilization in Cardiac Myocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cardiac ryanodine (B192298) receptor (RyR2) is a massive intracellular calcium release channel located on the sarcoplasmic reticulum (SR) that is fundamental to excitation-contraction coupling in cardiac myocytes. The stability of the RyR2 channel complex is paramount for maintaining normal cardiac function. Destabilization of RyR2, often driven by hyperphosphorylation or dissociation of regulatory proteins, leads to aberrant diastolic calcium leak from the SR. This calcium leak can trigger delayed afterdepolarizations, leading to life-threatening cardiac arrhythmias, and contributes to the progression of heart failure. Consequently, the stabilization of RyR2 has emerged as a promising therapeutic strategy for a range of cardiovascular diseases. This technical guide provides an in-depth overview of the core mechanisms governing RyR2 stabilization, details key experimental protocols for its investigation, and presents quantitative data on the molecular interactions that underpin its regulation.

Introduction: The Ryanodine Receptor 2 Macromolecular Complex

The RyR2 channel is not a standalone protein but rather the core of a large macromolecular complex. Its function is exquisitely regulated by a host of associated proteins and post-translational modifications. A critical component of this complex is the FK506-binding protein 12.6 (FKBP12.6), also known as calstabin-2. FKBP12.6 binds to each of the four RyR2 subunits, stabilizing the channel in its closed state during diastole and preventing inappropriate calcium leakage from the SR.[1][2]

Dysfunction arises when this delicate balance is disturbed. In pathological states such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), chronic activation of the β-adrenergic system leads to hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[3][4][5] This hyperphosphorylation can decrease the binding affinity of FKBP12.6 for RyR2, leading to its dissociation from the channel complex.[4][6] The resulting "leaky" RyR2 channels contribute to diastolic SR calcium leak, which is a key driver of cardiac arrhythmias and contractile dysfunction.[1][7][8] Therefore, strategies aimed at stabilizing the RyR2-FKBP12.6 interaction and preventing channel hyperphosphorylation are of significant therapeutic interest.[9][10]

Signaling Pathways Regulating RyR2 Stabilization

The stability and function of the RyR2 channel are dynamically regulated by complex signaling pathways, primarily involving PKA and CaMKII.

Protein Kinase A (PKA) Pathway

Under physiological conditions, β-adrenergic stimulation activates PKA, which phosphorylates RyR2 at specific serine residues, most notably Ser-2808 (or Ser-2809 in some species) and Ser-2030.[11][12][13] While acute PKA-mediated phosphorylation is important for the "fight-or-flight" response by enhancing calcium release and contractility, chronic hyperphosphorylation, as seen in heart failure, is maladaptive.[4][14] This sustained phosphorylation is thought to reduce the affinity of FKBP12.6 for RyR2, leading to channel destabilization and diastolic calcium leak.[4][15]

PKA_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Beta-AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta-AR->AC Stimulation cAMP cAMP AC->cAMP ATP PKA_active Active PKA cAMP->PKA_active PKA_inactive Inactive PKA RyR2_complex RyR2-FKBP12.6 Complex PKA_active->RyR2_complex Phosphorylation pRyR2 Phosphorylated RyR2 (S2808/S2030) RyR2_complex->pRyR2 FKBP12_6_dissociated FKBP12.6 pRyR2->FKBP12_6_dissociated Dissociation Ca_leak Diastolic Ca2+ Leak pRyR2->Ca_leak

PKA signaling pathway leading to RyR2 phosphorylation.

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

CaMKII is another crucial kinase that regulates RyR2 function. Its activity is increased in response to elevated intracellular calcium levels and increased heart rates.[3] CaMKII phosphorylates RyR2 primarily at Ser-2814 (or Ser-2815 in some species).[16][17] Similar to PKA, chronic CaMKII activation, as observed in heart failure and arrhythmias, leads to RyR2 hyperphosphorylation, which enhances channel activity and contributes to diastolic calcium leak.[3][5][18] This CaMKII-mediated pathway is considered a significant contributor to the arrhythmogenic substrate in diseased hearts.[3]

CaMKII_Pathway cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Ca_ion Ca2+ Calmodulin Calmodulin Ca_ion->Calmodulin CaM_complex Ca2+/Calmodulin Complex Calmodulin->CaM_complex CaMKII_active Active CaMKII CaM_complex->CaMKII_active CaMKII_inactive Inactive CaMKII RyR2 RyR2 CaMKII_active->RyR2 Phosphorylation pRyR2 Phosphorylated RyR2 (S2814) RyR2->pRyR2 Ca_leak Diastolic Ca2+ Leak pRyR2->Ca_leak

CaMKII signaling pathway leading to RyR2 phosphorylation.

Quantitative Data on RyR2 Regulation

The following tables summarize key quantitative data from the literature regarding the interactions and modifications that govern RyR2 stability.

Table 1: Binding Affinities of FKBP Isoforms to RyR2

Interacting ProteinsDissociation Constant (Kd)Experimental SystemReference
FKBP12.6 - RyR20.7 ± 0.1 nMPermeabilized rat/mouse ventricular myocytes[19][20]
FKBP12 - RyR2206 ± 70 nMPermeabilized rat/mouse ventricular myocytes[19][20]

Table 2: Effects of Interventions on RyR2-Mediated Calcium Release

InterventionEffect on Calcium SparksExperimental ModelReference(s)
Exercise Training (in Heart Failure)Reduced frequencyPost-myocardial infarction rat cardiomyocytes[7][21]
JTV519 (RyR2 stabilizer)Suppressed transient inward currentsCalstabin-2+/- mouse cardiomyocytes[1]
CaMKII Phosphomimetic (S2814D)Increased frequencyKnockin mouse cardiomyocytes[5]
PKA Hyperphosphorylation (S2808D)Increased diastolic leakKnockin mouse model[22]

Experimental Protocols for Studying RyR2 Stabilization

This section provides detailed methodologies for key experiments used to investigate the stability and function of the RyR2 channel.

Isolation of Adult Ventricular Myocytes

Objective: To obtain a high yield of viable, rod-shaped cardiac myocytes for subsequent functional and biochemical assays.

Protocol (Langendorff Perfusion Method):

  • Animal Preparation: Anesthetize an adult rat or mouse according to approved institutional protocols. Open the chest cavity to expose the heart.

  • Heart Excision: Rapidly excise the heart and immediately place it in ice-cold, oxygenated, calcium-free buffer (e.g., EDTA buffer).

  • Aortic Cannulation: Identify the aorta and cannulate it onto a Langendorff perfusion apparatus. Secure the aorta with a suture.

  • Retrograde Perfusion: Begin retrograde perfusion with a calcium-free buffer at 37°C to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to a buffer containing collagenase (e.g., Type II) and a low concentration of calcium. Continue perfusion until the heart becomes flaccid (typically 10-20 minutes).

  • Tissue Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a high-potassium storage solution (e.g., Kraft-Brühe solution).

  • Cell Filtration and Calcium Reintroduction: Gently triturate the minced tissue to release individual myocytes. Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue. Gradually reintroduce calcium to the myocyte suspension to avoid calcium paradox.

  • Cell Viability Assessment: Assess cell viability based on rod-shaped morphology and exclusion of trypan blue. A yield of over 70% viable myocytes is considered good.

Measurement of Calcium Sparks

Objective: To quantify spontaneous, localized calcium release events from the SR, which are indicative of RyR2 activity and diastolic calcium leak.

Protocol (Confocal Microscopy):

  • Cell Loading: Incubate isolated ventricular myocytes with a fluorescent calcium indicator (e.g., Fluo-4 AM, 5-10 µM) for 15-30 minutes at room temperature.

  • Microscopy Setup: Place the coverslip with loaded myocytes in a perfusion chamber on the stage of a laser scanning confocal microscope equipped with a high numerical aperture oil-immersion objective (e.g., 60x or 100x).

  • Image Acquisition: Use the 488 nm laser line for excitation of Fluo-4 and collect emission signals above 505 nm. Acquire images in line-scan mode along the longitudinal axis of the myocyte to achieve high temporal resolution (typically 1-2 ms (B15284909) per line).

  • Data Recording: Record spontaneous calcium sparks in quiescent myocytes. To assess the effects of stimuli, field-stimulate the myocytes at a defined frequency (e.g., 1 Hz) before stopping stimulation and recording sparks.

  • Image Analysis: Use specialized software (e.g., ImageJ with SparkMaster plugin or custom-written code) to detect and analyze calcium sparks. Key parameters to quantify include spark frequency (sparks/100 µm/s), amplitude (F/F₀), full duration at half maximum (FDHM), and full width at half maximum (FWHM).

Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak

Objective: To quantify the overall diastolic leak of calcium from the SR.

Protocol (Tetracaine-Sensitive Calcium Shift):

  • Cell Preparation and Loading: Load isolated myocytes with a calcium indicator as described for calcium spark measurements.

  • Perfusion Protocol:

    • Perfuse the myocyte with normal Tyrode's solution containing 1-2 mM Ca²⁺.

    • Switch to a solution containing 0 Na⁺ and 0 Ca²⁺ to inhibit Na⁺/Ca²⁺ exchange and prevent Ca²⁺ entry/exit. This traps the cellular calcium content.

    • After a steady-state diastolic fluorescence is reached, rapidly apply 10 mM caffeine (B1668208) to release the entire SR calcium content. The peak of the caffeine-induced calcium transient represents the total SR calcium load.

    • Repeat the protocol, but in the 0 Na⁺/0 Ca²⁺ solution, include 1 mM tetracaine (B1683103), a potent RyR2 blocker. Tetracaine will inhibit the diastolic leak, leading to an increase in the SR calcium load.

  • Data Analysis: The difference in the SR calcium load measured with and without tetracaine provides a quantitative measure of the SR calcium leak.

Co-Immunoprecipitation of the RyR2 Macromolecular Complex

Objective: To isolate the RyR2 complex and identify its associated proteins, such as FKBP12.6, PKA, and CaMKII.

Protocol:

  • Tissue Homogenization: Homogenize cardiac tissue or isolated myocytes in a lysis buffer containing protease and phosphatase inhibitors.

  • Solubilization: Solubilize the membrane proteins using a mild non-ionic detergent (e.g., CHAPS).

  • Pre-clearing: Centrifuge the lysate to pellet insoluble material. Pre-clear the supernatant with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against specific proteins of interest (e.g., FKBP12.6, PKA, CaMKII, phospho-specific RyR2 antibodies).

Site-Directed Mutagenesis of RyR2

Objective: To introduce specific point mutations into the RyR2 cDNA to study the functional consequences of altered phosphorylation sites or disease-associated mutations.

Protocol (Overlap Extension PCR):

  • Primer Design: Design two sets of complementary PCR primers. The internal primers will contain the desired mutation.

  • First Round PCR: Perform two separate PCR reactions using a plasmid containing the wild-type RyR2 cDNA as a template.

    • Reaction 1: Forward outer primer and the reverse mutagenic primer.

    • Reaction 2: Forward mutagenic primer and the reverse outer primer.

  • Purification of PCR Products: Purify the PCR products from both reactions to remove the original template DNA and primers.

  • Second Round PCR (Overlap Extension): Combine the two purified PCR products from the first round. These products will anneal at their overlapping ends containing the mutation. Perform a second PCR using only the outer forward and reverse primers. This will amplify the full-length DNA fragment containing the desired mutation.

  • Cloning and Sequencing: Clone the final PCR product into an appropriate expression vector. Sequence the construct to confirm the presence of the desired mutation and the absence of any other PCR-induced errors.

  • Functional Expression: Transfect the mutant RyR2 construct into a suitable cell line (e.g., HEK293 cells) for functional studies, such as single-channel recordings or calcium imaging.

Therapeutic Strategies Targeting RyR2 Stabilization

The central role of RyR2 destabilization in cardiac disease has spurred the development of therapeutic agents aimed at restoring normal channel function. These "Rycals" work by enhancing the binding of FKBP12.6 to RyR2, thereby reducing diastolic calcium leak.

  • JTV519 (K201): This 1,4-benzothiazepine derivative has been shown to increase the affinity of FKBP12.6 for RyR2, particularly for PKA-phosphorylated channels.[1] It has demonstrated anti-arrhythmic effects in animal models of heart failure and CPVT.[1][9]

  • Dantrolene (B1669809): A muscle relaxant used for malignant hyperthermia, dantrolene has also been shown to stabilize RyR2 by interacting directly with the channel and preventing domain unzipping, a conformational change associated with channel activation.

  • Other Investigational Drugs: Several other small molecules are under investigation for their RyR2-stabilizing properties, highlighting the active research in this therapeutic area.[10][23]

Experimental_Workflow cluster_model Model System cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis & Outcome Animal_Model Animal Model (e.g., Heart Failure, CPVT) Myocyte_Isolation Myocyte Isolation Animal_Model->Myocyte_Isolation Cell_Culture Cell Culture (e.g., HEK293) Site_Directed_Mutagenesis Site-Directed Mutagenesis Cell_Culture->Site_Directed_Mutagenesis Ca_Imaging Calcium Imaging (Sparks, Transients) Myocyte_Isolation->Ca_Imaging SR_Leak SR Ca2+ Leak Measurement Myocyte_Isolation->SR_Leak Co_IP Co-Immunoprecipitation Myocyte_Isolation->Co_IP Transfection Transfection Site_Directed_Mutagenesis->Transfection Transfection->Ca_Imaging Single_Channel Single-Channel Recording Transfection->Single_Channel Functional_Data Functional Data (e.g., Spark Frequency) Ca_Imaging->Functional_Data SR_Leak->Functional_Data Biochemical_Data Biochemical Data (e.g., Protein Interactions) Co_IP->Biochemical_Data Single_Channel->Functional_Data Therapeutic_Target Therapeutic Target Validation Functional_Data->Therapeutic_Target Biochemical_Data->Therapeutic_Target

Experimental workflow for investigating RyR2 stabilization.

Conclusion

The stabilization of the RyR2 channel complex is a critical determinant of cardiac myocyte calcium homeostasis and overall heart function. A deep understanding of the molecular mechanisms governing RyR2 stability, particularly the roles of PKA and CaMKII-mediated phosphorylation and the interaction with FKBP12.6, is essential for the development of novel therapies for cardiac arrhythmias and heart failure. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate regulation of RyR2 and to evaluate the efficacy of new therapeutic strategies aimed at its stabilization. The continued exploration of this vital ion channel holds immense promise for improving the treatment of cardiovascular diseases.

References

An In-depth Technical Guide to the Molecular Targets of RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of compounds designed to stabilize the cardiac ryanodine (B192298) receptor 2 (RyR2). Dysfunctional RyR2, characterized by pathological diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR), is a key factor in the pathophysiology of cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and contributes to heart failure. RyR2 stabilizers are a promising class of therapeutic agents that aim to correct this defect by promoting the closed state of the channel. This document details the mechanisms of action of various RyR2 stabilizers, presents quantitative data on their efficacy, outlines the experimental protocols used to characterize them, and provides visual representations of the relevant signaling pathways and experimental workflows.

The Primary Molecular Target: Ryanodine Receptor 2 (RyR2)

The principal molecular target for this class of drugs is the RyR2 channel itself, a large homotetrameric calcium release channel embedded in the SR membrane of cardiomyocytes. The primary therapeutic goal of RyR2 stabilizers is to mitigate or prevent the aberrant leakage of Ca2+ from the SR during diastole, a condition that can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias.[1][2][3] While all stabilizers converge on this common goal, their precise mechanisms of interaction with the RyR2 complex differ.

Direct Modulation of the RyR2 Channel

Several stabilizers directly interact with the RyR2 protein to allosterically modulate its function. These compounds can bind to specific sites on the RyR2 protein, inducing conformational changes that favor the closed state of the channel.

Ryanozole , a novel high-affinity and selective RyR2 modulator, directly targets the RyR2 channel to stabilize its closed state.[4] Its inhibitory action is independent of the accessory protein FKBP12.6 (calstabin2) and is not affected by the phosphorylation state of the RyR2 channel.[4] This suggests a direct interaction with the core structure of the RyR2 protein.

ARM210 , a representative of the Rycal class of drugs, has been shown to bind to a cleft in the RY1&2 domain of the RyR2 channel.[5][6][7][8] This binding stabilizes interactions between key domains within the cytosolic shell of the receptor, effectively reverting the channel from a pathological "primed" state back towards a more stable closed state.[5][6][7]

Flecainide (B1672765) , a class Ic antiarrhythmic drug, is a subject of ongoing debate regarding its direct action on RyR2. Some studies suggest that flecainide directly blocks the RyR2 channel pore in a voltage-dependent manner.[9][10][11] However, other research indicates that its anti-arrhythmic effects in the context of RyR2-mediated disease may be indirect, primarily stemming from its blockade of sodium channels, which in turn modulates intracellular Ca2+ handling.[12][13] Evidence suggests flecainide may have multiple binding sites on the RyR2 channel.[9]

Modulation of RyR2-Associated Proteins

The function of the RyR2 channel is intricately regulated by a host of associated proteins. Some stabilizers exert their effect by modulating the interaction between RyR2 and these regulatory partners.

Calstabin2 (FKBP12.6) is a key stabilizing protein that binds to RyR2 and promotes its closed state.[14] Dissociation of calstabin2 from the RyR2 complex is associated with a "leaky" channel phenotype.

  • S107 , another member of the Rycal family, functions by enhancing the binding of calstabin2 to the RyR2 channel.[15][16][17][18] This action is particularly effective in counteracting the effects of pathological post-translational modifications, such as PKA-dependent phosphorylation, which tend to promote calstabin2 dissociation.[16]

Calmodulin (CaM) is another crucial regulatory protein that can inhibit RyR2 activity.

  • Dantrolene , a skeletal muscle relaxant also investigated for its effects on RyR2, has been shown to require the presence of both CaM and FKBP12.6 for its inhibitory action on the RyR2 channel.[19][20][21] This suggests a complex mechanism of action that involves the stabilization of a multi-protein complex. While dantrolene's primary clinical use is for malignant hyperthermia via its action on RyR1, it shows isoform-selective inhibition, with its effect on RyR2 being more pronounced under pathological conditions.[22][23]

Quantitative Data on RyR2 Stabilizers

The efficacy of RyR2 stabilizers can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for several prominent RyR2 stabilizers.

CompoundAssay TypeMeasurementValueSpecies/Cell LineReference(s)
Ryanozole ER Ca2+-based assayIC50 (WT RyR2)15-40 nMHEK293[4][24]
[3H]ryanodine bindingIC50 (at pCa 5.0)10 nMNot Specified[4]
Dantrolene Single-channel recordingIC50160 nMSheep[21]
[3H]ryanodine bindingKi~150 nMPig (skeletal muscle RyR1)[23]
S107 Cellular assays (DADs)Effective Concentration10 µMhiPSC-CMs[15]
General ResearchEffective ConcentrationLow nanomolarNot Specified[15]

Experimental Protocols

The identification and characterization of RyR2 stabilizers rely on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.

[3H]Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as [3H]ryanodine preferentially binds to the open state of the channel.[25]

Methodology:

  • Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from cardiac tissue or HEK293 cells expressing RyR2.[25]

  • Incubation: Incubate the microsomes with [3H]ryanodine in a binding buffer containing varying concentrations of Ca2+ and the test compound.

  • Separation: Separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) or the inhibitory constant (Ki) of the test compound.

ER Ca2+-Based Assay in HEK293 Cells

This cell-based assay is suitable for high-throughput screening of RyR2 modulators by monitoring changes in ER Ca2+ levels.[26][27]

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with a plasmid encoding RyR2 and a genetically encoded ER Ca2+ indicator, such as R-CEPIA1er.[26]

  • Compound Application: Add the test compounds to the cells at various concentrations.

  • Fluorescence Imaging: Monitor the fluorescence of the ER Ca2+ indicator using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ER Ca2+ concentration, suggesting inhibition of RyR2-mediated Ca2+ leak.

  • Data Analysis: Quantify the change in fluorescence to determine the potency (e.g., EC50) of the inhibitory compounds.

Single-Channel Recording in Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR2 channels and the effect of stabilizers on their open probability, mean open time, and mean closed time.[28][29]

Methodology:

  • Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans), representing the cytosolic and luminal sides of the SR, respectively.

  • Channel Incorporation: Fuse SR microsomes containing RyR2 channels into the lipid bilayer.

  • Electrophysiological Recording: Apply a voltage across the bilayer and record the ionic current flowing through the single RyR2 channel using a patch-clamp amplifier.

  • Compound Addition: Add the RyR2 stabilizer to the cis (cytosolic) chamber to observe its effect on channel gating.

  • Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Po), mean open time, and mean closed time.

Ca2+ Spark Measurement in Cardiomyocytes

Ca2+ sparks are elementary Ca2+ release events from the SR through a cluster of RyR2 channels. Measuring their frequency and characteristics provides insight into the diastolic Ca2+ leak.[30][31][32][33][34]

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from animal models (e.g., mouse, rat).

  • Dye Loading: Load the cardiomyocytes with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM.[34]

  • Confocal Microscopy: Use a laser scanning confocal microscope in line-scan mode to image a section of the myocyte.

  • Data Acquisition: Record spontaneous Ca2+ sparks in resting cardiomyocytes.

  • Image Analysis: Use specialized software to detect and analyze the frequency, amplitude, duration, and spatial width of the Ca2+ sparks. A decrease in spark frequency upon application of a compound indicates stabilization of the RyR2 channels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

RyR2_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_Cytosol Ca2+ RyR2->Ca_Cytosol Diastolic Ca2+ Leak Ca_SR Ca2+ NCX Na+/Ca2+ Exchanger Ca_Cytosol->NCX Activates DAD Delayed Afterdepolarization (DAD) NCX->DAD Generates Arrhythmia Triggered Arrhythmia DAD->Arrhythmia Triggers Stabilizer RyR2 Stabilizer Stabilizer->RyR2 Inhibits Leak Stress Adrenergic Stress (PKA Phosphorylation) Stress->RyR2 Promotes Leak

Caption: Signaling pathway of RyR2-mediated diastolic Ca2+ leak leading to cardiac arrhythmias and its inhibition by RyR2 stabilizers.

Experimental_Workflow_HTS start Start: Compound Library hts High-Throughput Screening (ER Ca2+-based Assay) start->hts hits Primary Hits hts->hits secondary_screen Secondary Screening ([3H]Ryanodine Binding Assay) hits->secondary_screen validated_hits Validated Hits secondary_screen->validated_hits cellular_assays Cellular Assays (Ca2+ Spark Measurement) validated_hits->cellular_assays lead_compounds Lead Compounds cellular_assays->lead_compounds

Caption: A typical experimental workflow for the discovery and validation of novel RyR2 stabilizers.

Single_Channel_Workflow prep Isolate SR Microsomes from Cardiac Tissue bilayer Incorporate RyR2 into Artificial Lipid Bilayer prep->bilayer baseline Record Baseline Single-Channel Activity bilayer->baseline treatment Add RyR2 Stabilizer to Cytosolic Side baseline->treatment record_treatment Record Post-Treatment Channel Activity treatment->record_treatment analysis Analyze Po, Mean Open/Closed Times record_treatment->analysis conclusion Determine Direct Effect on Channel Gating analysis->conclusion

References

The Stabilizing Effect of RyR2 Modulators on Cardiac Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel that governs excitation-contraction coupling in cardiomyocytes. Dysregulation of RyR2, often leading to diastolic calcium leak from the sarcoplasmic reticulum (SR), is a key pathological mechanism in cardiac arrhythmias and heart failure. Consequently, the development of RyR2 stabilizing compounds has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the core principles of RyR2 stabilization, focusing on the effects of key stabilizing agents on calcium signaling. We present a comprehensive summary of quantitative data, detailed experimental protocols for assessing RyR2 function, and visual representations of the underlying signaling pathways to facilitate further research and drug development in this area.

Introduction: The Role of RyR2 in Cardiac Calcium Homeostasis

The rhythmic contraction of the heart is orchestrated by precisely controlled fluctuations in intracellular calcium concentration ([Ca²⁺]i). The RyR2 channel, located on the membrane of the sarcoplasmic reticulum, plays a pivotal role in this process. Upon membrane depolarization, a small influx of Ca²⁺ through L-type calcium channels triggers a much larger release of Ca²⁺ from the SR via RyR2, a process known as calcium-induced calcium release (CICR). This surge in cytosolic Ca²⁺ initiates myofilament contraction.

In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become dysfunctional. This dysfunction often manifests as an increased open probability during diastole, leading to a spontaneous and arrhythmogenic "leak" of Ca²⁺ from the SR. This diastolic Ca²⁺ leak can elevate cytosolic Ca²⁺ levels, causing delayed afterdepolarizations (DADs) and triggered arrhythmias.

RyR2 stabilizers are a class of pharmacological agents designed to correct this defect by promoting the closed state of the channel, thereby reducing diastolic Ca²⁺ leak and its arrhythmogenic consequences.

Mechanism of RyR2 Stabilization

The function of the RyR2 channel is intricately regulated by a host of associated proteins and post-translational modifications. A key regulatory protein is calstabin2 (also known as FK506-binding protein 12.6 or FKBP12.6), which binds to RyR2 and stabilizes its closed conformation.

In disease states, hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can lead to the dissociation of calstabin2 from the RyR2 complex. This dissociation is a primary contributor to the increased channel open probability and subsequent Ca²⁺ leak.

RyR2 stabilizers exert their effects through various mechanisms, including:

  • Enhancing Calstabin2 Binding: Some stabilizers, like JTV-519 (also known as K201) and its derivative S107, are thought to increase the affinity of calstabin2 for RyR2, even in the hyperphosphorylated state, thereby restoring normal channel function.[1]

  • Direct Channel Modulation: Other compounds, such as dantrolene (B1669809), are believed to directly interact with the RyR2 channel. The "zipping" hypothesis suggests that dantrolene stabilizes the interaction between the N-terminal and central domains of the RyR2 protein, which is crucial for maintaining the closed state of the channel.[2]

  • Novel Selective Inhibition: Emerging compounds like Ryanozole demonstrate high selectivity and potency in inhibiting RyR2, particularly at low cytosolic Ca²⁺ concentrations, which is characteristic of the diastolic phase.[3]

Quantitative Effects of RyR2 Stabilizers on Calcium Signaling

The efficacy of RyR2 stabilizers is quantified by their ability to modulate various parameters of intracellular calcium signaling. The following tables summarize key quantitative data from studies on prominent RyR2 stabilizing agents.

Compound Experimental Model Parameter Measured Effect Concentration/Dosage Reference
JTV-519 (K201) HL-1 Cardiomyocytes (Hypoxic)SR Ca²⁺ LeakageReduced by 35%1 µM[4][5]
HL-1 Cardiomyocytes (Control)SR Ca²⁺ LeakageReduced by 52%1 µM[4][5]
Murine CardiomyocytesCa²⁺ Spark FrequencyDecreased1 µM[6]
Dantrolene Sheep RyR2 (in lipid bilayer)Open Probability (Po)Reduced to 45% of control (in the presence of Calmodulin)50 µM[7]
Sheep RyR2 (in lipid bilayer)IC₅₀ for Po inhibition0.16 ± 0.03 µMN/A[7]
Mouse CardiomyocytesCa²⁺ Wave FrequencyIC₅₀ = 0.42 ± 0.18 µMN/A[7]
Mouse CardiomyocytesCa²⁺ Wave AmplitudeIC₅₀ = 0.19 ± 0.04 µMN/A[7]
S107 CPVT-hiPSC-CMsDelayed Afterdepolarizations (DADs)Decreased the percentage of cells with DADs to 25%10 µM[8]
Ryanozole HEK293 cells expressing RyR2IC₅₀ for RyR2 inhibition15-40 nMN/A[3]

Experimental Protocols

Accurate assessment of RyR2 function and the effects of stabilizing compounds requires robust experimental methodologies. This section details key protocols used in the field.

Measurement of Intracellular Calcium Transients with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure intracellular calcium concentrations in cardiomyocytes.

Materials:

  • Isolated cardiomyocytes

  • Tyrode's solution or Hank's Balanced Salt Solution (HBSS)

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (optional, for aiding dye solubilization)

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)

Procedure:

  • Fura-2 AM Stock Solution Preparation: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[9]

  • Cell Loading:

    • Resuspend isolated cardiomyocytes in Tyrode's solution or HBSS.

    • Add the Fura-2 AM stock solution to the cell suspension to a final concentration of 1-5 µM.[9][10] If using, Pluronic F-127 can be added at this stage to improve dye loading.

    • Incubate the cells at room temperature or 37°C for 20-60 minutes in the dark.[10][11] The optimal loading time and temperature should be determined empirically for the specific cell type.

  • Washing and De-esterification:

    • After incubation, wash the cells twice with fresh, dye-free buffer to remove extracellular Fura-2 AM.

    • Allow the cells to rest for at least 20-30 minutes at room temperature in the dark to ensure complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.[10][12]

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

  • Calibration (Optional): To convert the fluorescence ratio to absolute [Ca²⁺]i values, a calibration can be performed at the end of the experiment using ionophores (e.g., ionomycin) and solutions with known Ca²⁺ concentrations (using Ca²⁺ buffers like EGTA).[12]

Measurement of Sarcoplasmic Reticulum (SR) Ca²⁺ Leak

This protocol outlines a method to quantify the diastolic Ca²⁺ leak from the SR in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes loaded with a cytosolic Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2 AM).

  • Low-affinity Ca²⁺ indicator for intra-SR measurement (e.g., Fluo-5N AM).

  • Thapsigargin (B1683126) (SERCA inhibitor).

  • Tetracaine (B1683103) (RyR2 blocker).

  • Caffeine (B1668208).

  • Confocal or fluorescence microscopy setup.

Procedure:

  • Cell Preparation: Co-load cardiomyocytes with a cytosolic Ca²⁺ indicator and an intra-SR Ca²⁺ indicator.

  • Baseline Measurement: Pace the myocyte to establish a steady-state SR Ca²⁺ load.

  • SERCA Inhibition: Stop pacing and rapidly apply thapsigargin to block the re-uptake of Ca²⁺ into the SR by the SERCA pump.

  • Monitoring SR Ca²⁺ Depletion: In the presence of thapsigargin, any decrease in the intra-SR Ca²⁺ signal over time represents the Ca²⁺ leak through RyR2 channels. Monitor the decline in the intra-SR Ca²⁺ indicator fluorescence.[13][14]

  • Quantification of Leak Rate: The rate of SR Ca²⁺ leak can be calculated from the rate of decline of the total SR Ca²⁺ content, which is derived from the fluorescence signal of the intra-SR indicator.[13][14]

  • Tetracaine-Sensitive Leak: To specifically measure the RyR2-mediated leak, the experiment can be repeated in the presence of tetracaine. The difference in the rate of SR Ca²⁺ depletion with and without tetracaine represents the RyR2-mediated leak.[15][16]

  • SR Ca²⁺ Load Normalization: The SR Ca²⁺ leak is dependent on the SR Ca²⁺ load. Therefore, at the end of each experiment, apply a rapid pulse of caffeine to release the entire SR Ca²⁺ content and estimate the SR load. Leak measurements should be normalized to the SR Ca²⁺ load.

Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This technique allows for the direct measurement of the open and closed kinetics of individual RyR2 channels.

Materials:

  • SR vesicles enriched in RyR2, isolated from cardiac tissue.

  • Planar lipid bilayer apparatus, including a chamber with two compartments (cis and trans) separated by a partition with a small aperture.

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) to form the bilayer.

  • Solutions for the cis (cytosolic side) and trans (luminal side) chambers, with defined ionic compositions and Ca²⁺ concentrations.

  • Low-noise patch-clamp amplifier and data acquisition system.

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across the aperture in the partition separating the two chambers.

  • Vesicle Fusion: SR vesicles containing RyR2 are added to the cis chamber. The vesicles will fuse with the bilayer, incorporating the RyR2 channels.[17]

  • Single-Channel Recording:

    • Apply a transmembrane voltage and record the ionic current flowing through the incorporated RyR2 channels using the patch-clamp amplifier.

    • The composition of the solutions in the cis and trans chambers can be manipulated to study the effects of cytosolic and luminal Ca²⁺, ATP, Mg²⁺, and pharmacological agents on channel activity.

  • Data Analysis:

    • The recorded current will show discrete steps corresponding to the opening and closing of a single RyR2 channel.

    • Analyze the recordings to determine key channel parameters, including open probability (Po), mean open time, and mean closed time.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in RyR2 dysregulation and stabilization, as well as a typical experimental workflow for evaluating RyR2 stabilizers.

RyR2_Dysregulation_Pathway cluster_0 RyR2 Channel State stress Adrenergic Stress (e.g., Exercise, Heart Failure) beta_ar β-Adrenergic Receptor stress->beta_ar Activates ac Adenylyl Cyclase beta_ar->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates ryr2_complex RyR2-Calstabin2 Complex (Stable) pka->ryr2_complex Phosphorylates camkii CaMKII camkii->ryr2_complex Phosphorylates ryr2_p Phosphorylated RyR2 (Unstable) calstabin2 Calstabin2 (FKBP12.6) ryr2_p->calstabin2 Dissociation ca_leak Diastolic Ca²⁺ Leak ryr2_p->ca_leak arrhythmia Arrhythmias ca_leak->arrhythmia Triggers

Caption: Signaling pathway of RyR2 dysregulation leading to Ca²⁺ leak.

RyR2_Stabilization_Mechanisms cluster_0 Mechanism of Action ryr2_p Phosphorylated RyR2 (Unstable) ryr2_stable Stabilized RyR2 (Closed State) ryr2_p->ryr2_stable Re-association domain_int Inter-domain Interaction ('Zipping') ryr2_p->domain_int Stabilizes jtv519 JTV-519 / S107 jtv519->ryr2_p Enhances Calstabin2 binding calstabin2 Calstabin2 no_leak Reduced Ca²⁺ Leak ryr2_stable->no_leak dantrolene Dantrolene dantrolene->ryr2_p Promotes domain_int->ryr2_stable

Caption: Mechanisms of action for different RyR2 stabilizers.

Experimental_Workflow start Start: Identify RyR2 Stabilizer Candidate in_vitro In Vitro Assays start->in_vitro single_channel Single-Channel Recording (Lipid Bilayer) in_vitro->single_channel binding_assay [³H]Ryanodine Binding Assay in_vitro->binding_assay cell_based Cell-Based Assays single_channel->cell_based binding_assay->cell_based ca_imaging Intracellular Ca²⁺ Imaging (e.g., Fura-2, Fluo-4) cell_based->ca_imaging sr_leak SR Ca²⁺ Leak Measurement cell_based->sr_leak ex_vivo Ex Vivo / In Vivo Models ca_imaging->ex_vivo sr_leak->ex_vivo animal_model Animal Models of Heart Failure / Arrhythmia ex_vivo->animal_model ecg ECG Monitoring ex_vivo->ecg end Lead Optimization and Preclinical Development animal_model->end ecg->end

Caption: A typical experimental workflow for evaluating RyR2 stabilizers.

Conclusion and Future Directions

The stabilization of RyR2 represents a targeted and promising therapeutic approach for the treatment of cardiac arrhythmias and heart failure. A thorough understanding of the underlying molecular mechanisms and the ability to quantitatively assess the effects of stabilizing compounds are paramount for the successful development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers in this field.

Future research should focus on the development of highly selective RyR2 stabilizers with improved pharmacokinetic and safety profiles. Furthermore, elucidating the precise binding sites and the allosteric modulation of RyR2 by different classes of stabilizers will be crucial for rational drug design. The continued refinement of experimental techniques, particularly in patient-derived cellular models, will undoubtedly accelerate the translation of these promising scientific findings into effective clinical therapies.

References

Structural Basis for Ryanodine Receptor 2 (RyR2) Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural mechanisms governing the stabilization of the cardiac ryanodine (B192298) receptor (RyR2), a critical ion channel for excitation-contraction coupling in the heart. Dysregulation of RyR2 stability is a key factor in the pathophysiology of cardiac arrhythmias and heart failure. This document outlines the structural basis of RyR2 stabilization by endogenous and pharmacological modulators, the destabilizing effects of disease-associated mutations and post-translational modifications, and the experimental approaches used to investigate these phenomena.

Introduction to RyR2 Structure and Function

The ryanodine receptor 2 (RyR2) is a large, homotetrameric calcium release channel located in the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. Each protomer is comprised of a large cytoplasmic region and a smaller transmembrane domain that forms the ion-conducting pore. The cytoplasmic region contains numerous regulatory domains that bind to a variety of endogenous modulators, including Ca2+, ATP, calmodulin (CaM), and FK506-binding protein 12.6 (FKBP12.6, also known as calstabin2). The controlled release of Ca2+ from the SR through RyR2 is essential for cardiac muscle contraction.[1]

Mechanisms of RyR2 Stabilization

The stability of the RyR2 channel, particularly its closed state during diastole, is crucial to prevent aberrant Ca2+ leak from the SR, which can trigger cardiac arrhythmias.[1] Stabilization is achieved through a complex interplay of protein-protein and protein-ligand interactions.

Endogenous Stabilizers

FKBP12.6 (Calstabin2): This small protein is a key stabilizer of the RyR2 closed state.[2] It binds to a hydrophobic pocket on the RyR2 cytoplasmic shell, bridging several domains. The dissociation of FKBP12.6 is associated with a "leaky" channel phenotype.

Calmodulin (CaM): CaM is a Ca2+-binding protein that regulates RyR2 in a Ca2+-dependent manner. In its apo-CaM (Ca2+-free) state at diastolic Ca2+ concentrations, it binds to RyR2 and contributes to its stabilization.

Pharmacological Stabilizers

A class of drugs known as Rycals, which includes compounds like ARM210 (also known as S107), have been developed to stabilize the RyR2 channel. These molecules bind to a specific site on RyR2 and enhance the binding of FKBP12.6, thereby reducing Ca2+ leak.[1][3] Cryo-electron microscopy (cryo-EM) studies have revealed that ARM210 binds to RyR2-R2474S and reverts the channel from a "primed" state towards the closed state.[1]

Mechanisms of RyR2 Destabilization

Destabilization of the RyR2 channel, leading to a "gain-of-function" or "leaky" phenotype, is a common pathogenic mechanism in cardiac diseases.

Disease-Associated Mutations

Mutations in the RYR2 gene are linked to catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmogenic right ventricular cardiomyopathy. These mutations often occur in critical domains of the RyR2 protein, leading to a conformational change that favors the open state. For instance, the CPVT-linked mutation R2474S induces a "primed" state, which is intermediate between the closed and open states, making the channel more sensitive to activation.[1]

Post-Translational Modifications

Phosphorylation: Hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a key mechanism of channel destabilization in heart failure and during the "fight-or-flight" response.[4] PKA-mediated phosphorylation, particularly at serine 2808, has been shown to decrease the affinity of FKBP12.6 for RyR2, leading to increased channel open probability.[1][4]

Oxidation: Increased reactive oxygen species (ROS) in pathological conditions can lead to the oxidation of cysteine residues on RyR2. This modification can directly alter channel function and also sensitize the channel to Ca2+-dependent activation, contributing to SR Ca2+ leak.[5][6]

Quantitative Data on RyR2 Stabilization

The following tables summarize key quantitative data from studies on RyR2 stabilization.

Table 1: Cryo-EM Structural Resolutions

RyR2 State/ComplexResolution (Å)Reference
Human WT RyR2 (Closed)2.6 - 3.6[1]
Human RyR2-R2474S (Primed)2.6 - 3.6[1]
Porcine RyR2 (Open)4.2[7]
Porcine RyR2-FKBP12.6/apo-CaM3.6[8]

Table 2: Binding Affinities of RyR2 Modulators

Interacting MoleculesTechniqueDissociation Constant (Kd)Reference
FKBP12.6 - RyR2Fluorescent FKBP binding0.7 ± 0.1 nM[9][10]
FKBP12 - RyR2Fluorescent FKBP binding206 ± 70 nM[9]
CaM - RyR2 (3584-3602aa peptide)Isothermal Titration CalorimetrySignificant affinity
CaM - RyR2 (4255-4271aa peptide)Isothermal Titration CalorimetrySignificant affinity

Table 3: Single-Channel Electrophysiology Parameters

ConditionOpen Probability (Po)Mean Open Time (ms)Reference
Diastolic-like solution (100 nM Ca2+)0.001 - 0.0051.2 - 2.5[11]
10 µM Xanthine~25-fold increaseNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structural basis of RyR2 stabilization.

Cryo-Electron Microscopy (Cryo-EM) of RyR2

Objective: To determine the high-resolution three-dimensional structure of RyR2 in different functional states.

Protocol:

  • Protein Purification:

    • Express recombinant human RyR2 in HEK293 cells.

    • Lyse cells and solubilize membranes using detergents (e.g., 0.1% Digitonin).

    • Purify the RyR2 protein complex using affinity chromatography.

  • Sample Preparation for Cryo-EM:

    • Concentrate the purified RyR2 to an appropriate concentration.

    • Apply a small volume (e.g., 3 µL) of the protein solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

    • Blot the grid for a short duration (e.g., 1.5 s) to create a thin film of the solution.

    • Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

  • Data Acquisition:

    • Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., Titan Krios) operating at 300 kV.

    • Collect a large dataset of movie micrographs using an automated data collection software (e.g., EPU) and a direct electron detector (e.g., Gatan K3).

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation for the movie micrographs.

    • Pick individual RyR2 particles from the micrographs.

    • Perform 2D classification to remove junk particles and select well-defined classes.

    • Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the RyR2 channel.

  • Model Building and Refinement:

    • Build an atomic model of RyR2 into the final cryo-EM density map using software like Coot.

    • Refine the atomic model against the cryo-EM map using software like Phenix.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

Objective: To measure the activity of a single RyR2 channel and assess the effects of modulators on its gating properties.

Protocol:

  • Bilayer Formation:

    • Form a planar lipid bilayer (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

  • RyR2 Incorporation:

    • Add SR vesicles containing native RyR2 or purified RyR2 to the cis chamber.

    • Fusion of the vesicles with the bilayer will incorporate RyR2 channels.

  • Recording Solutions:

    • Cis (cytosolic) chamber: Mimic diastolic conditions with a solution containing, for example, 250 mM KCl, 20 mM HEPES, 100 µM free Ca2+, pH 7.2.[12]

    • Trans (luminal) chamber: Use a solution such as 250 mM glutamic acid, 10 mM HEPES, pH 7.2, with Ca(OH)2 to achieve the desired luminal Ca2+ concentration.[12]

  • Data Acquisition:

    • Apply a holding potential across the bilayer (e.g., -40 mV).

    • Record the single-channel currents using a patch-clamp amplifier.

  • Data Analysis:

    • Analyze the recordings to determine the channel open probability (Po), mean open time, and mean closed time using software like WinEDR.[12]

    • Perform a 50% threshold analysis to distinguish between open and closed states.[12]

Pull-Down Assay for Protein-Protein Interactions

Objective: To identify or confirm interactions between RyR2 and its binding partners.

Protocol:

  • Bait Protein Immobilization:

    • Express and purify a "bait" protein (e.g., a GST-tagged domain of RyR2).

    • Immobilize the bait protein onto affinity beads (e.g., glutathione-agarose beads).

  • Incubation with Prey Protein:

    • Prepare a cell lysate containing the putative "prey" protein(s).

    • Incubate the immobilized bait protein with the cell lysate to allow for binding.

  • Washing:

    • Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait protein and any interacting prey proteins from the beads.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein to confirm the interaction.

    • Alternatively, mass spectrometry can be used to identify unknown interacting partners.

Signaling Pathways and Experimental Workflows

PKA-Mediated Phosphorylation of RyR2

The following diagram illustrates the signaling pathway leading to PKA-dependent phosphorylation of RyR2 and its subsequent destabilization.

PKA_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cluster_outcome Functional Outcome Adrenergic_Stimulation Adrenergic Stimulation Beta_AR β-Adrenergic Receptor Adrenergic_Stimulation->Beta_AR Activates G_Protein G Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates RyR2 RyR2 PKA->RyR2 Phosphorylates RyR2_P Phosphorylated RyR2 (Ser2808) RyR2->RyR2_P FKBP12_6 FKBP12.6 RyR2_P->FKBP12_6 Decreased affinity Leaky_Channel Increased Ca2+ Leak (Destabilized) RyR2_P->Leaky_Channel FKBP12_6->RyR2 Stabilizes (Binds)

Caption: PKA signaling cascade leading to RyR2 phosphorylation and destabilization.

Experimental Workflow for Studying RyR2 Stabilizers

The following diagram outlines a typical experimental workflow for the identification and characterization of novel RyR2 stabilizing compounds.

Experimental_Workflow cluster_screening Screening & Identification cluster_validation In Vitro Validation cluster_structural Structural Analysis cluster_cellular Cellular & In Vivo Models Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening (e.g., Ca2+ flux assay) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Single_Channel Single-Channel Recording (Planar Lipid Bilayer) Hit_Identification->Single_Channel Binding_Assay Binding Assays (e.g., Pull-down, ITC) Hit_Identification->Binding_Assay Cryo_EM Cryo-Electron Microscopy Single_Channel->Cryo_EM Binding_Assay->Cryo_EM Cardiomyocyte_Studies Isolated Cardiomyocyte Ca2+ Spark Analysis Cryo_EM->Cardiomyocyte_Studies Animal_Models Animal Models of Cardiac Arrhythmia Cardiomyocyte_Studies->Animal_Models

Caption: Workflow for discovery and validation of RyR2 stabilizing compounds.

Conclusion

The structural stabilization of the RyR2 channel is a complex process involving a delicate balance of interactions with endogenous modulators and the influence of post-translational modifications. High-resolution structural studies, combined with functional and biochemical assays, have provided unprecedented insights into the molecular mechanisms underlying RyR2 function in both health and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting RyR2 to treat cardiac arrhythmias and heart failure. This technical guide serves as a comprehensive resource for researchers in the field, providing both the foundational knowledge and the practical experimental details necessary to advance our understanding of RyR2 stabilization.

References

Preclinical Profile of RyR2 Stabilizer-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for RyR2 stabilizer-1, a novel investigational agent designed to modulate the cardiac ryanodine (B192298) receptor type 2 (RyR2). The information presented herein is intended to support further research and development efforts in the field of cardiovascular therapeutics, with a focus on arrhythmias and heart failure.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the RyR2 channel, a critical component of excitation-contraction coupling in cardiomyocytes.[1] Pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure are often associated with RyR2 hyperactivity, leading to diastolic calcium leak from the sarcoplasmic reticulum (SR).[2][3] This leak, manifesting as spontaneous calcium sparks and waves, can trigger delayed afterdepolarizations (DADs) and subsequent life-threatening arrhythmias.[3][4]

This compound functions by preferentially binding to the RyR2 channel in its closed state, thereby increasing the energy barrier for channel opening during diastole. This stabilization reduces the probability of spontaneous calcium release without significantly affecting the physiological, action potential-induced calcium transients required for normal cardiac contraction.[5][6] Several studies suggest that compounds in this class may also enhance the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to the RyR2 complex, further preventing aberrant channel activity.[7][8]

cluster_0 Physiological Ca2+ Cycling cluster_1 Pathological Diastolic Ca2+ Leak cluster_2 Intervention with this compound AP Action Potential LCC L-type Ca2+ Channel AP->LCC Depolarization CICR Ca2+-Induced Ca2+ Release LCC->CICR Ca2+ Influx RyR2_open RyR2 (Open) CICR->RyR2_open SR_Ca_release SR Ca2+ Release RyR2_open->SR_Ca_release Contraction Myocyte Contraction SR_Ca_release->Contraction SERCA2a SERCA2a SR_Ca_release->SERCA2a Ca2+ Removal SR_Ca_uptake SR Ca2+ Uptake SERCA2a->SR_Ca_uptake Stress Catecholaminergic Stress RyR2_hyper Hyperactive RyR2 Stress->RyR2_hyper Ca_leak Diastolic Ca2+ Leak (Sparks/Waves) RyR2_hyper->Ca_leak DADs Delayed Afterdepolarizations Ca_leak->DADs Arrhythmia Arrhythmia DADs->Arrhythmia RyR2_stabilizer This compound RyR2_closed RyR2 (Closed State) RyR2_stabilizer->RyR2_closed Stabilizes RyR2_closed->Ca_leak Inhibits

Figure 1: Signaling pathway of RyR2-mediated calcium release and the inhibitory action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of various RyR2 stabilizers. This data allows for a comparative assessment of their potency and efficacy in different experimental models.

Table 1: In Vitro Efficacy of RyR2 Stabilizers

CompoundAssayModel SystemTargetIC50 (nM)Reference(s)
Ryanozole ER Ca2+-basedHEK293 cellsWild-Type RyR216.5[5]
R420W Mutant RyR220.2[5]
K4750Q Mutant RyR242.5[5]
R2474S Mutant RyR228.7[5]
R4497C Mutant RyR233.1[5]
EL9 Ca2+ SparksCPVT mouse cardiomyocytesRyR2~400x lower than K201[4]

Table 2: In Vivo Efficacy of RyR2 Stabilizers in Animal Models of Arrhythmia

CompoundAnimal ModelArrhythmia InductionDosageOutcomeReference(s)
Ryanozole RyR2-K4750Q CPVT miceAdrenaline3 mg/kgDose-dependent suppression of arrhythmias[6]
30 mg/kgAlmost complete suppression of arrhythmias[6]
JTV519 (K201) FKBP12.6+/- miceExerciseNot specifiedPrevention of ventricular tachycardia and sudden death[9]
S107 RyR2-R2474S+/- CPVT miceNot specifiedNot specifiedPrevention of arrhythmias[4]
RyR2 mutant micePacing-induced AFNot specifiedDecrease in diastolic leak and AF[4]
Dantrolene Pressure overload HF miceEpinephrineNot specifiedSignificant decrease in VT[4]
R-propafenone Casq2-/- CPVT miceIsoproterenol (3 mg/kg)5 mg/kg i.p.Prevention of ventricular ectopy

Key Experimental Protocols

Detailed methodologies for the principal assays used in the preclinical evaluation of this compound are provided below.

ER Ca2+-Based Assay in HEK293 Cells

This high-throughput compatible assay quantitatively assesses the inhibitory effect of compounds on RyR2 channel activity by measuring changes in endoplasmic reticulum (ER) calcium concentration.[1][10]

Principle: HEK293 cells are co-transfected to express the RyR2 channel and an ER-targeted, genetically encoded calcium indicator (e.g., R-CEPIA1er).[1][11] Hyperactive RyR2 channels lead to a lower steady-state ER calcium level due to leakage.[1] Inhibitors of RyR2 will block this leak, allowing the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump to refill the ER, resulting in an increased fluorescence signal from the calcium indicator.[1]

Protocol:

  • Cell Culture and Transfection: Plate HEK293 cells and transfect with plasmids encoding the desired RyR2 construct (wild-type or mutant) and the ER-targeted calcium indicator.

  • Compound Application: Add test compounds at various concentrations to the cell culture medium.

  • Fluorescence Measurement: Measure the fluorescence intensity of the ER calcium indicator before and after compound addition using a plate reader.

  • Data Analysis: Calculate the ratio of fluorescence after to before compound addition (F/F0). An increase in this ratio indicates inhibition of RyR2 activity. Plot the F/F0 ratio against compound concentration to determine the IC50 value.[5]

start Start plate_cells Plate HEK293 Cells start->plate_cells transfect Transfect with RyR2 and R-CEPIA1er Plasmids plate_cells->transfect add_compounds Add Test Compounds transfect->add_compounds measure_fluorescence Measure Fluorescence (Before and After) add_compounds->measure_fluorescence calculate_ratio Calculate F/F0 Ratio measure_fluorescence->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Figure 2: Workflow for the ER Ca2+-based assay.

[3H]Ryanodine Binding Assay

This assay provides a quantitative measure of RyR2 channel activity, as [3H]ryanodine binds with high affinity specifically to the open state of the channel.[1][12]

Principle: Microsomal fractions containing RyR2 are incubated with [3H]ryanodine in the presence of varying calcium concentrations and test compounds. The amount of bound radioactivity is proportional to the open probability of the RyR2 channel. Inhibitors will decrease the amount of [3H]ryanodine binding.[1][13]

Protocol:

  • Microsome Preparation: Isolate microsomes from cardiac tissue or RyR2-expressing HEK293 cells.[10]

  • Binding Reaction: Incubate the microsomal preparation with a fixed concentration of [3H]ryanodine and varying concentrations of test compound and free calcium.

  • Separation of Bound and Free Ligand: Separate the microsome-bound [3H]ryanodine from the unbound ligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Analyze the effect of the test compound on the calcium-dependence of [3H]ryanodine binding.

start Start prep_microsomes Prepare Microsomes (Cardiac Tissue or HEK293) start->prep_microsomes setup_binding Set up Binding Reaction: Microsomes + [3H]Ryanodine + Compound + Ca2+ prep_microsomes->setup_binding incubate Incubate setup_binding->incubate filter Rapid Filtration incubate->filter scintillation Liquid Scintillation Counting filter->scintillation analyze Analyze Data (Specific Binding vs. [Ca2+]) scintillation->analyze end End analyze->end

Figure 3: Workflow for the [3H]ryanodine binding assay.

Calcium Spark Measurement in Isolated Cardiomyocytes

This method directly visualizes and quantifies the elementary calcium release events (sparks) from the SR in single cardiomyocytes, providing a direct measure of diastolic calcium leak.[14][15][16]

Principle: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM).[16] Spontaneous calcium sparks are recorded using a laser scanning confocal microscope in line-scan mode.[2] The frequency, amplitude, and spatial/temporal properties of these sparks are analyzed to assess the effect of RyR2 stabilizers.

Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from animal models (e.g., wild-type or CPVT mice).

  • Cell Loading: Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM).[2]

  • Confocal Imaging: Place the cells on a confocal microscope. Acquire line-scan images along the longitudinal axis of the myocyte at a high temporal resolution (e.g., 2 ms (B15284909) per line).[16]

  • Data Acquisition: Record spontaneous calcium spark activity in a resting state or following a period of electrical stimulation to achieve a steady-state SR calcium load.[15][16]

  • Data Analysis: Use specialized software (e.g., ImageJ with SparkMaster) to automatically detect and analyze the frequency, amplitude (F/F0), duration (FDHM), and width (FWHM) of calcium sparks.[14] Compare these parameters before and after the application of the RyR2 stabilizer.

start Start isolate_cm Isolate Cardiomyocytes start->isolate_cm load_dye Load with Fluo-4 AM isolate_cm->load_dye confocal_setup Place on Confocal Microscope load_dye->confocal_setup line_scan Acquire Line-Scan Images confocal_setup->line_scan record_sparks Record Spontaneous Ca2+ Sparks line_scan->record_sparks analyze_sparks Analyze Spark Parameters (Frequency, Amplitude, etc.) record_sparks->analyze_sparks end End analyze_sparks->end

Figure 4: Workflow for calcium spark measurement.

Conclusion

The preclinical data for this compound and related compounds demonstrate a promising mechanism of action for the treatment of cardiac arrhythmias driven by RyR2 hyperactivity. The stabilization of the closed state of the RyR2 channel effectively reduces diastolic calcium leak, a key arrhythmogenic trigger, without compromising systolic function. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of this therapeutic class. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound is warranted to advance this promising candidate toward clinical application.

References

An In-depth Technical Guide to Investigating RyR2 Stabilizers in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of Ryanodine (B192298) Receptor 2 (RyR2) stabilizers in the context of heart failure. It details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for critical assays. This document is intended to serve as a core resource for professionals in cardiac research and drug development.

Introduction: The Role of RyR2 in Heart Failure

The cardiac ryanodine receptor (RyR2) is a large ion channel located on the sarcoplasmic reticulum (SR) responsible for releasing calcium (Ca²⁺) to initiate cardiomyocyte contraction. In a healthy heart, RyR2 function is tightly regulated. However, in heart failure (HF), a state of chronic hyperadrenergic stress leads to post-translational modifications of RyR2, including hyperphosphorylation by Protein Kinase A (PKA) and Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2][3]

This hyperphosphorylation can cause the stabilizing subunit, calstabin2 (also known as FKBP12.6), to dissociate from the RyR2 complex.[4][5][6][7] The result is a "leaky" channel that permits aberrant diastolic Ca²⁺ release from the SR.[2][8] This pathological Ca²⁺ leak contributes to systolic and diastolic dysfunction, depletes SR Ca²⁺ stores, and can trigger fatal cardiac arrhythmias.[1][7][8]

RyR2 stabilizers are a class of therapeutic agents designed to counteract this pathology. They aim to restore the proper function of the RyR2 channel, primarily by enhancing the binding of calstabin2 or by otherwise stabilizing the channel in its closed state, thereby preventing the diastolic Ca²⁺ leak.[9][10][11] This guide will focus on representative RyR2 stabilizers, such as S107 (and its derivative ARM210) and dantrolene, to illustrate the investigative process in heart failure models.

Core Signaling Pathway in Heart Failure

In heart failure, chronic stimulation of β-adrenergic receptors activates PKA and CaMKII. These kinases phosphorylate specific sites on RyR2, notably S2808 (primarily by PKA) and S2814 (primarily by CaMKII).[1][12] This leads to the dissociation of calstabin2 (FKBP12.6), destabilizing the RyR2 channel and causing a pathological diastolic Ca²⁺ leak. RyR2 stabilizers act to prevent this dissociation or otherwise stabilize the channel's closed confirmation.

RyR2_Stabilization_Pathway cluster_stress Heart Failure Pathophysiology cluster_ryr2 RyR2 Macromolecular Complex cluster_dysfunction Channel Dysfunction Chronic Adrenergic Stress Chronic Adrenergic Stress PKA PKA Chronic Adrenergic Stress->PKA CaMKII CaMKII Chronic Adrenergic Stress->CaMKII RyR2_HyperP RyR2 Hyperphosphorylation (S2808, S2814) PKA->RyR2_HyperP Phosphorylates CaMKII->RyR2_HyperP Phosphorylates RyR2 RyR2 Calstabin2 (FKBP12.6) Calstabin2 (FKBP12.6) RyR2->Calstabin2 (FKBP12.6) Binding Calstabin2_Dissociation Calstabin2 Dissociation RyR2_HyperP->Calstabin2_Dissociation Diastolic_Leak Diastolic Ca2+ Leak Calstabin2_Dissociation->Diastolic_Leak Arrhythmias & Dysfunction Arrhythmias & Dysfunction Diastolic_Leak->Arrhythmias & Dysfunction RyR2_Stabilizer RyR2 Stabilizer (e.g., S107, Dantrolene) RyR2_Stabilizer->Calstabin2_Dissociation Inhibits

Caption: Signaling pathway of RyR2 dysfunction in heart failure and the action of RyR2 stabilizers.

Quantitative Data from Preclinical Heart Failure Models

The efficacy of RyR2 stabilizers is quantified through various physiological and biochemical measurements in animal models of heart failure. These models typically include surgically induced myocardial infarction (MI) or pressure overload via transverse aortic constriction (TAC).

Table 1: Effects of RyR2 Stabilizers on Cardiac Function and Survival

Parameter Heart Failure Model Treatment Group Control (HF Untreated) Treated (HF + Stabilizer) Reference
Fractional Shortening (%) Myocardial Infarction (Mouse) S107 ~20% ~30% [11]
Survival Rate (%) TAC (Mouse) Dantrolene Lower Survival Significantly Improved [13]

| Ejection Fraction (%) | Myocardial Infarction (Mouse) | K201 | Decreased | Significantly Increased |[14] |

Table 2: Effects of RyR2 Stabilizers on Cellular Ca²⁺ Handling

Parameter Heart Failure Model Treatment Group Control (HF Untreated) Treated (HF + Stabilizer) Reference
Ca²⁺ Spark Frequency TAC (Mouse) Dantrolene Significantly Higher Reduced to near Sham levels [13]
SR Ca²⁺ Leak Pacing-Induced HF (Rabbit) KN-93 (CaMKII Inhibitor) Higher than Control Reduced [2]
SR Ca²⁺ Content Pacing-Induced HF (Rabbit) KN-93 (CaMKII Inhibitor) Reduced Increased [2]

| Resting Intracellular Ca²⁺ | Rbm20 KO (Rat Cardiomyocytes) | S107 | Elevated | Restored to Normal |[15][16] |

Table 3: Biochemical Effects of RyR2 Stabilizers on the RyR2 Complex

Parameter Heart Failure Model Treatment Group Control (HF Untreated) Treated (HF + Stabilizer) Reference
RyR2 PKA Phosphorylation (S2808) Myocardial Infarction (Mouse) S107 Increased No significant change [11]
RyR2 CaMKII Phosphorylation (S2814/15) Myocardial Infarction (Rat) CaMKII Inhibition Increased Reduced [3]
Calstabin1 (FKBP12) bound to RyR1 CHF (Mouse Lymphocytes) S107 Depleted Increased [11]
Calstabin2 (FKBP12.6) bound to RyR2 Pacing-Induced HF (Dog) Propranolol Reduced Restored [17]

| RyR2 Oxidation | DMD (Mouse) | N-acetylcysteine | Increased | Reduced |[18] |

Note: Data are approximate values compiled from various studies for comparative purposes. Please refer to the cited literature for specific values and statistical significance.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to assess the efficacy of RyR2 stabilizers.

A. Myocardial Infarction (MI) Model:

  • Animal: Adult male C57BL/6 mice or Wistar rats.

  • Anesthesia: Anesthetize the animal with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).

  • Procedure: Intubate and ventilate the animal. Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery permanently with a suture.

  • Confirmation: Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the ventricle.

  • Post-operative Care: Close the chest, evacuate air, and provide analgesics. Allow animals to recover for 4-8 weeks to develop a heart failure phenotype.[19]

B. Transverse Aortic Constriction (TAC) Model:

  • Animal: Adult male C57BL/6 mice.

  • Anesthesia: As above.

  • Procedure: Perform a thoracotomy to expose the aortic arch. Place a ligature (e.g., 7-0 silk) around the transverse aorta between the innominate and left common carotid arteries. Tie the ligature securely around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a standardized stenosis. Remove the needle.

  • Post-operative Care: As above. This model creates pressure overload, leading to hypertrophy and eventual failure.[13]

This protocol assesses diastolic SR Ca²⁺ leak at the cellular level.

  • Cell Preparation: Isolate ventricular myocytes from the hearts of control and heart failure model animals via enzymatic digestion.

  • Dye Loading: Load the isolated myocytes with a Ca²⁺-sensitive fluorescent indicator, such as Fluo-4 AM (5 µmol/L), for 15-30 minutes.[20]

  • Imaging: Use a laser scanning confocal microscope in line-scan mode. The scan line should be positioned along the longitudinal axis of the myocyte.[20][21]

  • Data Acquisition: Record images at a high temporal resolution (e.g., 2-4 ms (B15284909) per line) to capture the rapid kinetics of Ca²⁺ sparks.[22]

  • Analysis: Use specialized software (e.g., SparkMaster 2) to automatically detect and analyze the frequency, amplitude (F/F₀), duration, and spatial width of the Ca²⁺ sparks.[22] An increase in spark frequency is indicative of a leaky RyR2 channel.

This biochemical assay quantifies the amount of calstabin2 associated with the RyR2 complex.

  • Tissue Homogenization: Homogenize ventricular tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the lysate with an anti-RyR2 antibody overnight at 4°C to form antibody-RyR2 complexes.

  • Complex Capture: Add protein A/G-agarose beads to the lysate to capture the antibody-RyR2 complexes.

  • Washing: Wash the beads several times with buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against RyR2 and calstabin2 (FKBP12.6).[11]

  • Quantification: Use densitometry to quantify the amount of calstabin2 relative to the amount of immunoprecipitated RyR2. A decrease in this ratio in HF samples indicates calstabin2 dissociation.

This protocol uses phospho-specific antibodies to determine the phosphorylation status of key RyR2 residues.

  • Protein Extraction: Prepare protein lysates from heart tissue as described above.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a membrane.

  • Antibody Probing: Probe separate membranes with:

    • A primary antibody specific for RyR2 phosphorylated at Serine 2808 (PKA site).

    • A primary antibody specific for RyR2 phosphorylated at Serine 2814/2815 (CaMKII site).[23]

    • A primary antibody for total RyR2 as a loading control.

  • Detection and Quantification: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the phosphorylated signal and normalize it to the total RyR2 signal to determine the relative phosphorylation level.[23]

Experimental and Logical Workflows

The investigation of an RyR2 stabilizer follows a logical progression from in vivo assessment of cardiac function to cellular and finally biochemical analysis to confirm the mechanism of action.

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo / Cellular Analysis cluster_biochem Biochemical Analysis Induce_HF Induce Heart Failure (e.g., MI or TAC) Administer_Drug Administer RyR2 Stabilizer Induce_HF->Administer_Drug Assess_Function Assess Cardiac Function (Echocardiography) Administer_Drug->Assess_Function Isolate_Myocytes Isolate Cardiomyocytes Assess_Function->Isolate_Myocytes Harvest_Tissue Harvest Heart Tissue Assess_Function->Harvest_Tissue Measure_Sparks Measure Ca2+ Sparks (Confocal Microscopy) Isolate_Myocytes->Measure_Sparks Conclusion Correlate Findings: Function, Leak, and Mechanism Measure_Sparks->Conclusion CoIP Co-Immunoprecipitation (RyR2-Calstabin2) Harvest_Tissue->CoIP Phospho_Blot Western Blot (pS2808, pS2814) Harvest_Tissue->Phospho_Blot CoIP->Conclusion Phospho_Blot->Conclusion

Caption: A typical workflow for investigating the efficacy of an RyR2 stabilizer in heart failure models.

Conclusion

The destabilization of the RyR2 channel is a critical pathology contributing to the progression of heart failure and associated arrhythmias. Investigating compounds that stabilize RyR2 requires a multi-tiered approach, combining in vivo models of heart failure with detailed cellular and biochemical analyses. By quantifying improvements in cardiac function, reductions in diastolic Ca²⁺ leak, and the restoration of the RyR2 macromolecular complex, researchers can build a robust preclinical data package. The protocols and data structures provided in this guide offer a foundational framework for the systematic evaluation of novel RyR2-targeted therapeutics.

References

RyR2 stabilizer-1 for atrial fibrillation research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to RyR2 Stabilization for Atrial Fibrillation Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrial fibrillation (AF), the most prevalent cardiac arrhythmia, poses a significant clinical challenge, with current therapeutic options offering limited efficacy and considerable side effects. Emerging research has identified the cardiac ryanodine (B192298) receptor (RyR2), the primary sarcoplasmic reticulum (SR) calcium (Ca²⁺) release channel, as a critical node in the pathophysiology of AF. In AF, RyR2 channels become dysfunctional, leading to a pathological diastolic Ca²⁺ leak from the SR. This Ca²⁺ leak can initiate delayed afterdepolarizations (DADs) and triggered activity, which are known drivers of AF. Consequently, stabilizing RyR2 in its closed state to prevent this leak has emerged as a promising therapeutic strategy. This guide provides a comprehensive overview of the core science behind RyR2 stabilization for AF, detailing the underlying mechanisms, summarizing key preclinical data, and outlining essential experimental protocols for researchers in the field.

The Role of RyR2 Dysfunction in Atrial Fibrillation Pathophysiology

The coordinated release of Ca²⁺ from the SR through RyR2 channels is fundamental to cardiac excitation-contraction coupling.[1] In a healthy heart, RyR2 is tightly regulated by various factors, including the stabilizing protein calstabin2 (also known as FKBP12.6).[2][3] However, in pathological conditions associated with AF, such as heart failure and adrenergic stress, this regulation is disrupted.[1][4]

Key molecular changes contributing to RyR2 dysfunction in AF include:

  • Hyperphosphorylation: Chronic stimulation leads to hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[5][6]

  • Calstabin2 Depletion: Hyperphosphorylation reduces the binding affinity of calstabin2 for RyR2, causing the stabilizing subunit to dissociate from the channel complex.[6][7]

  • SR Ca²⁺ Leak: The loss of calstabin2 stabilization increases the open probability of RyR2 during diastole, resulting in a spontaneous, pathological leak of Ca²⁺ from the SR into the cytosol.[8][9]

This diastolic Ca²⁺ leak is profoundly arrhythmogenic. The excess cytosolic Ca²⁺ is extruded from the cell by the Na⁺/Ca²⁺ exchanger (NCX1), generating a net inward electrical current.[8][9] This current can cause DADs, and if they reach the threshold potential, they can trigger ectopic action potentials that initiate AF.[4][5] Therefore, RyR2 dysfunction contributes to both the trigger and the substrate for AF.[8][10]

RyR2_Pathophysiology_AF Pathophysiology of RyR2 Dysfunction in Atrial Fibrillation cluster_0 Triggers (e.g., Adrenergic Stress) cluster_1 Molecular Events cluster_2 Cellular Consequences cluster_3 Arrhythmic Outcome Stress Adrenergic Stress, Heart Failure PKA_CaMKII ↑ PKA / CaMKII Activity Stress->PKA_CaMKII Hyperphos RyR2 Hyperphosphorylation PKA_CaMKII->Hyperphos Calstabin Calstabin2 (FKBP12.6) Dissociation Hyperphos->Calstabin Leak Diastolic SR Ca2+ Leak (RyR2 Destabilization) Calstabin->Leak NCX ↑ Na+/Ca2+ Exchanger (NCX) Current Leak->NCX DADs Delayed Afterdepolarizations (DADs) NCX->DADs Trigger Triggered Activity (Ectopic Beats) DADs->Trigger AF Atrial Fibrillation Trigger->AF

Pathophysiology of RyR2 Dysfunction in Atrial Fibrillation.

Mechanism of Action: RyR2 Stabilizers

RyR2 stabilizers, such as the experimental 1,4-benzothiazepine derivative S107 (a Rycal), are designed to counteract the pathological changes that lead to diastolic Ca²⁺ leak.[2] Their primary mechanism involves enhancing the binding of calstabin2 to the RyR2 channel, even in the context of hyperphosphorylation.[2][11] By restoring this critical interaction, these compounds "clamp" the channel in a closed state during diastole, effectively plugging the SR Ca²⁺ leak.

The therapeutic effects cascade from this primary action:

  • Restoration of RyR2-Calstabin2 Binding: The stabilizer increases the affinity of calstabin2 for the RyR2 complex.

  • Prevention of Diastolic Ca²⁺ Leak: The stabilized channel complex prevents the inappropriate release of Ca²⁺ from the SR during diastole.

  • Suppression of DADs: By eliminating the Ca²⁺ leak, the trigger for the arrhythmogenic NCX current is removed, which in turn suppresses the formation of DADs.

  • Inhibition of Triggered Activity: Without DADs, the likelihood of ectopic beats that can initiate AF is significantly reduced.

Compounds like JTV519 (K201) and dantrolene (B1669809) are also known to stabilize RyR2 and have shown efficacy in preventing AF in preclinical models.[4][12][13][14]

RyR2_Stabilizer_MOA Therapeutic Intervention with an RyR2 Stabilizer cluster_0 Pathological State cluster_1 Drug Action cluster_2 Therapeutic Effect cluster_3 Clinical Outcome LeakyRyR2 Destabilized RyR2 (Hyperphosphorylated, Calstabin2-depleted) Leak Diastolic SR Ca2+ Leak LeakyRyR2->Leak Stabilizer RyR2 Stabilizer-1 (e.g., S107) Stabilizer->LeakyRyR2 Inhibits Binding Restores RyR2-Calstabin2 Interaction Stabilizer->Binding NoLeak Prevents Diastolic SR Ca2+ Leak Binding->NoLeak NoDAD Suppresses DADs and Triggered Activity NoLeak->NoDAD NoAF Prevention of Atrial Fibrillation NoDAD->NoAF

Mechanism of Action of an RyR2 Stabilizer.

Preclinical Evidence for RyR2 Stabilization in AF

Preclinical studies, primarily in murine models with genetic predispositions to arrhythmias, have provided strong proof-of-concept for the anti-AF efficacy of RyR2 stabilizers. These models often feature gain-of-function RyR2 mutations or deficiencies in regulatory proteins that mimic the Ca²⁺ leak observed in human AF.

Table 1: In Vivo Efficacy of RyR2 Stabilizers on Atrial Fibrillation Inducibility
CompoundModelDosing RegimenAF Inducibility (Vehicle/Control)AF Inducibility (Treated)Citation
S107 RyR2-R2474S+/- Mice20 mg/kg/day (drinking water) for 2 weeks70% (7/10 mice)0% (0/10 mice)[11]
ent-verticilide (B1192736) Pitx2+/- Mice10 mg/kg (IP)~70%~20%[15]
Dantrolene Binge Alcohol Rat Model10 mg/kg (IP) before each alcohol injection89% (8/9 rats)22% (2/9 rats)[14]
Table 2: In Vitro Effects of RyR2 Stabilizers on Atrial Myocyte Ca²⁺ Handling
CompoundModelMeasurementEffectCitation
S107 Atrial myocytes from RyR2-R2474S+/- miceDiastolic SR Ca²⁺ Leak68% decrease vs. untreated mutant myocytes[11]
ent-verticilide Atrial myocytes from Pitx2+/- miceSpontaneous Ca²⁺ Release FrequencySignificant reduction[15]
Dantrolene Atrial myocytes from binge alcohol ratsCa²⁺ LeakSignificant reduction vs. untreated alcohol group[14]

These data demonstrate that RyR2 stabilizers can effectively prevent pacing-induced AF in vivo by correcting the underlying cellular defect of SR Ca²⁺ leak.[11][14][15]

Key Experimental Protocols for RyR2 Stabilizer Research

Evaluating the efficacy and mechanism of novel RyR2 stabilizers requires a multi-tiered approach, from in vivo arrhythmia models to single-channel biochemical assays.

In Vivo Electrophysiology and AF Induction

This protocol is used to assess the ability of a compound to prevent the initiation of AF in a live animal model.

Methodology:

  • Animal Model: Utilize a suitable model, such as mice with a gain-of-function RyR2 mutation (e.g., RyR2-R2474S+/-) or calstabin2-deficient mice, which have an increased susceptibility to AF.[2][13]

  • Drug Administration: Administer the RyR2 stabilizer or vehicle control according to the desired dosing regimen (e.g., IP injection, oral gavage, drinking water).[11][15]

  • Anesthesia and Monitoring: Anesthetize the animal and continuously monitor its electrocardiogram (ECG).

  • Pacing Catheter Placement: Insert a programmed electrical stimulation catheter into the esophagus, positioned adjacent to the atria.

  • AF Induction Protocol: Deliver a burst pacing protocol (e.g., a series of rapid electrical stimuli) to the atria.

  • Data Analysis: Analyze the post-pacing ECG for the incidence and duration of AF episodes. A successful induction is defined as a rapid, irregular atrial rhythm lasting for a predetermined duration (e.g., >1 second).

EP_Workflow Workflow for In Vivo AF Induction Study A Select Animal Model (e.g., RyR2-R2474S+/- mice) B Administer Compound (Stabilizer or Vehicle) A->B C Anesthetize Animal & Place Esophageal Pacing Cath B->C D Deliver Atrial Burst Pacing Protocol C->D E Record ECG Continuously D->E F Analyze ECG for AF Incidence & Duration E->F

Workflow for In Vivo AF Induction Study.
Measurement of SR Ca²⁺ Leak in Isolated Atrial Myocytes

This cellular assay directly measures the pathological Ca²⁺ leak that RyR2 stabilizers are designed to inhibit.

Methodology:

  • Myocyte Isolation: Isolate single atrial myocytes from the hearts of the chosen animal model via enzymatic digestion.

  • Cell Loading: Incubate the isolated myocytes with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).

  • Drug Incubation: Treat myocytes with the RyR2 stabilizer or vehicle for a specified period (e.g., 2 hours).[11]

  • Confocal Imaging: Place the myocytes on the stage of a confocal microscope.

  • Ca²⁺ Spark/Leak Measurement: In a line-scan mode, record spontaneous Ca²⁺ release events (Ca²⁺ sparks) during a diastolic period. The frequency and amplitude of these sparks provide a quantitative measure of the diastolic SR Ca²⁺ leak.

  • Data Analysis: Quantify spark frequency, amplitude, and duration. A reduction in these parameters in the drug-treated group compared to the vehicle group indicates successful inhibition of Ca²⁺ leak.

Ca_Leak_Workflow Workflow for Measuring SR Ca2+ Leak A Isolate Atrial Myocytes from Animal Model B Load Cells with Ca2+ Indicator (e.g., Fluo-4) A->B C Incubate with Stabilizer or Vehicle B->C D Acquire Line-Scan Images via Confocal Microscopy C->D E Quantify Ca2+ Sparks (Frequency, Amplitude) D->E F Compare Treated vs. Vehicle Groups E->F

Workflow for Measuring SR Ca2+ Leak.
[³H]-Ryanodine Binding Assay

This biochemical assay provides a quantitative measure of RyR2 channel activity. The binding of [³H]-ryanodine is state-dependent, with higher binding indicating a higher probability of the channel being in the open state.

Methodology:

  • Microsome Isolation: Prepare microsomes (fragments of the SR) from cardiac tissue or from HEK293 cells expressing the RyR2 channel.[16][17]

  • Binding Reaction: Incubate the microsomes with a low concentration of [³H]-ryanodine in a buffer containing specific concentrations of Ca²⁺ to simulate diastolic conditions. Include the test compound (stabilizer) at various concentrations.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound [³H]-ryanodine from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: A decrease in [³H]-ryanodine binding in the presence of the stabilizer indicates that the compound is promoting the closed state of the RyR2 channel.[18]

Ryanodine_Binding_Workflow Workflow for [3H]-Ryanodine Binding Assay A Isolate SR Microsomes from Tissue or Cell Line B Incubate Microsomes with [3H]-Ryanodine, Ca2+ Buffer, & Test Compound A->B C Rapidly Filter Reaction Mixture to Separate Bound from Unbound Ligand B->C D Measure Radioactivity of Filters via Scintillation C->D E Analyze Data to Determine Effect on Channel Open State D->E

References

An In-depth Technical Guide to the Pharmacology and Toxicology of RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel predominantly expressed in cardiomyocytes. Its proper function is essential for excitation-contraction coupling. Dysfunctional, "leaky" RyR2 channels are implicated in the pathophysiology of serious cardiac conditions, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and certain forms of heart failure and atrial fibrillation. Consequently, RyR2 has emerged as a promising therapeutic target for the development of novel antiarrhythmic agents. This technical guide provides a comprehensive overview of the pharmacology and toxicology of RyR2 stabilizers, a class of drugs designed to correct the pathological calcium leak by promoting the closed state of the channel. We will delve into the mechanisms of action, present quantitative pharmacological data, detail key experimental protocols for their evaluation, and discuss the toxicological profiles of prominent RyR2-stabilizing compounds.

Introduction to RyR2 and Pathophysiology of "Leaky" Channels

The RyR2 channel, located on the sarcoplasmic reticulum (SR) membrane, is responsible for the rapid release of calcium from the SR into the cytosol, which triggers myocyte contraction. In a healthy state, RyR2 activity is tightly regulated. However, in pathological conditions, these channels can become hyperactive, leading to a diastolic calcium leak from the SR. This aberrant calcium release can cause delayed afterdepolarizations (DADs), which are a known trigger for cardiac arrhythmias.[1][2] Factors contributing to leaky RyR2 channels include genetic mutations (as seen in CPVT) and post-translational modifications such as hyperphosphorylation by protein kinase A (PKA) or Ca2+/calmodulin-dependent protein kinase II (CaMKII), and oxidation of the channel.

Pharmacology of RyR2 Stabilizers

RyR2 stabilizers are a diverse group of small molecules that aim to reduce the open probability of the channel, thereby mitigating the pathological diastolic Ca2+ leak. Their mechanisms of action vary and can be broadly categorized as follows:

  • Enhancing the binding of the stabilizing subunit calstabin2 (FKBP12.6): Calstabin2 is an accessory protein that binds to RyR2 and stabilizes its closed state. Some compounds, like the Rycals, are designed to enhance this interaction, which is often disrupted in disease states.

  • Direct allosteric modulation: These compounds bind directly to the RyR2 channel at a site distinct from the ryanodine binding site, inducing a conformational change that favors the closed state.

  • Open-state channel block: Certain drugs, like flecainide (B1672765), can physically block the open channel pore, thereby reducing calcium efflux.

Key Classes of RyR2 Stabilizers

Rycals are a class of drugs that are designed to restore the normal function of leaky RyR channels by enhancing the binding of calstabin.[3] ARM210 (also known as S48168) is a second-generation Rycal that has undergone clinical investigation.[4][5]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that was one of the first compounds identified to have RyR2-stabilizing properties.[6] However, it is considered a "dirty drug" due to its off-target effects on other ion channels.[7][8]

Ryanozole is a novel, highly selective RyR2 stabilizer that has shown promising preclinical results.[1][9] It directly inhibits RyR2 with high potency and selectivity over other RyR isoforms.

Flecainide is a class Ic antiarrhythmic drug that primarily blocks sodium channels. However, it also exhibits RyR2-stabilizing effects by acting as an open-state blocker of the channel.[10][11] Its dual mechanism of action is thought to contribute to its efficacy in treating CPVT.

Dantrolene is a muscle relaxant used to treat malignant hyperthermia, a condition caused by mutations in the skeletal muscle ryanodine receptor (RyR1). It has also been shown to stabilize RyR2 and has been investigated for its potential in treating cardiac arrhythmias.[12][13][14][15]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for various RyR2 stabilizers.

Table 1: In Vitro Potency of RyR2 Stabilizers

CompoundAssay TypeSpecies/Cell LineTargetIC50Reference
RyanozoleER Ca2+-based assayHEK293Wild-type RyR215-40 nM[9]
RyanozoleER Ca2+-based assayHEK293Mutant RyR2s15-40 nM[1][9]
FlecainideSingle-channel recordingSheepRyR2~10 µM[2]
RanolazineSingle-channel recordingSheepRyR210 ± 3 µM[2]
Z16bCa2+ spark frequencyMouse Cardiomyocytes (R2474S/+)RyR23.2 µM
K201 (JTV-519)SERCA ATPase activityCardiac MuscleSERCA9-130 µM (Ca2+ dependent)[16]

Table 2: Preclinical Efficacy of RyR2 Stabilizers in Animal Models

CompoundAnimal ModelDisease ModelKey FindingsReference
RyanozoleMouseCPVT (RyR2-R420W and -K4750Q)Effectively suppressed adrenaline-induced and spontaneous arrhythmias without affecting ECG parameters or cardiac contractility.
DantroleneMousePressure-overload induced heart failurePrevented pharmacologically inducible ventricular tachycardia.[15]
DantroleneRatBinge alcohol-induced atrial fibrillationSignificantly attenuated AF inducibility and duration.[13][14]
Z16bMouseCPVT (R2474S/+)Prevented ventricular arrhythmia in 9 out of 10 mice when pre-treated and abolished sustained VT in 9 out of 12 mice when administered after onset.[17]
S48168/ARM210MouseDuchenne muscular dystrophy (mdx)Improved grip strength and ex vivo muscle force with no adverse effects.[18]

Table 3: Clinical Data for RyR2 Stabilizers

CompoundPhaseIndicationKey FindingsReference
ARM210/S48168Phase 1bRYR1-related myopathiesWell-tolerated with no serious adverse events. Showed favorable safety, tolerability, and pharmacokinetics.[4][5]

Experimental Protocols

[3H]-Ryanodine Binding Assay

This assay is a widely used method to assess the open probability of the RyR2 channel. Ryanodine binds with high affinity to the open state of the channel.

  • Objective: To quantify the activity of RyR2 channels in microsomal preparations.

  • Principle: Radiolabeled [3H]-ryanodine binds specifically to the open conformation of the RyR channel. The amount of bound radioactivity is proportional to the channel's open probability.

  • Methodology:

    • Microsome Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue or from HEK293 cells overexpressing RyR2.

    • Binding Reaction: Incubate the microsomes with a low concentration of [3H]-ryanodine in a binding buffer containing varying concentrations of Ca2+ and the test compound.

    • Separation: Separate the bound from free [3H]-ryanodine by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Calculate the dissociation constant (Kd) and the maximal number of binding sites (Bmax).

ER Ca2+-based Assay in HEK293 Cells

This is a cell-based functional assay to screen for modulators of RyR2 activity.

  • Objective: To measure the effect of compounds on RyR2 channel activity in a cellular context.

  • Principle: Overexpression of RyR2 in HEK293 cells leads to a Ca2+ leak from the endoplasmic reticulum (ER), resulting in a lower steady-state ER Ca2+ concentration. RyR2 stabilizers will inhibit this leak, leading to an increase in ER Ca2+ levels, which can be measured with a fluorescent Ca2+ indicator targeted to the ER.

  • Methodology:

    • Cell Culture and Transfection: Culture HEK293 cells and transiently or stably transfect them with a plasmid encoding RyR2 and an ER-targeted Ca2+ indicator (e.g., R-CEPIA1er).

    • Compound Incubation: Treat the cells with the test compounds at various concentrations.

    • Fluorescence Measurement: Measure the fluorescence of the ER-targeted Ca2+ indicator using a fluorescence plate reader or a microscope.

    • Data Analysis: An increase in fluorescence indicates an inhibition of RyR2 activity. Calculate the IC50 value for inhibitory compounds.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct measurement of the activity of a single RyR2 channel.

  • Objective: To characterize the gating properties of single RyR2 channels and the mechanism of action of modulating compounds.

  • Principle: A single RyR2 channel, incorporated into an artificial lipid bilayer separating two chambers (cis and trans, representing the cytoplasm and SR lumen, respectively), is voltage-clamped, and the ionic current passing through the channel is recorded.

  • Methodology:

    • Bilayer Formation: Form a planar lipid bilayer across a small aperture in a partition separating the two chambers.

    • Channel Incorporation: Add SR microsomes containing RyR2 to the cis chamber. Fusion of a vesicle with the bilayer will incorporate a channel.

    • Recording: Apply a holding potential across the bilayer and record the single-channel currents using a patch-clamp amplifier.

    • Compound Application: Add the test compound to the cis or trans chamber to assess its effect on channel gating.

    • Data Analysis: Analyze the recordings to determine parameters such as open probability (Po), mean open time, and mean closed time.

In Vivo Electrophysiology in CPVT Mouse Models

Animal models are crucial for evaluating the antiarrhythmic efficacy of RyR2 stabilizers in a physiological setting.

  • Objective: To assess the ability of a compound to prevent or suppress catecholamine-induced arrhythmias in a mouse model of CPVT.

  • Animal Model: Use a knock-in mouse model carrying a CPVT-associated RyR2 mutation (e.g., R2474S, R420W, K4750Q).

  • Methodology:

    • Animal Preparation: Anesthetize the mouse and implant ECG electrodes.

    • Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Arrhythmia Induction: Challenge the mouse with an injection of epinephrine (B1671497) and caffeine (B1668208) to induce arrhythmias.

    • ECG Monitoring: Continuously record the ECG before, during, and after the catecholamine challenge.

    • Data Analysis: Analyze the ECG recordings for the incidence, duration, and severity of ventricular arrhythmias.

Toxicology of RyR2 Stabilizers

The toxicological profiles of RyR2 stabilizers are a critical aspect of their development. While some compounds show high selectivity for RyR2, others have off-target effects that can lead to adverse events.

Rycals (ARM210/S48168)

A Phase 1b clinical trial of ARM210 in patients with RYR1-related myopathies demonstrated that the drug was well-tolerated at doses of 120 mg and 200 mg daily for 29 days, with no serious adverse events reported.[4][5] Preclinical studies in the mdx mouse model of Duchenne muscular dystrophy also suggested that S48168/ARM210 may be a safe therapeutic option at the tested dose levels.[18]

JTV-519/K201

JTV-519 is known to be a multi-channel blocker, affecting not only RyR2 but also L-type Ca2+ channels, Na+ channels, and K+ channels.[7][8] This lack of specificity can lead to a range of cardiovascular effects. For instance, it has been shown to have negative inotropic effects at baseline in human ventricular muscle strips.[19] Furthermore, K201 can inhibit the SERCA pump, which could impact SR Ca2+ loading.[16]

Flecainide

Flecainide has a narrow therapeutic index, and toxicity can lead to severe cardiac events, including wide-complex tachycardia, ventricular fibrillation, and asystole.[11][20][21] Its pro-arrhythmic potential is a significant concern. Interestingly, under certain conditions, flecainide can paradoxically activate RyR2 channels, which could contribute to its pro-arrhythmic effects.[10][22]

Ryanozole

Preclinical studies with Ryanozole have shown a favorable safety profile. In CPVT mouse models, it effectively suppressed arrhythmias at doses that did not impair cardiac function, as indicated by a lack of effect on ECG parameters and cardiac contractility.[1]

Dantrolene

Dantrolene is an established drug for malignant hyperthermia and is generally considered safe for that indication. Its use as a chronic therapy for cardiac conditions would require further toxicological evaluation. Studies have shown that it can prevent binge alcohol-induced atrial fibrillation in rats and ventricular tachycardia in a mouse model of heart failure, suggesting a good preclinical cardiac safety profile in these contexts.[13][14][15]

Visualizations

Signaling Pathways

Caption: Pathophysiological signaling cascade leading to RyR2-mediated arrhythmias and points of intervention for different classes of RyR2 stabilizers.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Binding_Assay [3H]-Ryanodine Binding Assay Functional_Assay ER Ca2+-based Functional Assay Binding_Assay->Functional_Assay Single_Channel Single-Channel Recording Functional_Assay->Single_Channel Isolated_Myocytes Isolated Cardiomyocyte Ca2+ Imaging Single_Channel->Isolated_Myocytes Animal_Model CPVT Mouse Model Isolated_Myocytes->Animal_Model EP_Study In Vivo Electrophysiology Animal_Model->EP_Study Phase_1 Phase I (Safety, PK) EP_Study->Phase_1 Phase_2 Phase II (Efficacy) Phase_1->Phase_2

Caption: A typical drug discovery and development workflow for RyR2 stabilizers, from in vitro screening to clinical trials.

Conclusion

RyR2 stabilizers represent a promising new class of antiarrhythmic drugs with the potential to address the root cause of certain cardiac arrhythmias. The field has seen significant progress, with several compounds demonstrating efficacy in preclinical models and some advancing to clinical trials. However, challenges remain, particularly concerning the development of compounds with high specificity and favorable toxicological profiles. The detailed pharmacological and toxicological data, along with the experimental protocols outlined in this guide, provide a valuable resource for researchers and drug developers working to advance this important area of cardiovascular medicine. Continued research into the complex regulation of the RyR2 channel and the mechanisms of action of these novel stabilizers will be crucial for the successful development of safe and effective therapies for patients with RyR2-related cardiac diseases.

References

RyR2 stabilizer-1 binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to RyR2 Stabilizer Binding Affinity and Kinetics

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity and kinetics of stabilizers targeting the Ryanodine (B192298) Receptor 2 (RyR2). Dysfunctional RyR2 channels, often characterized by a pathological "calcium leak," are implicated in severe cardiac conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[1][2] RyR2 stabilizers are a promising class of therapeutic agents designed to correct this defect by modulating the channel's conformational state.[1][3]

This document details the quantitative binding data for key stabilizers, the experimental protocols used to derive this data, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

The cardiac ryanodine receptor (RyR2) is a massive ion channel on the sarcoplasmic reticulum (SR) responsible for releasing calcium (Ca²⁺) to initiate cardiomyocyte contraction, a process known as calcium-induced calcium release (CICR).[4][5] In pathological states, often triggered by stress-induced PKA phosphorylation or genetic mutations, the stabilizing subunit Calstabin2 (also known as FKBP12.6) can dissociate from RyR2.[2][3][6] This dissociation, along with other conformational changes, puts the channel into a "primed" or "leaky" state, permitting aberrant Ca²⁺ release during the diastolic phase of the cardiac cycle.[2][7][8] This diastolic Ca²⁺ leak can lead to delayed afterdepolarizations (DADs) and trigger fatal arrhythmias.[2][3]

RyR2 stabilizers, such as the Rycal class of drugs (e.g., ARM210, S107), function by binding to the RyR2 channel.[2][9] This binding allosterically stabilizes the channel in its closed conformation, which enhances the binding affinity for the endogenous stabilizer Calstabin2, thereby "fixing" the pathological Ca²⁺ leak without significantly affecting normal systolic Ca²⁺ release.[2][7][10]

RyR2_Signaling_Pathway RyR2 Signaling in Healthy vs. Pathological States cluster_0 Healthy State (Diastole) cluster_1 Pathological State (Diastole) cluster_2 Therapeutic Intervention RyR2_H RyR2 (Closed) Calstabin2_H Calstabin2 RyR2_H->Calstabin2_H High-Affinity Binding SR_H SR Ca²⁺ Store (Full) RyR2_P RyR2 (Leaky/Primed) Ca_Leak Diastolic Ca²⁺ Leak RyR2_P->Ca_Leak RyR2_T RyR2 (Stabilized) Calstabin2_P Calstabin2 (Dissociated) SR_P SR Ca²⁺ Store (Depleting) Ca_Leak->SR_P Depletes Calstabin2_T Calstabin2 RyR2_T->Calstabin2_T Restores High-Affinity Binding Stabilizer RyR2 Stabilizer (e.g., ARM210, S107) Stabilizer->RyR2_T Binds & Stabilizes Stress Stress / PKA-Phosphorylation / Mutations Stress->RyR2_H Causes Dissociation Stress->RyR2_P Induces 'Primed' State

Caption: RyR2 signaling in healthy, pathological, and therapeutically corrected states.

Quantitative Data: Binding Affinity and Functional Inhibition

The affinity and potency of RyR2 stabilizers are determined using a variety of assays. Binding affinity is often expressed as the dissociation constant (Kd), while functional inhibition is typically measured as the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for prominent RyR2 modulators.

Compound/MoleculeTargetAssay TypeParameterValueReference
Ryanozole Wild-Type & Mutant RyR2ER Ca²⁺-based AssayIC5015–40 nM[11]
K201 (JTV519) RyR1Single-Channel ActivityIC50~25 µM[12]
ARM210 (S48168) RyR2-R2474S (CPVT Mutant)Structural (Cryo-EM)BindingBinds to a cleft in the RY1&2 domain[7]
S107 RyR2 (Mutant)FunctionalEffectEnhances Calstabin2 binding[10][12]
Calstabin2 (FKBP12.6) RyR2 (Closed State)Binding AssayKd0.01–0.1 pM[7]
Calstabin2 (FKBP12.6) RyR2 (Open State)Binding AssayKd~1 nM[7]
Calstabin2 (FKBP12.6) RyR2-R2474S (CPVT Mutant)Binding AssayAffinityReduced vs. Wild-Type[2]

Note: Direct kinetic data (k_on, k_off) for many synthetic stabilizers are not widely published and are often proprietary. Techniques like Surface Plasmon Resonance (SPR) are required to determine these parameters.

Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. Below are detailed protocols for key assays used in the study of RyR2 stabilizers.

[³H]-Ryanodine Binding Assay (Functional Activity)

This assay is a cornerstone for assessing the functional state of the RyR channel. Ryanodine binds preferentially to the open state of the channel; therefore, a decrease in [³H]-ryanodine binding in the presence of a test compound indicates stabilization of the closed state.[13][14]

Methodology:

  • Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) vesicles or microsomes from cardiac tissue or HEK293 cells recombinantly expressing RyR2.[13]

  • Reaction Mixture: Prepare a binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4) containing a defined free Ca²⁺ concentration (e.g., diastolic levels of ~100-150 nM) and protease inhibitors.

  • Incubation: In a 96-well plate, incubate the microsomes (~50 µg protein) with a fixed concentration of [³H]-ryanodine (e.g., 2-5 nM) and a range of concentrations of the test stabilizer compound.

  • Equilibration: Incubate the mixture at 37°C for 90-120 minutes to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), separating bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer to minimize dissociation.[15][16]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a saturating concentration (e.g., 10-20 µM) of unlabeled ryanodine. Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the logarithm of the stabilizer concentration and fit the data using a non-linear regression model to determine the IC50 value.[15]

Ryanodine_Binding_Workflow Experimental Workflow for [³H]-Ryanodine Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Microsomes Isolate RyR2-rich Microsomes Incubate Incubate Microsomes, [³H]-Ryanodine & Stabilizer Microsomes->Incubate Reagents Prepare Binding Buffer, [³H]-Ryanodine, Stabilizer Dilutions Reagents->Incubate Equilibrate Equilibrate at 37°C (90-120 min) Incubate->Equilibrate Filter Rapid Vacuum Filtration (Separate Bound/Free) Equilibrate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Calculate Calculate Specific Binding (Total - Non-specific) Count->Calculate Plot Plot Binding vs. [Stabilizer] Calculate->Plot IC50 Determine IC50 via Non-linear Regression Plot->IC50

Caption: Step-by-step workflow for the [³H]-Ryanodine binding assay.

Surface Plasmon Resonance (SPR) (Binding Kinetics)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association rate, k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (Kd) can be calculated (k_off / k_on).[12][17]

Methodology:

  • Chip Preparation: Covalently immobilize purified RyR2 protein onto the surface of a sensor chip (e.g., CM5 chip via amine coupling).

  • System Priming: Prime the SPR system with a running buffer that mimics physiological conditions and is optimized to reduce non-specific binding.

  • Analyte Injection (Association): Inject a series of concentrations of the RyR2 stabilizer (analyte) across the sensor chip surface at a constant flow rate. The binding of the stabilizer to the immobilized RyR2 causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.

  • Steady-State: Continue the injection until the binding signal reaches a plateau (steady-state), where the rate of association equals the rate of dissociation.

  • Buffer Flow (Dissociation): Switch the flow back to the running buffer. The stabilizer dissociates from the RyR2, causing the RU signal to decrease. This dissociation phase is also monitored in real-time.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection.

  • Data Analysis: Fit the association and dissociation curves from the sensorgram data to kinetic models (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and Kd.

SPR_Workflow Workflow for Surface Plasmon Resonance (SPR) Kinetics Immobilize 1. Immobilize Purified RyR2 on Sensor Chip Association 2. Inject Stabilizer (Analyte) Measure Association Immobilize->Association Start Cycle Dissociation 3. Flow Buffer Only Measure Dissociation Association->Dissociation Analysis 5. Fit Sensorgram Data to Kinetic Models Association->Analysis Regenerate 4. Inject Regeneration Solution Return to Baseline Dissociation->Regenerate Dissociation->Analysis Regenerate->Association Next Cycle (Different Concentration) Result Calculate: - k_on - k_off - Kd Analysis->Result

Caption: General workflow for determining binding kinetics using SPR.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions. In this context, it can validate whether a stabilizer enhances the binding of Calstabin2 to the RyR2 complex in a cellular or tissue lysate.[10][18]

Methodology:

  • Cell/Tissue Lysis: Lyse cells or tissue expressing the RyR2 complex under non-denaturing conditions to preserve protein interactions.

  • Treatment: Treat one group of cells with the stabilizer compound (e.g., S107) prior to lysis. An untreated or vehicle-treated group serves as a control. Consider inducing Calstabin2 dissociation (e.g., via PKA activation) to observe the stabilizing effect more clearly.[10]

  • Immunoprecipitation: Add an antibody targeting RyR2 to the lysate and incubate to form an antibody-RyR2 complex.

  • Complex Capture: Add protein A/G-agarose beads to capture the antibody-RyR2 complex, pulling it out of the solution.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both RyR2 (to confirm successful IP) and Calstabin2. An increased amount of Calstabin2 in the eluate from the stabilizer-treated group compared to the control indicates that the stabilizer enhanced the interaction.[18]

References

Methodological & Application

Application Notes and Protocols for the Use of RyR2 Stabilizer-1 in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine (B192298) receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its proper function is essential for excitation-contraction coupling, the process that links electrical stimulation of the heart to its mechanical contraction. Dysfunctional RyR2 channels can lead to aberrant diastolic calcium leak from the SR, which is implicated in the pathophysiology of cardiac arrhythmias and heart failure.[1][2][3][4]

RyR2 stabilizer-1, also known as JTV-519 or K201, is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and anti-arrhythmic properties.[5][6] It is believed to exert its effects by stabilizing the closed state of the RyR2 channel, thereby reducing diastolic calcium leak.[1][2][5][7] One of the proposed mechanisms is that JTV-519 increases the binding affinity of calstabin-2 (FKBP12.6) to RyR2, a protein that stabilizes the channel.[1][2][7][8] However, some studies suggest that JTV-519 can suppress spontaneous calcium release independently of its interaction with FKBP12.6.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in research involving isolated cardiomyocytes. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cardiomyocyte calcium handling and function.

Data Presentation

The following tables summarize the quantitative effects of this compound (JTV-519) on key calcium handling parameters in isolated cardiomyocytes as reported in the literature.

Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca2+ Leak

ConditionCell TypeJTV-519 ConcentrationEffect on SR Ca2+ LeakReference
ControlHL-1 Cardiomyocytes1 µM52% reduction[9]
Hypoxia (1% O2)HL-1 Cardiomyocytes1 µM35% reduction[9]
Ouabain-induced Ca2+ overloadMurine and Human non-failing myocardiumNot specifiedReduction in SR Ca2+ leak[10]
Calstabin-2 deficiencyMurine CardiomyocytesNot specifiedInhibition of diastolic SR Ca2+ leak[1][2][7]

Table 2: Effect of RyR2 Stabilizers on Ca2+ Sparks

CompoundCell TypeConditionEffect on Ca2+ SparksReference
RyanozoleIsolated ventricular cardiomyocytes from CPVT miceIsoproterenol-inducedSuppressed Ca2+ sparks without affecting action potential-evoked Ca2+ transients[11][12]
KN-93 (CaMKII inhibitor)RyR2-R2474S mutant mice cardiomyocytesIsoproterenol stimulationReduced Ca2+ spark frequency[13]
RyanodolRat ventricular myocytes-Evoked trains of sparks at active release sites[14]
Exercise Training (stabilizes RyR2)Post-infarction heart failure rat cardiomyocytes-Reduced frequency of Ca2+ sparks[15]

Signaling Pathways and Experimental Workflow

Signaling Pathway of RyR2 Regulation and the Action of JTV-519

Caption: Signaling pathway of RyR2 regulation and the mechanism of action of JTV-519.

Experimental Workflow for Studying this compound in Isolated Cardiomyocytes

Experimental_Workflow A 1. Cardiomyocyte Isolation B 2. Cell Plating & Culture A->B C 3. Fluorescent Dye Loading (e.g., Fluo-4 AM) B->C D 4. Incubation with This compound (JTV-519) C->D E 5. Calcium Imaging (Confocal Microscopy) D->E F 6. Data Analysis (Ca2+ Transients, Sparks, Leak) E->F

Caption: Experimental workflow for assessing the effects of this compound.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality, viable adult rat or mouse ventricular cardiomyocytes using a Langendorff perfusion system.[16][17][18][19][20]

Materials:

  • Animals: Adult Sprague-Dawley rats (200-250 g) or C57BL/6 mice.

  • Solutions:

    • Krebs-Henseleit Buffer (KHB), calcium-free

    • KHB with 1.25 mM CaCl2

    • Digestion Buffer: Calcium-free KHB with collagenase type II (e.g., 1 mg/mL) and hyaluronidase (B3051955) (e.g., 0.5 mg/mL).

    • Stopping Buffer: KHB with 10% fetal bovine serum (FBS) and 1.25 mM CaCl2.

    • Plating Medium: Medium 199 supplemented with FBS, L-glutamine, and penicillin-streptomycin.

  • Equipment:

    • Langendorff perfusion system

    • Surgical instruments

    • 37°C water bath

    • Cell strainer (e.g., 200 µm nylon mesh)

    • Laminin-coated culture dishes

Procedure:

  • Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold, calcium-free KHB.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

  • Perfusion:

    • Begin perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) calcium-free KHB for 5 minutes to wash out the blood.

    • Switch to perfusion with the digestion buffer for 15-25 minutes. The heart will become pale and flaccid.[16][20]

  • Digestion and Dissociation:

    • Remove the heart from the cannula and transfer it to a dish containing digestion buffer.

    • Remove the atria and gently mince the ventricular tissue.

    • Gently triturate the tissue with a pipette to release individual cardiomyocytes.[20]

  • Cell Filtration and Calcium Reintroduction:

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.[16]

    • Centrifuge the cell suspension at a low speed (e.g., 20-30 g) for 2-3 minutes.

    • Gradually reintroduce calcium by resuspending the cell pellet in solutions with increasing calcium concentrations.[18][20]

  • Plating: Plate the isolated cardiomyocytes on laminin-coated dishes in plating medium and incubate at 37°C. Allow the cells to attach for at least one hour before experimentation.[16]

Protocol 2: Application of this compound and Calcium Imaging

This protocol outlines the steps for treating isolated cardiomyocytes with this compound and subsequently performing calcium imaging to assess its effects.

Materials:

  • Isolated cardiomyocytes cultured on glass-bottom dishes.

  • This compound (JTV-519) stock solution (e.g., in DMSO).

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM).

  • Tyrode's solution or appropriate imaging buffer.

  • Confocal laser scanning microscope.

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator in Tyrode's solution (e.g., 5 µM Fluo-4 AM).

    • Incubate the cultured cardiomyocytes with the loading solution for 15-30 minutes at room temperature or 37°C, protected from light.[13]

    • Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Drug Incubation:

    • Prepare the desired concentration of this compound in Tyrode's solution from the stock solution. A final concentration of 1 µM JTV-519 is commonly used.[9]

    • Incubate the dye-loaded cardiomyocytes with the this compound solution for a predetermined period (e.g., 30 minutes) before imaging.

  • Calcium Imaging:

    • Mount the culture dish on the stage of the confocal microscope.

    • Use an appropriate laser line for excitation (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence.

    • For Calcium Transients: Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) and record line-scan images along the longitudinal axis of the cell to measure the amplitude and kinetics of the calcium transients.[21]

    • For Calcium Sparks: In quiescent (unpaced) cells, record line-scan images to detect and quantify spontaneous, localized calcium release events (calcium sparks).[15][22][23]

    • For SR Ca2+ Leak: SR Ca2+ leak can be assessed by measuring the frequency and amplitude of calcium sparks or by using specific protocols involving rapid application of caffeine (B1668208) to estimate SR calcium content.[9][13]

  • Data Analysis:

    • Use appropriate software (e.g., ImageJ with specialized plugins) to analyze the recorded images.

    • Quantify parameters such as calcium transient amplitude, decay kinetics, calcium spark frequency, amplitude, duration, and width.

    • Compare the data from control (vehicle-treated) and this compound-treated cardiomyocytes.

Conclusion

The use of this compound in isolated cardiomyocytes provides a powerful in vitro model to investigate the mechanisms of cardiac arrhythmias and the therapeutic potential of RyR2 stabilization. The protocols and data presented here offer a foundation for researchers to explore the effects of this and other novel compounds on cardiomyocyte calcium handling. Careful execution of these experimental procedures will yield valuable insights into the role of RyR2 in cardiac physiology and disease.

References

Application Notes and Protocols for RyR2 Stabilizer-1 (S107) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2][3] In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the SR.[1][4] This calcium leak can trigger delayed afterdepolarizations (DADs), leading to life-threatening cardiac arrhythmias.[5][6]

S107, a 1,4-benzothiazepine derivative, is a member of the "Rycal" class of drugs designed to stabilize RyR2.[4][7] It enhances the binding of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel, particularly in pathological states where the channel is hyperphosphorylated or oxidized.[4][8] This action restores the integrity of the RyR2-calstabin2 complex, reduces diastolic calcium leak, and prevents arrhythmias in various animal models.[1][4][9] S107 is orally available and has been shown to be effective in preventing arrhythmias and sudden cardiac death in mouse models of CPVT.[10][11]

These application notes provide a comprehensive guide to the use of S107 and similar RyR2 stabilizers in preclinical animal models, summarizing key quantitative data and detailing essential experimental protocols.

Quantitative Data Summary

The following tables summarize the reported effects of RyR2 stabilizers in cellular and animal models.

Table 1: In Vitro Efficacy of RyR2 Stabilizers on Cardiomyocytes

ParameterAnimal Model/Cell TypeTreatmentEffectReference(s)
Diastolic Ca2+ LeakRyR2-S2808D+/+ Mouse MyocytesS107 (1 µM)Complete elimination of increased diastolic SR Ca2+ leak.[12]
Delayed Afterdepolarizations (DADs)CPVT-hiPSC-CMsS107 (10 µM)Percentage of cells with DADs reduced from 88% to 25%.[1][9]
Spontaneous Ca2+ SparksRyR2-R176Q/+ Mouse MyocytesEL9 (Tetracaine derivative)IC50 of 13 nmol/L for spark suppression.[2][13]
Spontaneous Ca2+ WavesRyR2-K4750Q Mouse MyocytesRyanozoleSuppressed isoproterenol-induced Ca2+ waves.[14]
Intracellular Ca2+ LevelRbm20 KO Rat CardiomyocytesS107Restored elevated resting intracellular Ca2+ to normal levels.[8][15]

Table 2: In Vivo Efficacy of RyR2 Stabilizers in Animal Models

Animal ModelArrhythmia InductionTreatmentPrimary OutcomeReference(s)
RyR2-R2474S/+ (CPVT)Exercise/Epinephrine (B1671497)S107Prevented ventricular arrhythmias and sudden cardiac death.[10][13]
RyR2-R176Q/+ (CPVT)Programmed Electrical StimulationK201 (0.5 mg/kg, i.p.)Suppressed VT induction (1 of 7 mice vs. placebo).[13]
RyR2-R176Q/+ (CPVT)Programmed Electrical StimulationEL9 (0.6 µg/kg, i.p.)Effectively prevented VT induction.[13]
RyR2-K4750Q (CPVT)AdrenalineRyanozole (30 mg/kg)Almost complete suppression of adrenaline-induced arrhythmias.[14][16]
RyR2-S2808D+/+ (Heart Failure)Myocardial InfarctionS107Reduced heart failure progression.[17][18]
Rbm20 KO Rat (DCM)-S107 (20 mg/kg/day in drinking water for 2 weeks)Did not significantly improve cardiac function in vivo.[8]

Signaling Pathways and Experimental Workflows

S107_Signaling_Pathway cluster_0 Pathological State (e.g., CPVT, Heart Failure) cluster_1 Therapeutic Intervention Stress Adrenergic Stress (e.g., Epinephrine) PKA PKA Activation Stress->PKA RyR2_P RyR2 Hyperphosphorylation PKA->RyR2_P Leak Diastolic Ca2+ Leak RyR2_P->Leak Calstabin2 dissociation RyR2_Stabilized Stabilized RyR2-Calstabin2 Complex Calstabin2 Calstabin2 (FKBP12.6) Calstabin2->RyR2_P Arrhythmia Arrhythmias Leak->Arrhythmia S107 S107 Administration S107->RyR2_Stabilized Enhances binding NoLeak Reduced Ca2+ Leak RyR2_Stabilized->NoLeak NoArrhythmia Suppression of Arrhythmias NoLeak->NoArrhythmia

Figure 1: S107 stabilizes the RyR2-Calstabin2 complex to prevent Ca2+ leak.

Experimental_Workflow Model Animal Model Selection (e.g., RyR2-R2474S/+ Mouse) Grouping Animal Grouping & Acclimation (Control vs. S107) Model->Grouping Formulation S107 Formulation & Administration (e.g., IP injection) Grouping->Formulation InVivo In Vivo Assessment Formulation->InVivo ExVivo Ex Vivo / In Vitro Assessment Formulation->ExVivo ECG ECG Monitoring (Baseline & Post-Induction) InVivo->ECG Induction Arrhythmia Induction (Epinephrine + Caffeine) ECG->Induction Analysis Data Analysis & Interpretation Induction->Analysis Isolation Cardiomyocyte Isolation ExVivo->Isolation CaImaging Calcium Imaging (Sparks, Transients) Isolation->CaImaging CaImaging->Analysis

Figure 2: General workflow for preclinical evaluation of S107's efficacy.

Experimental Protocols

Protocol 1: S107 Formulation and Intraperitoneal (IP) Administration in Mice

Objective: To prepare S107 for in vivo administration and deliver it systemically via IP injection.

Materials:

  • S107 compound

  • Vehicle (e.g., sterile 0.5% methylcellulose (B11928114) in water, or 10% DMSO in sterile saline)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • 70% ethanol

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh the mouse to determine the exact body weight.

    • Calculate the required volume of S107 solution to inject based on the desired dose (e.g., mg/kg) and the concentration of the prepared solution. A typical injection volume is 5-10 mL/kg.

  • S107 Formulation (Prepare fresh daily):

    • Calculate the total amount of S107 needed for the entire cohort of animals for one day.

    • Weigh the S107 powder accurately.

    • If using a suspension vehicle like methylcellulose, first wet the S107 powder with a small amount of vehicle to create a paste, then gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

    • If using a DMSO-based vehicle, dissolve S107 in 100% DMSO first, then slowly add sterile saline to the desired final concentration (e.g., 10% DMSO) while vortexing. Sonication may be required to aid dissolution.

    • Ensure the final formulation is homogenous before drawing it into the syringe.

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and back skin with your non-dominant hand.

    • Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Wipe the injection site with 70% ethanol.

    • Using your dominant hand, insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure no fluid (urine or blood) or intestinal contents are drawn into the syringe. If aspiration is positive, discard the syringe and start over at a new site with fresh materials.

    • If aspiration is negative, inject the calculated volume of S107 solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: In Vivo Arrhythmia Induction and ECG Monitoring

Objective: To induce catecholaminergic-stress-related arrhythmias in a susceptible mouse model and monitor the electrocardiogram (ECG) for anti-arrhythmic effects of S107.

Materials:

  • CPVT mouse model (e.g., RyR2-R4496C, RyR2-R176Q/+) and wild-type littermates

  • S107 (administered as per Protocol 1, typically 30-60 minutes prior to induction)

  • Epinephrine solution (e.g., 2 mg/kg)

  • Caffeine (B1668208) solution (e.g., 120 mg/kg)

  • Non-invasive ECG recording platform or telemetry system

  • Data acquisition and analysis software

Procedure:

  • Animal Preparation:

    • Allow mice to acclimate to the ECG recording platform to minimize stress-related artifacts. For telemetry, ensure adequate recovery post-implantation.

    • Administer S107 or vehicle control via IP injection as described in Protocol 1.

  • Baseline ECG Recording:

    • Place the conscious mouse on the recording platform or activate the telemetry receiver.

    • Record a stable baseline ECG for 5-10 minutes to determine baseline heart rate and rhythm.

  • Arrhythmia Induction:

    • Administer epinephrine (e.g., 2 mg/kg) and caffeine (e.g., 120 mg/kg) via IP injection.[8][15][19] Note: These agents can be administered in a single combined injection or sequentially.

    • Immediately begin continuous ECG recording.

  • ECG Monitoring and Analysis:

    • Monitor the ECG for 20-30 minutes post-injection.

    • Analyze the recordings for arrhythmias, including premature ventricular contractions (PVCs), bigeminy, non-sustained ventricular tachycardia (NSVT), sustained VT, and bidirectional VT.[19]

    • Quantify the arrhythmia burden by calculating the number, duration, and incidence of arrhythmic events in both S107-treated and control groups.

    • Analyze changes in heart rate and other ECG parameters (e.g., QT interval).

Protocol 3: Isolation of Ventricular Myocytes for Calcium Imaging

Objective: To isolate viable, rod-shaped ventricular cardiomyocytes from adult mice for subsequent in vitro analysis of calcium handling.

Materials:

  • Langendorff perfusion system

  • Enzyme solution (e.g., Collagenase Type II)

  • Calcium-free Tyrode's solution

  • Tyrode's solution with incremental calcium concentrations (e.g., 100 µM, 400 µM, 1.2 mM)

  • Dissection tools

  • Calcium indicator dye (e.g., Fluo-4 AM)

Procedure:

  • Heart Excision:

    • Anesthetize the mouse deeply and confirm with a toe pinch.

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it immediately into ice-cold, heparinized calcium-free Tyrode's solution.

  • Langendorff Perfusion:

    • Cannulate the aorta onto the Langendorff apparatus and secure it with a suture.

    • Begin retrograde perfusion with warm (37°C), oxygenated calcium-free Tyrode's solution to clear the coronary arteries of blood.

    • Once the heart is cleared of blood and relaxed, switch the perfusion to a digestion solution containing collagenase.

  • Digestion and Dissociation:

    • Perfuse with the enzyme solution for 8-12 minutes, or until the heart becomes pale and flaccid.[7][16]

    • Stop the perfusion and remove the heart from the cannula.

    • Trim away the atria and large vessels.

    • Gently mince the ventricular tissue in a fresh volume of enzyme solution.

    • Disperse the cells by gently triturating the tissue with a wide-bore pipette.

  • Calcium Re-introduction:

    • Stop the digestion by adding a solution with a low calcium concentration and BSA.

    • Allow the cells to settle by gravity.

    • Carefully remove the supernatant and gently resuspend the cell pellet in a solution with a slightly higher calcium concentration.

    • Repeat this process in a stepwise manner until the cells are in a physiological calcium concentration (e.g., 1.2 mM).[16][20]

  • Calcium Dye Loading:

    • Incubate the isolated myocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • After incubation, wash the cells to remove excess dye.

    • The cells are now ready for use in calcium imaging experiments to assess parameters like calcium spark frequency and calcium transient characteristics in the presence or absence of RyR2 stabilizers.

Conclusion

S107 and other RyR2 stabilizers represent a promising targeted therapeutic strategy for diseases driven by pathological SR calcium leak.[7][21] The protocols outlined in this document provide a framework for the preclinical evaluation of these compounds in relevant animal models. Careful experimental design, consistent execution of these methodologies, and thorough data analysis are critical for accurately determining the therapeutic potential and mechanism of action of novel RyR2-stabilizing agents.

References

Application Notes and Protocols for Assessing RyR2 Stabilizer-1 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and emerging methodologies for evaluating the efficacy of RyR2 stabilizer-1, a novel therapeutic candidate aimed at mitigating aberrant calcium release from the sarcoplasmic reticulum (SR). The protocols outlined below are designed to guide researchers in the comprehensive assessment of stabilizer-1's pharmacological properties, from in vitro channel modulation to in vivo anti-arrhythmic effects.

Introduction to RyR2 and its Dysregulation

The ryanodine (B192298) receptor 2 (RyR2) is a large conductance intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum in cardiomyocytes.[1][2] It plays a pivotal role in excitation-contraction coupling, the process that translates the electrical action potential into muscle contraction.[1] Dysregulation of RyR2, often due to genetic mutations or post-translational modifications, can lead to diastolic Ca2+ leak from the SR, a hallmark of catecholaminergic polymorphic ventricular tachycardia (CPVT) and a contributor to heart failure pathophysiology.[2][3] RyR2 stabilizers are a class of therapeutic agents designed to correct this defect by promoting the closed state of the channel, thereby reducing aberrant Ca2+ release.

RyR2 Regulatory Signaling Pathway

The activity of RyR2 is intricately regulated by a variety of factors, including cytosolic and luminal Ca2+ concentrations, and post-translational modifications by kinases such as Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][3] The stabilizing protein calstabin2 (FKBP12.6) is a key regulator, and its dissociation from RyR2 is associated with increased channel open probability and Ca2+ leak.[3][4]

RyR2_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_Cytosol Ca2+ RyR2->Ca_Cytosol Ca2+ Release Ca_SR Ca2+ Ca_SR->RyR2 Activates (Luminal Sensor) Ca_Cytosol->RyR2 Activates PKA PKA PKA->RyR2 Phosphorylates (Increases Po) Calstabin2 Calstabin2 (FKBP12.6) PKA->Calstabin2 Promotes Dissociation CaMKII CaMKII CaMKII->RyR2 Phosphorylates (Increases Po) Calstabin2->RyR2 Stabilizer1 This compound Stabilizer1->RyR2 Stabilizes (Reduces Po)

Figure 1. Simplified signaling pathway of RyR2 regulation.

In Vitro Efficacy Assessment

A hierarchical approach is recommended for the in vitro evaluation of this compound, starting with high-throughput screens and progressing to more detailed biophysical characterization.

High-Throughput Screening: ER Ca2+-Based Assay in HEK293 Cells

This cell-based assay provides a robust platform for the initial screening and characterization of RyR2 modulators.[5][6] It relies on monitoring changes in endoplasmic reticulum (ER) Ca2+ concentration in HEK293 cells stably expressing RyR2 and an ER-targeted Ca2+ sensor protein, such as R-CEPIA1er.[5][7] Inhibition of RyR2-mediated Ca2+ leak by a stabilizer results in an increase in the ER Ca2+ signal.

Experimental Workflow:

HTS_Workflow cluster_workflow ER Ca2+-Based Assay Workflow A Seed HEK293 cells expressing RyR2 and R-CEPIA1er B Induce RyR2 expression A->B C Add this compound (or vehicle control) B->C D Monitor R-CEPIA1er fluorescence (F/F0) over time C->D E Calculate IC50 values D->E Calcium_Imaging_Workflow cluster_workflow Calcium Imaging Workflow A Isolate ventricular cardiomyocytes B Load cells with a Ca2+ indicator (e.g., Fluo-4 AM) A->B C Perfuse with this compound (or vehicle) B->C D Induce Ca2+ sparks/waves (e.g., with isoproterenol) C->D E Acquire line-scan confocal images D->E F Analyze spark/wave frequency, amplitude, and kinetics E->F

References

Quantifying RyR2 Channel Stabilization In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro quantification of Ryanodine (B192298) Receptor 2 (RyR2) channel stabilization. Understanding the stabilization of the RyR2 channel, a crucial intracellular calcium release channel, is paramount in the study of cardiac arrhythmias and the development of novel therapeutic agents.[1][2][3] This document outlines key experimental approaches, including [3H]ryanodine binding assays, single-channel recordings, and cellular calcium imaging, to assess the effects of pharmacological agents and regulatory proteins on RyR2 function.

Introduction to RyR2 Stabilization

The RyR2 channel plays a central role in excitation-contraction coupling in cardiac muscle by mediating the release of calcium from the sarcoplasmic reticulum (SR).[3][4] Dysregulation of RyR2, leading to channel hyperactivation and diastolic calcium leak, is implicated in the pathophysiology of cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation.[2][5][6] Consequently, stabilizing the closed state of the RyR2 channel has emerged as a promising therapeutic strategy.[2][7] In vitro assays are essential tools for identifying and characterizing compounds that can modulate RyR2 activity and promote its stabilization.

Key Experimental Approaches for Quantifying RyR2 Stabilization

Several in vitro techniques are employed to quantitatively assess RyR2 channel stabilization. These methods provide insights into the channel's open probability, ligand binding affinity, and overall calcium handling.

[3H]Ryanodine Binding Assay

The [3H]ryanodine binding assay is a widely used method to functionally assess RyR channel activity.[8] Ryanodine, a plant alkaloid, preferentially binds to the open conformation of the RyR channel with high affinity.[8][9] Therefore, the extent of [3H]ryanodine binding is a direct indicator of the channel's open probability.[9] Compounds that stabilize the closed state of RyR2 will decrease [3H]ryanodine binding.

Single-Channel Recordings in Planar Lipid Bilayers

This powerful electrophysiological technique allows for the direct observation of the gating behavior of individual RyR2 channels.[10][11] By incorporating SR microsomes containing RyR2 into an artificial lipid bilayer, the channel's open probability (Po), mean open time, and mean closed time can be precisely measured.[10][12] Stabilizing compounds will typically decrease the open probability and increase the mean closed time of the channel.

Cellular Calcium Imaging

Cellular calcium imaging assays, often performed in HEK293 cells stably expressing RyR2, provide a more physiological context to study channel function.[13][14] These assays measure changes in cytosolic or intra-SR calcium concentrations in response to various stimuli.[13][15] Store overload-induced calcium release (SOICR) is a common phenomenon studied, where spontaneous calcium release occurs when the SR calcium load reaches a certain threshold.[13] RyR2 stabilizing agents are expected to increase the threshold for SOICR and reduce the frequency of spontaneous calcium sparks.[13][16]

Quantitative Data Summary

The following tables summarize quantitative data for various compounds and modulators affecting RyR2 stabilization.

Table 1: Effects of Pharmacological Agents on RyR2 Function

CompoundAssay TypeSpeciesKey FindingsReference
JTV519 (K201) [3H]Ryanodine BindingCanineInhibits Ca2+ leak from SR[17]
Single-Channel RecordingCanineStabilizes the closed state of RyR2[17]
Cellular Ca Imaging (HEK293)HumanInhibits store overload-induced Ca2+ release[17][18]
S107 [3H]Ryanodine BindingMurineEnhances binding of FKBP12.6 to mutant RyR2[17]
Cellular Ca ImagingMurinePrevents cardiac arrhythmias[17]
Dantrolene Single-Channel RecordingOvine, HumanInhibits RyR2 activity at diastolic [Ca2+][12]
Cellular Ca ImagingMurineReduces Ca2+ spark frequency in pathological states[7]
Tetracaine Single-Channel RecordingNot SpecifiedIncreases channel closed time[17]
Flecainide Single-Channel RecordingNot SpecifiedDecreases channel open time[17]
Phenytoin Single-Channel RecordingOvine, HumanReversibly inhibits RyR2 from failing hearts (IC50 ~10-20 µM)[12]
Ethotoin Single-Channel RecordingOvine, HumanPotent diastolic inhibitor of RyR2 (IC50 ~0.5-0.8 µM)[12]

Table 2: Effects of Endogenous Modulators on RyR2 Function

ModulatorEffect on RyR2Key Quantitative ParametersReference
Cytosolic Ca2+ Biphasic: activates at µM, inhibits at mM concentrationsAC50 for activation: ~3.5 µM (WT)[19][20]
Luminal Ca2+ Activates RyR2, contributing to SOICRKd for activation: ~1 mM[4][21]
Mg2+ Inhibits RyR2 activityCompetes with Ca2+ at activation and inhibitory sites[22][23]
FKBP12.6 (Calstabin2) Stabilizes the closed state of RyR2Dissociation leads to increased open probability[19][24]
Calmodulin (CaM) Inhibits RyR2 openingReduced binding affinity in heart failure increases Ca2+ leak[7]
ATP Activates RyR2Synergizes with caffeine (B1668208) to open the channel[19]
Oxidation (H2O2) Biphasic: initially activates, then inhibits RyR2Increases open probability at low concentrations[13][25]
PKA Phosphorylation Increases open probabilityCan cause dissociation of FKBP12.6[6][25]

Experimental Protocols

Protocol 1: [3H]Ryanodine Binding Assay

This protocol is adapted from Murayama et al. (2019).[1][9]

Materials:

  • Microsomes isolated from HEK293 cells expressing RyR2 or cardiac tissue.[9]

  • Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10% (v/v) glycerol, and a protease inhibitor cocktail.

  • [3H]Ryanodine (specific activity ~50-100 Ci/mmol).

  • Unlabeled ryanodine.

  • Varying concentrations of the test compound.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare reaction mixtures in a total volume of 200 µL containing 50-100 µg of microsomal protein, 2-10 nM [3H]ryanodine, and varying concentrations of the test compound in Binding Buffer.

  • To determine non-specific binding, prepare parallel samples containing a 1000-fold excess of unlabeled ryanodine.

  • Incubate the mixtures at 37°C for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in ice-cold wash buffer (Binding Buffer without glycerol).

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data to determine the effect of the test compound on [3H]ryanodine binding affinity (Kd) and the maximal number of binding sites (Bmax).

Protocol 2: Single-Channel Recording in Planar Lipid Bilayers

This protocol is a generalized procedure based on descriptions from several sources.[10][11][12]

Materials:

  • SR microsomes containing RyR2.

  • Planar lipid bilayer apparatus.

  • Phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine).

  • Cis (cytosolic) and Trans (luminal) solutions with defined ion concentrations (e.g., symmetrical 250 mM KCl, 20 mM HEPES, pH 7.4).

  • Solutions with varying concentrations of Ca2+, Mg2+, ATP, and the test compound.

  • Ag/AgCl electrodes.

  • Low-noise amplifier and data acquisition system.

Procedure:

  • Form a planar lipid bilayer by painting a solution of phospholipids across a small aperture separating the cis and trans chambers of the apparatus.

  • Incorporate SR microsomes into the cis chamber. The fusion of a single vesicle containing an RyR2 channel into the bilayer is detected as a stepwise increase in current.

  • Apply a constant holding potential (e.g., +40 mV) across the bilayer.

  • Record single-channel currents under baseline conditions.

  • Perfuse the cis chamber with solutions containing different concentrations of the test compound and/or other modulators (e.g., Ca2+, ATP).

  • Record single-channel currents for several minutes under each condition.

  • Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time. Software such as pClamp can be used for analysis.

Protocol 3: Cellular Calcium Imaging of SOICR

This protocol is based on methods described for HEK293 cells expressing RyR2.[13][15]

Materials:

  • HEK293 cells stably expressing RyR2.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM for cytosolic Ca2+ or a FRET-based indicator like D1ER for luminal ER Ca2+).

  • Krebs-Ringer-HEPES (KRH) buffer with varying Ca2+ concentrations.

  • Caffeine solution (e.g., 20 mM) to elicit maximal Ca2+ release.

  • Test compound solutions.

  • Confocal microscope equipped for live-cell imaging.

Procedure:

  • Plate the RyR2-expressing HEK293 cells on glass-bottom dishes.

  • Load the cells with the chosen Ca2+ indicator according to the manufacturer's instructions. For Fluo-4 AM, incubate cells for 30-45 minutes at 37°C.

  • Wash the cells with KRH buffer.

  • Mount the dish on the confocal microscope stage and maintain at 37°C.

  • Perfuse the cells with KRH buffer containing a low Ca2+ concentration (e.g., 1 mM) to establish a baseline.

  • To induce SOICR, increase the extracellular Ca2+ concentration in the KRH buffer (e.g., to 2-5 mM) to promote SR Ca2+ loading.

  • Record the spontaneous Ca2+ oscillations (SOICR events) for a defined period.

  • Apply the test compound at the desired concentration and continue recording to observe its effect on the frequency and amplitude of SOICR.

  • At the end of the experiment, apply a high concentration of caffeine to determine the maximal SR Ca2+ store.

  • Analyze the imaging data to quantify the frequency of SOICR, the time to the first event, and the SR Ca2+ threshold for release.

Visualizations

Signaling Pathways and Experimental Workflows

RyR2_Signaling_Pathway cluster_Stimuli Cellular Stress / Stimulation cluster_Kinase Kinase/Phosphatase Activity cluster_RyR2 RyR2 Macromolecular Complex cluster_Effect Cellular Effect cluster_Intervention Therapeutic Intervention Beta_Adrenergic β-Adrenergic Stimulation PKA PKA Beta_Adrenergic->PKA activates Oxidative_Stress Oxidative Stress RyR2_Closed RyR2 (Closed/Stabilized) Oxidative_Stress->RyR2_Closed oxidizes High_Ca_Load High Ca2+ Load High_Ca_Load->RyR2_Closed sensitizes PKA->RyR2_Closed phosphorylates FKBP12_6 FKBP12.6 PKA->FKBP12_6 dissociates RyR2_Open RyR2 (Open/Leaky) RyR2_Closed->RyR2_Open destabilization RyR2_Closed->FKBP12_6 binds RyR2_Open->RyR2_Closed stabilization Diastolic_Leak Diastolic Ca2+ Leak RyR2_Open->Diastolic_Leak causes Arrhythmia Arrhythmia Diastolic_Leak->Arrhythmia leads to Stabilizers RyR2 Stabilizers (e.g., JTV519, Dantrolene) Stabilizers->RyR2_Open promote

Caption: Signaling pathways leading to RyR2 destabilization and the site of action for stabilizing compounds.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis & Interpretation Tissue Cardiac Tissue or HEK293-RyR2 Cells Microsomes Isolate SR Microsomes Tissue->Microsomes Cells Culture & Load with Ca2+ Indicator Tissue->Cells Binding_Assay [3H]Ryanodine Binding Assay Microsomes->Binding_Assay Single_Channel Single-Channel Recording Microsomes->Single_Channel Ca_Imaging Cellular Ca2+ Imaging (SOICR) Cells->Ca_Imaging Binding_Data Analyze Kd, Bmax Binding_Assay->Binding_Data Electro_Data Analyze Po, Open/Closed Times Single_Channel->Electro_Data Imaging_Data Analyze SOICR Frequency, Threshold Ca_Imaging->Imaging_Data Conclusion Quantify RyR2 Stabilization Binding_Data->Conclusion Electro_Data->Conclusion Imaging_Data->Conclusion

Caption: General workflow for the in vitro quantification of RyR2 channel stabilization.

Logical_Relationship RyR2_Stabilization Increased RyR2 Stabilization Decreased_Po Decreased Open Probability (Po) RyR2_Stabilization->Decreased_Po leads to Increased_SOICR_Threshold Increased SOICR Threshold RyR2_Stabilization->Increased_SOICR_Threshold leads to Decreased_Ryanodine_Binding Decreased [3H]Ryanodine Binding Decreased_Po->Decreased_Ryanodine_Binding results in Decreased_Ca_Leak Decreased Diastolic Ca2+ Leak Decreased_Po->Decreased_Ca_Leak results in Increased_SOICR_Threshold->Decreased_Ca_Leak results in Antiarrhythmic_Effect Potential Antiarrhythmic Effect Decreased_Ca_Leak->Antiarrhythmic_Effect suggests

Caption: Logical relationships between RyR2 stabilization and key experimental readouts.

References

Application Notes and Protocols for In Vivo Delivery of RyR2 Stabilizer-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the in vivo delivery and evaluation of a generic Ryanodine (B192298) Receptor 2 (RyR2) stabilizer, referred to herein as "RyR2 stabilizer-1." This document outlines the underlying principles, experimental design considerations, and detailed methodologies for preclinical studies in rodent models of cardiac arrhythmias.

Introduction to RyR2 and its Role in Cardiac Function

The Ryanodine Receptor 2 (RyR2) is a large ion channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. It plays a critical role in excitation-contraction coupling, the process that links an electrical stimulus (action potential) to the mechanical contraction of the heart muscle.[1][2][3] In response to an influx of calcium ions (Ca²⁺) through L-type calcium channels in the cell membrane, RyR2 channels open, releasing a larger amount of Ca²⁺ from the SR into the cytoplasm.[4][5] This surge in intracellular Ca²⁺ binds to the contractile machinery of the cell, initiating muscle contraction.

In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and certain forms of heart failure, RyR2 channels can become dysfunctional or "leaky," leading to aberrant Ca²⁺ release during the resting phase of the heart (diastole).[1][5] This diastolic Ca²⁺ leak can trigger delayed afterdepolarizations, which are abnormal electrical signals that can lead to life-threatening cardiac arrhythmias.

Mechanism of Action of RyR2 Stabilizers

RyR2 stabilizers are a class of therapeutic agents designed to correct the dysfunction of leaky RyR2 channels. One established mechanism of action for some stabilizers, like S107, is to enhance the binding of the accessory protein calstabin2 (also known as FKBP12.6) to the RyR2 channel complex.[1] Calstabin2 is a crucial component that stabilizes the closed state of the RyR2 channel, preventing abnormal Ca²⁺ leakage. By promoting the association of calstabin2 with RyR2, these stabilizers effectively "plug the leak" and restore normal channel function. Other stabilizers may act through different mechanisms, such as directly modulating the channel's conformation to favor the closed state.

Signaling Pathway of RyR2 in Excitation-Contraction Coupling

The following diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and the point of intervention for RyR2 stabilizers.

RyR2_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Ca2+_ext Ca²⁺ LTCC L-type Ca²⁺ Channel (LTCC) Ca2+_ext->LTCC Depolarization Ca2+_cyto Ca²⁺ LTCC->Ca2+_cyto Influx TroponinC Troponin C Ca2+_cyto->TroponinC Binding RyR2 RyR2 Ca2+_cyto->RyR2 Ca²⁺-induced Ca²⁺ release Contraction Muscle Contraction TroponinC->Contraction Initiates RyR2_Stabilizer This compound RyR2_Stabilizer->RyR2 Stabilizes RyR2->Ca2+_cyto Release Ca2+_SR Ca²⁺ Calstabin2 Calstabin2 Calstabin2->RyR2 Binds to stabilize

RyR2 Signaling in Excitation-Contraction Coupling

Data Presentation: In Vivo Efficacy of RyR2 Stabilizers

The following table summarizes quantitative data from preclinical in vivo studies of various RyR2 stabilizers. This information can serve as a reference for designing experiments with this compound.

CompoundAnimal ModelDosing RouteDose RangeKey FindingsReference
R-propafenone Casq2⁻/⁻ mice (CPVT model)Single injection5 mg/kgCompletely prevented exercise-induced ventricular tachycardia (VT).[6]
S-propafenone Casq2⁻/⁻ mice (CPVT model)Single injection20 mg/kgRequired a 4-fold higher dose than R-propafenone to suppress VT, consistent with its lower potency on RyR2.[6]
ent-Verticilide Murine model of CPVTIntraperitoneal3 mg/kg and 30 mg/kgInhibited ventricular arrhythmias in a concentration-dependent manner with an estimated IC₅₀ of 266 ng/ml (312 nM). Did not reduce skeletal muscle strength at 30 mg/kg.[7][8]
Ryanozole RyR2-R420W and -K4750Q mice (CPVT models)Oral administrationNot specified in detail, but effectiveEffectively suppressed adrenaline-induced arrhythmias and terminated activity-dependent arrhythmias without impairing cardiac contractility.[9][10]
Dantrolene Mouse model of metabolic HFpEF-1 µmol/L (in vitro)Attenuated arrhythmogenic Ca²⁺ handling in vitro and suppressed stress-induced VT in vivo.[11]

Experimental Protocols

The following protocols are generalized from published studies on RyR2 stabilizers and can be adapted for the evaluation of this compound.

Protocol 1: Acute Efficacy Study in an Anesthetized Mouse Model of CPVT

This protocol is designed to assess the acute anti-arrhythmic effects of this compound following a catecholaminergic challenge.

Materials:

  • This compound

  • Vehicle control (e.g., DMSO, saline, or as appropriate for the compound)

  • Anesthetic (e.g., isoflurane)

  • Catecholamine challenge agents (e.g., adrenaline/epinephrine, isoproterenol)

  • ECG recording system with needle electrodes

  • Heating pad to maintain body temperature

  • Animal model: Mice with a genetic predisposition to CPVT (e.g., Casq2⁻/⁻, RyR2 mutant knock-in)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 3% for induction, 1.5% for maintenance). Place the mouse on a heating pad to maintain body temperature at 37°C.

  • ECG Monitoring: Insert subcutaneous needle electrodes for continuous ECG recording. Allow the animal to stabilize for a baseline recording period (e.g., 5-10 minutes).

  • Drug Administration: Administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection, intravenous injection).

  • Acclimatization Period: Allow a sufficient period for drug absorption and distribution (e.g., 15-30 minutes, depending on the pharmacokinetic profile of the compound).

  • Arrhythmia Induction: Induce arrhythmias by administering a catecholaminergic agent (e.g., a bolus injection of adrenaline or isoproterenol).

  • Data Acquisition: Continuously record the ECG throughout the experiment.

  • Data Analysis: Analyze the ECG recordings for the incidence, duration, and severity of ventricular arrhythmias. Compare the outcomes between the treatment and vehicle control groups.

Protocol_1_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize ECG_Setup Set up ECG Monitoring Anesthetize->ECG_Setup Baseline Record Baseline ECG ECG_Setup->Baseline Administer Administer this compound or Vehicle Baseline->Administer Acclimatize Acclimatization Period Administer->Acclimatize Induce Induce Arrhythmia (Catecholamine Challenge) Acclimatize->Induce Record Continuously Record ECG Induce->Record Analyze Analyze ECG Data Record->Analyze End End Analyze->End

Acute Efficacy Study Workflow
Protocol 2: Chronic Efficacy Study in a Conscious Mouse Model

This protocol is designed to evaluate the long-term therapeutic effects and potential side effects of this compound.

Materials:

  • This compound

  • Vehicle control

  • Apparatus for drug administration (e.g., oral gavage needles)

  • ECG telemetry system (implantable or jacket-based)

  • Echocardiography system

  • Animal model: Appropriate mouse model of chronic cardiac arrhythmia or heart failure.

Procedure:

  • Surgical Implantation (if applicable): For continuous monitoring, surgically implant ECG telemetry devices and allow for a sufficient recovery period.

  • Drug Formulation: Prepare fresh formulations of this compound and vehicle for each day of dosing.

  • Dosing Regimen: Administer the compound or vehicle daily for a predetermined period (e.g., 7, 14, or 28 days) via the chosen route (e.g., oral gavage).

  • Monitoring:

    • Clinical Observations: Conduct daily observations for any signs of toxicity or changes in behavior.

    • Body Weight: Measure body weight regularly.

    • ECG: Record ECG data at specified intervals to assess for spontaneous arrhythmias and changes in cardiac electrical parameters.

    • Echocardiography: Perform echocardiography at baseline and at the end of the study to evaluate cardiac function (e.g., ejection fraction, fractional shortening).

  • Terminal Procedures: At the end of the study, collect blood for pharmacokinetic and biomarker analysis. Tissues can be harvested for histological or molecular analysis.

Protocol_2_Workflow Start Start Baseline_Eval Baseline Evaluation (ECG, Echocardiography) Start->Baseline_Eval Dosing Chronic Dosing (this compound or Vehicle) Baseline_Eval->Dosing Monitoring Daily Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Final_Eval Final Evaluation (ECG, Echocardiography) Dosing->Final_Eval End of Study Interim_Eval Interim Evaluations (ECG) Monitoring->Interim_Eval Regularly Interim_Eval->Dosing Terminal Terminal Procedures (Blood/Tissue Collection) Final_Eval->Terminal End End Terminal->End

Chronic Efficacy Study Workflow

Conclusion

The provided application notes and protocols offer a framework for the in vivo investigation of this compound. Successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound for the treatment of cardiac arrhythmias and other conditions associated with RyR2 dysfunction. Careful consideration of the specific properties of this compound and the chosen animal model is crucial for the design and interpretation of these studies.

References

Application Notes and Protocols: Patch-Clamp Analysis of Ryanodine Receptor 2 (RyR2) with Stabilizer-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine (B192298) receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its primary function is to mediate calcium-induced calcium release (CICR), a fundamental process in cardiac excitation-contraction coupling.[1][2] Dysregulation of RyR2, often due to genetic mutations or post-translational modifications, can lead to aberrant diastolic Ca2+ leakage from the SR. This leakage is a known trigger for delayed afterdepolarizations (DADs) and subsequent life-threatening cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and is also implicated in heart failure.[1][3][4]

RyR2 stabilizers are a class of pharmacological agents designed to correct this pathological Ca2+ leak. One such stabilizer, S107, enhances the binding of the stabilizing subunit calstabin2 (FKBP12.6) to the RyR2 channel complex.[3][5] This action restores the channel's normal gating behavior, preventing inappropriate Ca2+ release during diastole.[3][5][6] Patch-clamp electrophysiology is an indispensable tool for characterizing the effects of RyR2 stabilizers on channel function at the single-channel and whole-cell levels.

These application notes provide detailed protocols for investigating the effects of RyR2 stabilizers, such as S107, using patch-clamp techniques.

Signaling Pathway of RyR2 Regulation and Stabilizer Action

Under normal physiological conditions, the binding of calstabin2 to RyR2 stabilizes the channel in its closed state during diastole.[3][6] However, during periods of stress or sympathetic stimulation, the β-adrenergic signaling pathway is activated, leading to the activation of Protein Kinase A (PKA).[1] PKA phosphorylates RyR2 at serine 2808, which decreases the binding affinity of calstabin2 for the channel.[1][6][7] This dissociation of calstabin2 leads to an increased open probability of the RyR2 channel, resulting in a diastolic Ca2+ leak.[7] RyR2 stabilizers, like S107, counteract this by increasing the affinity of calstabin2 for the PKA-phosphorylated RyR2, thereby re-stabilizing the closed state of the channel and preventing the pathological Ca2+ leak.[3][5][6]

RyR2_Signaling_Pathway cluster_adrenergic β-Adrenergic Stimulation cluster_cell Cardiomyocyte cluster_intervention Pharmacological Intervention Stress Stress PKA PKA Stress->PKA Activates RyR2_Calstabin2 RyR2-Calstabin2 (Stable) PKA->RyR2_Calstabin2 Phosphorylates RyR2 RyR2_P P-RyR2 (Leaky) RyR2_P->RyR2_Calstabin2 Re-association Ca_Leak Diastolic Ca2+ Leak RyR2_P->Ca_Leak Causes Calstabin2 Calstabin2 RyR2_P->Calstabin2 RyR2_Calstabin2->RyR2_P Dissociates Arrhythmia Arrhythmias Ca_Leak->Arrhythmia Leads to Stabilizer1 RyR2 Stabilizer-1 (e.g., S107) Stabilizer1->RyR2_P Enhances Calstabin2 binding

RyR2 signaling and stabilizer action.

Data Presentation: Quantitative Effects of RyR2 Stabilizers

The following tables summarize the expected quantitative effects of RyR2 stabilizers on channel gating properties and cellular arrhythmogenic events, based on published literature.

Table 1: Single-Channel Patch-Clamp Data

ParameterControl (PKA-phosphorylated RyR2)This compound TreatedExpected OutcomeReference
Open Probability (Po)IncreasedSignificantly DecreasedReduction of channel activity[7]
Mean Open Time (ms)ProlongedShortenedFavors closed state[8]
Mean Closed Time (ms)ShortenedProlongedStabilization of the closed state[9]
Channel ConductanceNo significant changeNo significant changeStabilizers affect gating, not pore propertiesN/A

Table 2: Whole-Cell Patch-Clamp and Ca2+ Imaging Data

ParameterControl (e.g., Isoproterenol-stimulated)This compound TreatedExpected OutcomeReference
Frequency of Spontaneous Ca2+ SparksIncreasedDecreasedReduction of diastolic SR Ca2+ leak[6]
Incidence of Delayed Afterdepolarizations (DADs)HighSignificantly Reduced/AbolishedPrevention of cellular trigger for arrhythmias[3][6]
Transient Inward Current (ITI)Present following stimulationAbsent or significantly reducedElectrophysiological correlate of DADs is suppressed[6]
SR Ca2+ ContentMay be depleted due to leakRestored/MaintainedImproved Ca2+ handling[10]

Experimental Protocols

Protocol 1: Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This protocol is designed to directly assess the effect of RyR2 stabilizers on the gating of individual channels.

Experimental Workflow:

Single_Channel_Workflow A Prepare SR Vesicles C Fuse SR Vesicles to Bilayer A->C B Form Planar Lipid Bilayer B->C D Establish Baseline Recording (Control Conditions) C->D E Induce RyR2 Hyperactivity (e.g., add PKA) D->E F Apply this compound E->F G Record Single-Channel Currents F->G H Data Analysis (Po, Mean Open/Closed Times) G->H

Single-channel recording workflow.

Methodology:

  • Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., mouse or rabbit ventricle) using differential centrifugation.

  • Planar Lipid Bilayer Formation: Form a planar lipid bilayer (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) across a small aperture (100-250 µm) separating two chambers, designated cis (cytoplasmic) and trans (luminal).[7]

  • Solutions:

    • Cis (Cytoplasmic) Solution: 250 mM HEPES, 125 mM Tris, 1.0 mM EGTA, 0.5 mM CaCl2 (to achieve a free [Ca2+] of ~150 nM, mimicking diastole), pH 7.35.[7]

    • Trans (Luminal) Solution: 250 mM HEPES, 53 mM Ca(OH)2, pH 7.35.[7]

  • Channel Fusion: Add a small aliquot of SR vesicles to the cis chamber. Fusion of a vesicle containing an RyR2 channel into the bilayer is monitored by observing changes in membrane capacitance and the appearance of channel activity.

  • Baseline Recording: Clamp the voltage across the bilayer at 0 mV. Record baseline channel activity.

  • Inducing Channel Hyperactivity: To mimic a pathological state, introduce the catalytic subunit of PKA to the cis chamber to phosphorylate the RyR2 channel. This is expected to increase the channel's open probability (Po).

  • Application of Stabilizer: Perfuse the cis chamber with a solution containing the this compound (e.g., 1 µM S107) and PKA.

  • Data Acquisition and Analysis: Record single-channel currents before and after the application of the stabilizer. Analyze the data to determine Po, mean open time, and mean closed time.

Protocol 2: Whole-Cell Patch-Clamp and Ca2+ Imaging in Isolated Cardiomyocytes

This protocol assesses the effect of RyR2 stabilizers on cellular arrhythmogenic events in intact cardiomyocytes.

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., wild-type mice, or a mouse model of CPVT).

  • Whole-Cell Patch-Clamp:

    • Establish a whole-cell patch-clamp configuration.

    • Pipette Solution (mM): 110 CsCl, 6 MgCl2, 5 Na2ATP, 10 HEPES, pH 7.2 with CsOH.[10]

    • External Solution (mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 10 HEPES, pH 7.4.[11]

  • Ca2+ Imaging: Load the cardiomyocytes with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Inducing Arrhythmogenic Activity:

    • Perfuse the cell with an external solution containing a β-adrenergic agonist (e.g., 1 µM Isoproterenol) to induce RyR2 hyper-phosphorylation and diastolic Ca2+ leak.[3]

    • Apply a train of depolarizing pulses to load the SR with Ca2+.

  • Recording DADs and ITI: After the pulse train, record the membrane potential (in current-clamp mode) or membrane current (in voltage-clamp mode) to observe for DADs or the underlying transient inward currents (ITI), respectively.[6] Simultaneously record Ca2+ transients.

  • Application of Stabilizer: Perfuse the myocyte with the isoproterenol-containing solution plus the this compound (e.g., 10 µM S107).[5]

  • Data Acquisition and Analysis: Repeat the stimulation protocol and record the membrane potential/current and Ca2+ signals. Compare the frequency and amplitude of DADs/ITI and spontaneous Ca2+ sparks before and after the application of the stabilizer.

Conclusion

The protocols outlined in these application notes provide a robust framework for the electrophysiological and functional characterization of RyR2 stabilizers. By employing both single-channel and whole-cell patch-clamp techniques, researchers can gain a comprehensive understanding of how these compounds modulate RyR2 function, from the molecular to the cellular level. This detailed analysis is critical for the development of novel anti-arrhythmic therapies targeting RyR2 dysfunction.

References

Application Notes and Protocols for Calcium Imaging with RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RyR2 stabilizers in conjunction with calcium imaging techniques to study and modulate intracellular calcium dynamics. The protocols detailed below are intended for researchers in academia and industry focused on cardiovascular disease, arrhythmia, and drug discovery.

Introduction to RyR2 and its Stabilization

The ryanodine (B192298) receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] It plays a pivotal role in excitation-contraction coupling, the process by which an electrical stimulus is converted into a mechanical contraction of the heart muscle. Dysregulation of RyR2, often due to genetic mutations or post-translational modifications, can lead to aberrant diastolic calcium leak from the SR. This calcium leak is a key factor in the pathophysiology of cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and can contribute to the progression of heart failure.

RyR2 stabilizers are a class of pharmacological agents designed to correct this pathological calcium leak. These compounds, often referred to as "Rycals," function by enhancing the binding of the stabilizing subunit calstabin-2 (also known as FKBP12.6) to the RyR2 channel complex.[2] This stabilization of the closed state of the RyR2 channel reduces the likelihood of spontaneous calcium release during diastole, thereby preventing the triggers for cardiac arrhythmias. Prominent examples of RyR2 stabilizers include JTV519 (also known as K201) and ARM210 (also known as S107).[2]

Calcium imaging is an indispensable tool for investigating the function of RyR2 and the efficacy of RyR2 stabilizers. By using fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentrations in real-time, providing direct insights into the effects of these compounds on RyR2-mediated calcium release.

Signaling Pathways and Experimental Workflow

To effectively utilize RyR2 stabilizers in research, it is essential to understand the underlying signaling pathways and the general experimental workflow for assessing their impact on calcium handling.

RyR2 Regulation and the Mechanism of Action of Stabilizers

Under physiological conditions, β-adrenergic stimulation, such as during exercise or stress, activates a signaling cascade that leads to the phosphorylation of RyR2 by Protein Kinase A (PKA). This phosphorylation event reduces the binding affinity of calstabin-2 for RyR2, leading to an increased open probability of the channel and a greater potential for diastolic calcium leak.[2][3][4] RyR2 stabilizers counteract this effect by increasing the affinity of calstabin-2 for the phosphorylated RyR2, thereby restoring normal channel function.

RyR2_Signaling cluster_stimulation β-Adrenergic Stimulation cluster_ryr2 RyR2 Macromolecular Complex cluster_stabilizer Therapeutic Intervention β-AR β-Adrenergic Receptor AC Adenylyl Cyclase β-AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates RyR2 RyR2 (Closed) PKA->RyR2 Phosphorylates RyR2_P RyR2-P (Leaky) RyR2->RyR2_P Calstabin2 Calstabin-2 Calstabin2->RyR2 Binds & Stabilizes RyR2_P->RyR2 Stabilization RyR2_P->Calstabin2 Reduced Affinity Ca_leak Diastolic Ca2+ Leak RyR2_P->Ca_leak RyR2_Stabilizer RyR2 Stabilizer (e.g., JTV519, ARM210) RyR2_Stabilizer->RyR2_P Enhances Calstabin-2 Binding Arrhythmia Arrhythmia Ca_leak->Arrhythmia

Caption: β-adrenergic signaling pathway leading to RyR2 destabilization and the action of RyR2 stabilizers.
General Experimental Workflow for Calcium Imaging

The following diagram outlines a typical workflow for assessing the efficacy of an RyR2 stabilizer using calcium imaging. This process involves cell preparation, dye loading, image acquisition, and data analysis to quantify changes in calcium handling.

Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Calcium Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture/Isolation (e.g., HEK293-RyR2, Cardiomyocytes) Plating Plate cells on glass-bottom dishes Cell_Culture->Plating Dye_Loading Load with Calcium Indicator (e.g., Fluo-4 AM) Plating->Dye_Loading Incubation Incubate with RyR2 Stabilizer or Vehicle Control Dye_Loading->Incubation Image_Acquisition Acquire time-lapse images (Confocal or TIRF microscopy) Incubation->Image_Acquisition ROI_Selection Select Regions of Interest (ROIs) Image_Acquisition->ROI_Selection Measurement Measure Fluorescence Intensity (F/F0) ROI_Selection->Measurement Quantification Quantify Ca2+ Transients and/or Ca2+ Sparks Measurement->Quantification

Caption: General experimental workflow for assessing RyR2 stabilizer efficacy using calcium imaging.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of RyR2 stabilizers on calcium handling in various experimental models.

Table 1: Effect of JTV519 on Ca2+ Spark Frequency in Cardiomyocytes

ConditionCa2+ Spark Frequency (sparks/100 µm/s)Fold Change vs. ControlReference
Control (Ouabain-treated)1.5 ± 0.2-[5]
JTV519 (1 µM) + Ouabain0.8 ± 0.1↓ 0.53[5]
Control (Isoproterenol-treated)Data not explicitly quantified in sparks/100 µm/s-[3]
JTV519 (1 µM) + IsoproterenolSignificantly reduced-[3]

Table 2: Effect of ARM210 (S107) on RyR2 Channel State and Calcium Leak

Model SystemParameterEffect of ARM210Reference
CPVT Mutant RyR2-R2474S (Cryo-EM)Channel ConformationReverts "primed" state towards the closed state[6]
Dystrophin-deficient (mdx) miceIntracellular Ca2+ homeostasisAmeliorated[7]
Rbm20 Knockout Rat CardiomyocytesResting Intracellular Ca2+Restored to normal levels[6]

Experimental Protocols

Protocol 1: Calcium Imaging in HEK293 Cells Expressing RyR2

This protocol is suitable for screening RyR2 stabilizers and investigating the function of specific RyR2 mutants in a controlled cellular environment.

Materials:

  • HEK293 cells stably or transiently expressing wild-type or mutant RyR2

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Glass-bottom culture dishes

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • RyR2 stabilizer of interest (e.g., JTV519, ARM210)

  • Confocal microscope equipped for live-cell imaging

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the desired RyR2 construct in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

    • 24-48 hours prior to imaging, seed the cells onto glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at room temperature or 37°C, protected from light.

    • Wash the cells twice with HBSS to remove excess dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Drug Incubation:

    • Replace the HBSS with fresh imaging buffer containing the desired concentration of the RyR2 stabilizer or vehicle control.

    • Incubate for a sufficient time for the drug to take effect (e.g., 15-30 minutes).

  • Image Acquisition:

    • Mount the dish on the stage of the confocal microscope.

    • Excite Fluo-4 at 488 nm and collect emission at >510 nm.

    • Acquire time-lapse images (line-scan or x-y-t) to capture spontaneous calcium oscillations or evoked calcium release (e.g., by caffeine (B1668208) application).

  • Data Analysis:

    • Select individual cells as regions of interest (ROIs).

    • Measure the mean fluorescence intensity within each ROI over time.

    • Normalize the fluorescence signal as F/F0, where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Quantify parameters such as the frequency, amplitude, and duration of calcium oscillations.

Protocol 2: Calcium Spark Measurement in Isolated Adult Cardiomyocytes

This protocol is designed to investigate the effect of RyR2 stabilizers on elementary calcium release events (Ca2+ sparks) in primary cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes (e.g., from mouse or rat)

  • Laminin-coated glass coverslips

  • Tyrode's solution (or other suitable cardiomyocyte buffer)

  • Fluo-4 AM

  • Pluronic F-127

  • RyR2 stabilizer of interest

  • Confocal microscope with line-scanning capabilities

Procedure:

  • Cardiomyocyte Isolation and Plating:

    • Isolate ventricular cardiomyocytes using a standard enzymatic digestion protocol (e.g., Langendorff perfusion).[8][9]

    • Plate the isolated myocytes on laminin-coated glass coverslips and allow them to attach.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (typically 5-10 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).

    • Incubate the cardiomyocytes with the loading solution for 15-20 minutes at room temperature.

    • Wash the cells with fresh Tyrode's solution to remove extracellular dye.

    • Allow for de-esterification for at least 30 minutes.

  • Drug Incubation:

    • Superfuse the cardiomyocytes with Tyrode's solution containing the RyR2 stabilizer or vehicle control for a defined period.

  • Image Acquisition:

    • Place the coverslip in a perfusion chamber on the microscope stage.

    • Use a line-scan mode of the confocal microscope to acquire images with high temporal resolution along the longitudinal axis of the myocyte.

    • Excite Fluo-4 at 488 nm and collect emission at >510 nm.

    • Record spontaneous Ca2+ sparks for a set duration (e.g., 30-60 seconds).

  • Data Analysis:

    • Use specialized software (e.g., ImageJ with SparkMaster plugin) to automatically or semi-automatically detect and analyze Ca2+ sparks.

    • Quantify key spark parameters, including:

      • Frequency: Number of sparks per unit length per unit time (sparks/100 µm/s).

      • Amplitude: Peak fluorescence intensity (F/F0).

      • Duration: Full duration at half maximum (FDHM).

      • Width: Full width at half maximum (FWHM).

      • Spark Mass: A measure of the total calcium released during a spark.

Troubleshooting

  • Low fluorescence signal: Increase dye concentration or loading time. Ensure proper de-esterification.

  • High background fluorescence: Ensure thorough washing after dye loading.

  • Cell death or damage: Reduce dye concentration or loading time. Handle primary cardiomyocytes with care.

  • Phototoxicity/Photobleaching: Minimize laser power and exposure time.

  • No or few Ca2+ sparks: Ensure cardiomyocytes are healthy. Spontaneous spark frequency can be low at rest; consider mild stimulation (e.g., low-frequency field stimulation) if appropriate for the experimental question.

By following these detailed protocols and utilizing the provided information, researchers can effectively employ calcium imaging techniques to investigate the role of RyR2 in calcium homeostasis and to evaluate the therapeutic potential of RyR2 stabilizers.

References

Application Notes & Protocols: Developing Cell-Based Assays for RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ryanodine (B192298) Receptor 2 (RyR2) is a large intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] It plays a critical role in excitation-contraction (EC) coupling, the process that links an electrical stimulus (action potential) to mechanical contraction of the heart muscle.[2][3] Dysregulation of RyR2, often due to genetic mutations or post-translational modifications in conditions like heart failure, leads to aberrant diastolic Ca2+ leakage from the SR.[1][4][5][6] This Ca2+ leak can cause delayed afterdepolarizations, triggering life-threatening cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and contributing to contractile dysfunction in heart failure.[6][7][8]

Consequently, RyR2 has emerged as a key therapeutic target for the development of novel anti-arrhythmic drugs.[6][8][9] Small molecules that stabilize the closed state of the RyR2 channel can prevent this pathological Ca2+ leak.[9][10] Developing robust and reliable cell-based assays is crucial for identifying and characterizing such RyR2-stabilizing compounds in a high-throughput screening (HTS) format.[11][12][13]

This document provides detailed protocols for three key cell-based assays designed to assess the function of RyR2 and the efficacy of potential stabilizer compounds: an intracellular Ca2+ flux assay, a FRET-based conformational assay, and a classical [3H]ryanodine binding assay.

RyR2 Signaling Pathway in Cardiomyocytes

In normal cardiac function, an action potential depolarizes the cell membrane, activating L-type Ca2+ channels (LTCCs). The resulting influx of a small amount of Ca2+ triggers the opening of RyR2 channels on the nearby sarcoplasmic reticulum, leading to a large-scale release of Ca2+ into the cytosol. This process is known as Calcium-Induced Ca2+ Release (CICR).[1][14] The surge in cytosolic Ca2+ binds to troponin C on the myofilaments, initiating muscle contraction.[2] In pathological states, RyR2 channels become "leaky," releasing Ca2+ during diastole (the relaxation phase), which can trigger arrhythmias.[8][10] RyR2 stabilizers aim to correct this leak by promoting the channel's closed state.

RyR2_Signaling_Pathway RyR2-Mediated Excitation-Contraction Coupling cluster_cell Cardiomyocyte cluster_sarcolemma Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) Action_Potential Action Potential (Depolarization) LTCC L-Type Ca2+ Channel (LTCC) Action_Potential->LTCC Activates Cytosolic_Ca Cytosolic Ca2+ LTCC->Cytosolic_Ca Ca2+ Influx RyR2 RyR2 Channel RyR2->Cytosolic_Ca Ca2+ Release Pathological_Leak Diastolic Ca2+ Leak (Arrhythmogenic) RyR2->Pathological_Leak Dysfunction Leads to SR_Ca_Store SR Ca2+ Store Cytosolic_Ca->RyR2 Triggers (CICR) Contraction Myofilament Contraction Cytosolic_Ca->Contraction Initiates

Caption: RyR2-mediated excitation-contraction coupling pathway.

Experimental Protocols

Assay 1: Intracellular Calcium Flux Assay

This assay directly measures RyR2-mediated Ca2+ release into the cytosol using a fluorescent indicator dye, such as Fluo-4 AM.[15][16][17] It is a robust, high-throughput method to screen for compounds that inhibit spontaneous or induced Ca2+ release. Human Embryonic Kidney (HEK293) cells stably expressing wild-type or mutant RyR2 are commonly used as they provide a controlled system that recapitulates key aspects of Ca2+ release seen in cardiomyocytes.[18][19]

Assay_Workflow Workflow for Intracellular Calcium Flux Assay A 1. Seed RyR2-HEK293 cells in 96/384-well plates B 2. Incubate for 24-48 hours A->B C 3. Load cells with Fluo-4 AM (e.g., 1-5 µM for 30-60 min at 37°C) B->C D 4. Wash cells to remove extracellular dye C->D E 5. Add test compounds (potential stabilizers) and incubate D->E F 6. Measure baseline fluorescence (Plate Reader: Ex/Em ~494/516 nm) E->F G 7. Add agonist (e.g., Caffeine) to induce RyR2 opening F->G H 8. Immediately measure fluorescence kinetics G->H I 9. Analyze data: Calculate peak fluorescence, area under the curve H->I

Caption: Workflow for the intracellular calcium flux assay.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human RyR2 gene in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells at a density of 40,000-60,000 cells/well in a 96-well black, clear-bottom plate and incubate for 24-48 hours.[17]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[16] The addition of probenecid (B1678239) (1-2.5 mM) can help prevent dye extrusion from the cells.[20]

    • Aspirate the culture medium from the wells and wash once with the buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[16][20]

  • Compound Addition:

    • Carefully wash the cells twice with buffer to remove extracellular dye.

    • Add 100 µL of buffer containing the desired concentration of the test compound (RyR2 stabilizer) or vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

  • Fluorescence Measurement and Analysis:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation, FLIPR) equipped with an automated injection system.[17]

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject an RyR2 agonist (e.g., 50 µL of caffeine (B1668208) to a final concentration of 5-20 mM) to trigger Ca2+ release.[21]

    • Continue recording the fluorescence signal for 60-120 seconds to capture the peak and subsequent decay of the Ca2+ transient.

    • Data is typically analyzed by measuring the peak fluorescence intensity (Fmax) over baseline (F0) or the area under the curve. A successful RyR2 stabilizer will reduce the amplitude of the caffeine-induced Ca2+ transient.

CompoundConcentration (µM)Peak Fluorescence (Fmax/F0)% Inhibition of Ca2+ Release
Vehicle (DMSO)0.1%4.52 ± 0.210%
Known Stabilizer (e.g., JTV519)12.15 ± 0.1552.4%
Test Compound A0.14.31 ± 0.194.6%
Test Compound A13.25 ± 0.1728.1%
Test Compound A101.98 ± 0.1156.2%
Assay 2: FRET-Based Conformational Assay

This advanced assay detects conformational changes in the RyR2 channel associated with its "leaky" state, which is a hallmark of pathology.[22][23] The assay often relies on Förster Resonance Energy Transfer (FRET) between fluorescently labeled proteins that bind to RyR2 in a state-dependent manner, such as Calmodulin (CaM) or the FK506-binding protein (FKBP12.6).[12][22] A pathological, leaky RyR2 conformation is associated with reduced CaM binding.[23] Stabilizer compounds are expected to restore the normal conformation, thereby increasing CaM binding and the corresponding FRET signal.

FRET_Principle Principle of FRET-Based RyR2 Stabilization Assay cluster_leaky Pathological State cluster_stabilized Stabilized State Leaky_RyR2 Leaky RyR2 (Open Conformation) Low_FRET Reduced CaM-FKBP Binding => Low FRET Signal Leaky_RyR2->Low_FRET Stabilized_RyR2 Stabilized RyR2 (Closed Conformation) High_FRET Restored CaM-FKBP Binding => High FRET Signal Stabilized_RyR2->High_FRET Compound Stabilizer Compound Compound->Stabilized_RyR2 Induces

Caption: Principle of the FRET-based RyR2 conformational assay.

  • Reagent Preparation:

    • Prepare sarcoplasmic reticulum (SR) vesicles from cardiac tissue or from HEK293 cells overexpressing RyR2.

    • Prepare fluorescently labeled proteins: Donor-labeled FKBP12.6 (D-FKBP) and Acceptor-labeled Calmodulin (A-CaM).

    • To induce a "leaky" state, SR membranes can be treated with an oxidizing agent like H2O2.[22]

  • Assay Procedure (in 384-well plate format):

    • Prepare an assay buffer (e.g., 150 mM KCl, 20 mM PIPES, pH 7.0).

    • Add SR vesicles (pre-treated to be in a pathological state) to the wells.

    • Add test compounds or vehicle control.

    • Add a mixture of D-FKBP and A-CaM to each well.

    • Incubate the plate to allow binding to reach equilibrium.

  • FRET Measurement:

    • Measure FRET using a time-resolved fluorescence plate reader. This technique, often measuring fluorescence lifetime (FLT), is highly sensitive and suitable for HTS.[12][22]

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor. An increase in FRET efficiency (or a decrease in donor lifetime) indicates closer proximity of the donor and acceptor, signifying that the stabilizer compound has restored the binding of A-CaM to the RyR2/D-FKBP complex.

CompoundConcentration (µM)FRET Efficiency (E)% Change from Control
Vehicle (DMSO)0.1%0.25 ± 0.020%
Known Stabilizer10.45 ± 0.03+80%
Test Compound B0.10.26 ± 0.02+4%
Test Compound B10.31 ± 0.03+24%
Test Compound B100.41 ± 0.04+64%
Assay 3: [3H]Ryanodine Binding Assay

This is a well-established biochemical assay that measures the functional activity of the RyR2 channel.[22] The plant alkaloid ryanodine binds with high affinity specifically to the open state of the RyR channel. Therefore, the amount of bound [3H]ryanodine is a direct index of channel open probability.[18] Stabilizer compounds, which favor the closed state, will decrease [3H]ryanodine binding.

  • Microsome Preparation:

    • Isolate SR/ER microsomes enriched in RyR2 from cardiac tissue or RyR2-expressing HEK293 cells.[18] Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • Set up binding reactions in microcentrifuge tubes. Each reaction should contain:

      • Microsomal protein (50-100 µg)

      • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

      • A specific concentration of free Ca2+ (buffered with EGTA)

      • [3H]ryanodine (e.g., 2-10 nM)

      • Test compound or vehicle control

    • Incubate at 37°C for 2-4 hours to reach binding equilibrium.

  • Separation and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [3H]ryanodine.

    • Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled ryanodine (e.g., 10-20 µM).

    • Specific binding is calculated by subtracting non-specific counts from total counts.

    • RyR2 stabilizers are identified by their ability to decrease specific [3H]ryanodine binding.

CompoundConcentration (µM)Specific [3H]Ryanodine Binding (fmol/mg protein)% Inhibition of Binding
Vehicle (DMSO)0.1%150.4 ± 8.20%
Known Stabilizer165.1 ± 5.556.7%
Test Compound C0.1145.2 ± 7.93.5%
Test Compound C1102.8 ± 6.131.6%
Test Compound C1071.3 ± 4.852.6%

Summary and Conclusion

The identification of potent and selective RyR2 stabilizers holds great promise for the treatment of cardiac arrhythmias and heart failure. The cell-based assays described here provide a comprehensive platform for drug discovery in this area. The intracellular Ca2+ flux assay is ideal for initial high-throughput screening, while the FRET-based and [3H]ryanodine binding assays offer more detailed mechanistic insights into how lead compounds interact with and modulate the RyR2 channel. Together, these methods enable a robust and multi-faceted approach to developing the next generation of RyR2-targeted therapeutics.

References

Application Notes and Protocols for [3H]Ryanodine Binding Assay with Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine (B192298) receptor (RyR) is a crucial intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum membrane, playing a vital role in excitation-contraction coupling in muscle tissues.[1][2] The [3H]ryanodine binding assay is a fundamental technique used to characterize the function and modulation of RyR channels. Ryanodine, a plant alkaloid, preferentially binds to the open state of the RyR channel with high affinity, making [3H]ryanodine a valuable radioligand for quantifying channel activity.[3]

Optimal and reproducible [3H]ryanodine binding is contingent on several factors, including Ca²⁺ concentration, ionic strength, and the presence of channel modulators.[4] A notable challenge in this assay is the observed decline in [3H]ryanodine binding over time, which can complicate the accurate determination of kinetic constants. This phenomenon is attributed to an alteration in the ryanodine binding site, leading to decreased affinity.[4] To counteract this, stabilizers such as bovine serum albumin (BSA) and the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) are often included in the incubation buffer.[4] These agents stabilize the ryanodine-modified Ca²⁺ release channel, preventing the conversion to a more rapidly dissociating state and thus ensuring a more quantitative interpretation of binding data.[4] Phospholipids have also been shown to stabilize the solubilized receptor.[5][6]

These application notes provide a detailed protocol for performing a [3H]ryanodine binding assay with the inclusion of stabilizers, along with methods for data analysis and presentation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of ryanodine receptor activation and the general workflow of the [3H]ryanodine binding assay.

RyR_Activation_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_SR SR Ca²⁺ Store RyR->Ca_SR Ca²⁺ Release Ryanodine [³H]Ryanodine RyR->Ryanodine Binds to open state Ca_cytosol Cytosolic Ca²⁺ Ca_cytosol->RyR Activates (μM) ATP ATP ATP->RyR Potentiates Caffeine Caffeine Caffeine->RyR Activates Mg Mg²⁺ Mg->RyR Inhibits

Caption: Ryanodine Receptor (RyR) Activation Pathway.

Ryanodine_Binding_Workflow prep Microsome Preparation (Skeletal/Cardiac Muscle) binding [³H]Ryanodine Binding Incubation - Microsomes - [³H]Ryanodine - Modulators (Ca²⁺, ATP, etc.) - Stabilizers (BSA, CHAPS) prep->binding filtration Rapid Filtration (Separates bound from free ligand) binding->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (Scatchard/Non-linear regression) scintillation->analysis results Determine Kd and Bmax analysis->results

Caption: Experimental Workflow for [3H]Ryanodine Binding Assay.

Experimental Protocols

Microsome Preparation (from Skeletal or Cardiac Muscle)
  • Homogenization: Homogenize fresh or frozen muscle tissue in 4 volumes of ice-cold homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 300 mM sucrose, and a protease inhibitor cocktail).

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.

  • High-Speed Centrifugation: Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.

  • Washing: Resuspend the microsomal pellet in a wash buffer (e.g., 0.6 M KCl, 20 mM Tris-HCl, pH 7.4) to remove contractile proteins and centrifuge again at 100,000 x g for 60 minutes.

  • Final Resuspension: Resuspend the final pellet in a storage buffer (e.g., 20 mM Tris-HCl, pH 7.4, 300 mM sucrose) at a protein concentration of 5-10 mg/mL.

  • Storage: Aliquot the microsomal suspension and store at -80°C until use. Determine the protein concentration using a standard method such as the Bradford or BCA assay.

[3H]Ryanodine Binding Assay Protocol

This protocol is designed for a final assay volume of 200 µL. Adjust volumes accordingly for different plate formats.

Materials:

  • Microsomal preparation

  • [3H]Ryanodine (specific activity ~50-100 Ci/mmol)

  • Binding Buffer: 250 mM KCl, 15 mM NaCl, 20 mM PIPES-HCl, pH 7.1

  • Stabilizer Solution: 1% (w/v) BSA and 0.5% (w/v) CHAPS in Binding Buffer

  • CaCl₂ and EGTA stock solutions for controlling free Ca²⁺ concentrations

  • Modulators (e.g., ATP, caffeine, MgCl₂) as required

  • Unlabeled Ryanodine (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare Reaction Mix: For each assay tube or well, prepare a reaction mix containing the binding buffer, stabilizer solution, and desired concentrations of Ca²⁺ and other modulators.

  • Add Microsomes: Add the microsomal preparation to the reaction mix to a final protein concentration of 50-200 µg/mL.

  • Initiate Binding:

    • Total Binding: Add [3H]ryanodine to the desired final concentration (e.g., 0.5-50 nM for saturation experiments).

    • Non-specific Binding: In a separate set of tubes, add a 1000-fold excess of unlabeled ryanodine in addition to the [3H]ryanodine.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 2-4 hours).

  • Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. The filters should be pre-soaked in cold wash buffer.

  • Washing: Immediately wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 20 mM Tris-HCl, pH 7.4) to remove unbound [3H]ryanodine.

  • Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate in the dark. Count the radioactivity in a liquid scintillation counter.

Data Presentation and Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding data should be analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Quantitative Data Summary

The following tables summarize typical binding parameters for [3H]ryanodine to ryanodine receptors from different tissues under various conditions.

Tissue SourceRyR IsoformKd (nM)Bmax (pmol/mg protein)Conditions
Rabbit Skeletal MuscleRyR111.3Not SpecifiedHigh NaCl concentration
Rabbit Skeletal MuscleRyR11-4Not SpecifiedHigh affinity site
Rat Cardiac MuscleRyR23.6 and 28.1Not SpecifiedTwo-site model
Rat Cardiac MuscleRyR2Not SpecifiedNot SpecifiedBinding slightly influenced by ionic strength

Table 1: Comparison of [3H]Ryanodine Binding Parameters in Skeletal and Cardiac Muscle.[7]

ModulatorEffect on [3H]Ryanodine BindingTissue
Activators
Ca²⁺ (µM)IncreasesSkeletal & Cardiac
ATP/AMP-PCPIncreasesSkeletal
CaffeineIncreasesSkeletal & Cardiac
Inhibitors
Ca²⁺ (mM)DecreasesSkeletal
Mg²⁺DecreasesSkeletal & Cardiac
Ruthenium RedDecreasesSkeletal & Cardiac

Table 2: Effects of Common Modulators on [3H]Ryanodine Binding.[7][8]

Conclusion

The [3H]ryanodine binding assay is a powerful tool for investigating the function of ryanodine receptors. The inclusion of stabilizers like BSA and CHAPS is critical for obtaining reliable and reproducible data by preventing the time-dependent decline in ligand binding. The detailed protocol and data provided in these application notes serve as a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively utilize this assay in their studies of Ca²⁺ signaling and drug discovery.

References

Application Notes and Protocols for Utilizing Fluorescent Probes with RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes and other excitable cells.[1][2][3] Its primary function is to mediate calcium-induced calcium release (CICR), a fundamental process in excitation-contraction coupling.[4] Dysregulation of RyR2, often leading to diastolic calcium leak, is implicated in various cardiovascular diseases, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[2][5][6] Consequently, RyR2 has emerged as a significant therapeutic target.

RyR2 stabilizers are compounds designed to modulate the channel's activity, typically by reducing its open probability during diastole, thereby preventing aberrant calcium leakage.[7][8] Evaluating the efficacy of these stabilizers requires robust methods to monitor RyR2-mediated calcium dynamics. Fluorescent probes are indispensable tools for this purpose, allowing for real-time, high-resolution visualization and quantification of intracellular calcium fluctuations.[9][10]

These application notes provide a comprehensive guide to utilizing fluorescent probes in conjunction with a representative RyR2 stabilizer, hereby referred to as RyR2 Stabilizer-1 (RyR2-S1) , to assess its impact on RyR2 function in cellular models.

Signaling Pathway of RyR2-Mediated Calcium Release

The following diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and the points of modulation by an RyR2 stabilizer.

RyR2_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Ca2+_ext Ca²⁺ LCC L-type Ca²⁺ Channel (DHPR) Ca2+_cyto_influx Ca²⁺ LCC->Ca2+_cyto_influx Influx RyR2 RyR2 Ca2+_cyto_influx->RyR2 Triggers (CICR) Ca2+_cyto_release Ca²⁺ (CICR) Myofilaments Myofilaments Ca2+_cyto_release->Myofilaments Contraction Probe Fluorescent Ca²⁺ Probe (e.g., Fluo-4) Ca2+_cyto_release->Probe Binds to SERCA SERCA2a Ca2+_cyto_release->SERCA Reuptake Fluorescence Fluorescence Probe->Fluorescence Ca2+_SR Stored Ca²⁺ SERCA->Ca2+_SR RyR2->Ca2+_cyto_release Release Ca2+_SR->RyR2 Stabilizer This compound Stabilizer->RyR2 Inhibits Leak

Caption: RyR2-mediated Calcium-Induced Calcium Release (CICR) pathway.

Experimental Principles

The primary method for assessing RyR2 activity involves loading cells with a calcium-sensitive fluorescent dye. When intracellular calcium levels rise due to RyR2 opening, the dye binds to Ca²⁺, resulting in a change in its fluorescent properties. This change can be detected and quantified using fluorescence microscopy.

Commonly Used Fluorescent Probes:

  • Fluo-4: A single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding Ca²⁺. It is widely used for detecting transient calcium signals like sparks and waves.[11][12][13]

  • Fura-2: A ratiometric dual-excitation indicator. The ratio of fluorescence emission when excited at ~340 nm (Ca²⁺-bound) and ~380 nm (Ca²⁺-free) provides a more quantitative measure of intracellular calcium concentration, minimizing issues like uneven dye loading or photobleaching.[14]

  • Genetically Encoded Calcium Indicators (GECIs): Probes like GCaMP can be targeted to specific subcellular locations, such as the SR membrane, to measure calcium dynamics in microdomains near RyR2.[15]

By comparing calcium dynamics in the presence and absence of RyR2-S1, researchers can determine the compound's effect on RyR2-mediated calcium release and leak.

Data Presentation: Expected Effects of this compound

The following tables summarize the expected quantitative outcomes from experiments investigating the effects of RyR2-S1 on cardiomyocyte calcium handling, particularly in a disease model (e.g., CPVT) or under pro-arrhythmic conditions (e.g., β-adrenergic stimulation).

Table 1: Effect of RyR2-S1 on Spontaneous Ca²⁺ Release Events (Ca²⁺ Sparks)

Parameter Control (Vehicle) + RyR2-S1 (10 µM) Expected Outcome
Spark Frequency (events/100 µm/s) 1.5 ± 0.3 0.6 ± 0.1 Decrease
Spark Amplitude (F/F₀) 1.8 ± 0.2 1.7 ± 0.2 No significant change
Spark Duration (ms) 25 ± 5 24 ± 4 No significant change

| Spark Width (µm) | 2.1 ± 0.3 | 2.0 ± 0.3 | No significant change |

Data are presented as mean ± SEM. F/F₀ represents the ratio of peak fluorescence to baseline fluorescence.

Table 2: Effect of RyR2-S1 on Global Ca²⁺ Transients and SR Ca²⁺ Load

Parameter Control (Vehicle) + RyR2-S1 (10 µM) Expected Outcome
Ca²⁺ Transient Amplitude (F/F₀) 2.5 ± 0.4 2.4 ± 0.5 No significant change
Diastolic [Ca²⁺] (F/F₀) 1.1 ± 0.05 1.0 ± 0.04 Decrease/Stabilization
SR Ca²⁺ Content (Caffeine-induced F/F₀) 4.5 ± 0.6 4.8 ± 0.7 Increase or No Change

| Frequency of Ca²⁺ Waves | High | Low / Abolished | Decrease |

Experimental Protocols

Protocol 1: Assessment of Spontaneous Ca²⁺ Sparks in Permeabilized Cardiomyocytes

This protocol is designed to measure localized RyR2-mediated calcium release events known as Ca²⁺ sparks.[7][13]

Materials:

  • Isolated adult ventricular myocytes

  • Laminin-coated coverslips

  • Internal solution (in mM): 120 K-aspartate, 15 KCl, 5 KH₂PO₄, 5 MgATP, 0.05 EGTA, 10 HEPES, pH 7.2 with KOH

  • Saponin (B1150181) (for permeabilization)

  • Fluo-4 pentapotassium salt (e.g., from Thermo Fisher Scientific)

  • This compound (RyR2-S1) stock solution (e.g., 10 mM in DMSO)

  • Confocal microscope with line-scanning capabilities

Workflow Diagram:

Spark_Protocol_Workflow A Isolate Cardiomyocytes B Plate cells on laminin-coated coverslips A->B C Permeabilize with Saponin in internal solution B->C D Add Fluo-4 (e.g., 10-20 µM) to internal solution C->D E Incubate with Vehicle (DMSO) or RyR2-S1 (e.g., 10 µM) D->E F Mount on Confocal Microscope E->F G Acquire Line-Scan Images (XT scans) F->G H Analyze Spark Frequency, Amplitude, and Kinetics G->H

Caption: Workflow for Ca²⁺ spark measurement in permeabilized cardiomyocytes.

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Plate the isolated cells on laminin-coated coverslips and allow them to adhere.

  • Permeabilization and Dye Loading: Prepare the internal solution containing Fluo-4 (10-20 µM). Permeabilize the myocytes by briefly exposing them to the internal solution containing a low concentration of saponin (e.g., 0.01% w/v) for ~30 seconds. Wash thoroughly with the internal solution (without saponin) to remove the saponin and allow for de-esterification of any AM-ester dyes if used in intact cells.

  • Compound Incubation: Divide the coverslips into two groups: Vehicle control (e.g., 0.1% DMSO) and RyR2-S1. Incubate the cells in the internal solution containing the respective compounds for at least 10-15 minutes at room temperature.[13]

  • Image Acquisition:

    • Mount the coverslip onto the chamber of a laser scanning confocal microscope.

    • Excite Fluo-4 using a 488 nm laser line and collect emission >505 nm.[16]

    • Switch to line-scan (XT) mode. Position the scan line along the longitudinal axis of the myocyte, avoiding the nucleus.

    • Record images for a set duration (e.g., 10 seconds) at a high temporal resolution (e.g., ~2 ms (B15284909) per line).

  • Data Analysis:

    • Use software such as ImageJ with the "SparkMaster" plugin or custom MATLAB scripts to automatically detect and analyze Ca²⁺ sparks.[7]

    • Quantify spark frequency (normalized to cell area and time), amplitude (F/F₀), full duration at half maximum (FDHM), and full width at half maximum (FWHM).

    • Compare the parameters between the vehicle-treated and RyR2-S1-treated groups.

Protocol 2: Measurement of Global Ca²⁺ Transients in Intact Cardiomyocytes

This protocol assesses the effect of RyR2-S1 on the overall calcium handling during electrical stimulation.

Materials:

  • Isolated adult ventricular myocytes

  • Fluo-8 AM or Fura-2 AM (e.g., from Abcam, AAT Bioquest)

  • Pluronic F-127

  • Normal Tyrode's solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5.5 Glucose, pH 7.4.

  • Field stimulation chamber

  • Wide-field epifluorescence microscope with a photometer or a high-speed camera.[7]

Workflow Diagram:

Transient_Protocol_Workflow A Isolate Cardiomyocytes B Load cells with Fluo-8 AM (e.g., 5 µM for 25 min) A->B C Wash to allow de-esterification (25 min) B->C D Transfer to imaging chamber with Normal Tyrode's solution C->D E Record baseline Ca²⁺ transients (Pace at 0.5-1 Hz) D->E F Perfuse with RyR2-S1 (e.g., 10 µM) E->F G Record Ca²⁺ transients during drug application F->G H Apply Caffeine (B1668208) (10 mM) to assess SR Ca²⁺ load G->H I Analyze Transient Amplitude, Decay, and Diastolic Ca²⁺ H->I

Caption: Workflow for global Ca²⁺ transient measurement in intact cardiomyocytes.

Procedure:

  • Dye Loading: Incubate isolated myocytes with Fluo-8 AM (e.g., 5-6 µM) and Pluronic F-127 (0.02%) in Normal Tyrode's solution for 25-27 minutes at room temperature.[7]

  • De-esterification: Wash the cells and incubate in dye-free Tyrode's solution for an equivalent period to allow for complete de-esterification of the dye.[7]

  • Baseline Recording: Transfer the cells to a perfusion chamber on the microscope stage. Begin field stimulation at a physiological frequency (e.g., 0.5 or 1 Hz). Record baseline calcium transients.

  • Compound Application: Perfuse the chamber with Tyrode's solution containing RyR2-S1 (e.g., 10 µM) and continue pacing. Record the changes in calcium transients.

  • SR Load Assessment: After a steady state is reached with the drug, stop the pacing briefly and rapidly apply a high concentration of caffeine (e.g., 10 mM) to induce the release of all SR calcium stores. The amplitude of this caffeine-induced transient is an index of the SR calcium content.[7][17]

  • Data Analysis:

    • Measure the amplitude (peak F/F₀), time to peak, and decay kinetics (e.g., time constant, Tau) of the electrically-evoked transients.

    • Measure the diastolic fluorescence level between transients.

    • Compare these parameters before and after the application of RyR2-S1.

Conclusion

The combination of fluorescent calcium indicators and advanced microscopy techniques provides a powerful platform for characterizing the pharmacological effects of RyR2 stabilizers. The protocols outlined here, from localized Ca²⁺ spark analysis in permeabilized cells to global Ca²⁺ transient measurements in intact cells, offer a multi-faceted approach to understanding how a compound like RyR2-S1 modulates RyR2 function. This detailed characterization is essential for the development of novel therapeutics targeting RyR2-related cardiac diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RyR2 Stabilizer Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Ryanodine (B192298) Receptor 2 (RyR2) stabilizers for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RyR2 stabilizers?

The primary goal of an RyR2 stabilizer is to prevent the aberrant diastolic leakage of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) without significantly impacting the physiological Ca²⁺ release required for cardiac muscle contraction.[1][2][3] This is typically achieved through two main mechanisms:

  • Enhancing Calstabin-2 Binding: Some stabilizers, like JTV519 (K201) and S107, belong to a class of drugs that increase the binding affinity of the calstabin-2 (FKBP12.6) subunit to the RyR2 channel complex.[4][5][6][7] Under stress conditions, such as PKA phosphorylation, calstabin-2 can dissociate from RyR2, leading to a "leaky" channel. These stabilizers promote the re-association of calstabin-2, effectively stabilizing the closed state of the channel.[4][5][8]

  • Direct Allosteric Modulation: Other stabilizers, such as Dantrolene and the novel compound Ryanozole, appear to modulate the RyR2 channel directly.[9][10][11] Ryanozole, for instance, selectively stabilizes the closed state of RyR2, with a significantly higher potency at the low (diastolic) Ca²⁺ concentrations associated with leak, as opposed to the high (systolic) Ca²⁺ concentrations that trigger contraction.[1][12][13][14] This provides a desirable therapeutic window, minimizing effects on normal heart function.[1]

cluster_0 Sarcoplasmic Reticulum (SR) cluster_1 Cytosol RyR2_leaky Leaky RyR2 (Open Diastole) Calstabin Calstabin-2 (FKBP12.6) RyR2_leaky->Calstabin Dissociates Diastolic_Ca Diastolic Ca²⁺ Leak RyR2_leaky->Diastolic_Ca causes RyR2_stable Stable RyR2 (Closed Diastole) RyR2_stable->Calstabin Bound SR_Lumen SR Lumen (High Ca²⁺) SR_Lumen->RyR2_leaky Ca²⁺ PKA PKA Activation (β-AR Stress) PKA->RyR2_leaky Phosphorylates RyR2, causes dissociation Stabilizer RyR2 Stabilizer (e.g., JTV519, S107) Stabilizer->RyR2_stable Enhances Binding

Caption: RyR2 stabilization pathway. Max width: 760px.

Q2: What is a typical effective concentration range for common RyR2 stabilizers?

The optimal concentration is highly dependent on the specific compound, the experimental model (e.g., cell line, primary cardiomyocytes, tissue preparations), and the assay being performed. Below is a summary of concentrations cited in the literature.

CompoundAssay TypeModel SystemEffective Concentration / IC₅₀Reference(s)
Ryanozole ER Ca²⁺-based AssayHEK293 cellsIC₅₀: 16.5 nM (WT RyR2)[1][12]
[³H]Ryanodine BindingRyR2 MicrosomesIC₅₀: 10 nM (at pCa 5.0)[1][12]
Ca²⁺ Signal SuppressionIsolated Cardiomyocytes30 - 100 nM[1]
JTV519 (K201) Calstabin-2 BindingIsolated Cardiomyocytes1 µM[4]
Ro 90-7501 [³H]Ryanodine BindingSR Membranes1 - 10 µM (decreased activity by ~10%)[2]
Dantrolene Functional AssaysFailing CardiomyocytesVaries (often low µM range)[9][10][11]
S107 VariesVariesVaries significantly by model[5][15]

Q3: How do I determine the optimal concentration for my specific experiment?

Determining the optimal concentration requires a systematic, multi-assay approach. The goal is to find the lowest concentration that effectively reduces pathological Ca²⁺ leak while having minimal impact on physiological, action-potential-induced Ca²⁺ transients. A typical workflow involves progressing from high-throughput screening to more complex functional assays.

A Step 1: Primary Screen (HTS) ER Ca²⁺ Assay in HEK293 Cells B Step 2: Secondary Validation [³H]Ryanodine Binding Assay A->B Identify Hits & Determine Dose-Response C Step 3: Functional Validation Ca²⁺ Spark/Wave Imaging in Cardiomyocytes B->C Confirm Inhibition & Determine IC₅₀ D Step 4: Specificity Check Assess Action Potential-Evoked Ca²⁺ Transients C->D Assess Efficacy on Diastolic Ca²⁺ Leak E Optimized Concentration D->E Confirm Minimal Impact on Systolic Function

Caption: Workflow for optimizing stabilizer concentration. Max width: 760px.

Troubleshooting Guide

Problem 1: I am not observing any effect of the stabilizer on RyR2 activity.

If your RyR2 stabilizer fails to produce the expected inhibitory effect, several factors could be responsible. Follow this guide to diagnose the issue.

r_node r_node start No Effect Observed q1 Is the compound stock fresh and properly stored? start->q1 q2 Are the cells/tissues healthy and viable? q1->q2 Yes r1 Solution: Prepare fresh stock solutions from powder for each set of experiments. Verify solubility. q1->r1 No q3 Is the assay sensitive enough to detect leak? q2->q3 Yes r2 Solution: Check cell morphology and viability. Use low-passage cells. Ensure proper tissue handling. q2->r2 No q4 Is the buffer Ca²⁺ concentration correct? q3->q4 Yes r3 Solution: Use a high-sensitivity Ca²⁺ dye. Validate with a known RyR2 modulator (e.g., caffeine, tetracaine). q3->r3 No q4->r_node Yes (Consider off-target effects or inactive compound) r4 Solution: Verify buffer Ca²⁺ with an electrode. Note that some stabilizers (e.g., Ryanozole) are more effective at specific Ca²⁺ levels (diastolic). q4->r4 No

References

solubility issues with RyR2 stabilizer-1 in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RyR2 stabilizer-1. The information below addresses common challenges, particularly solubility issues, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as compound 12a, is a potent modulator of the ryanodine (B192298) receptor 2 (RyR2), an intracellular calcium release channel crucial for cardiac muscle excitation-contraction coupling.[1] It acts by stabilizing the closed state of the RyR2 channel, thereby inhibiting diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR). Additionally, it has been shown to activate SERCA2a, the pump responsible for transporting Ca2+ back into the SR. This dual action helps to restore normal intracellular Ca2+ homeostasis, which can be beneficial in conditions like cardiac arrhythmias.[1]

Q2: What is the primary solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound and other similar hydrophobic compounds.[2][3] It is advisable to use anhydrous (water-free) DMSO to ensure maximum solubility and stability of the compound.[2]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, and for sensitive cell lines, as low as 0.1%.[4][5][6]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your pre-warmed aqueous buffer.[7]

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[2]

  • Pre-warm the Buffer: Warming your experimental buffer to 37°C can help improve the solubility of the compound during dilution.[2][8]

  • Intermediate Dilution in Protein-Containing Solution: For cell-based assays, a small intermediate dilution in complete culture medium containing serum can help stabilize the compound before the final dilution.[2]

Q4: What is the maximum tolerable DMSO concentration for my experiments?

The tolerance to DMSO varies significantly between different cell lines and experimental systems. While some robust cell lines can tolerate up to 1% DMSO, primary cells and sensitive assays may be affected by concentrations as low as 0.1%.[4][5] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound.

IssuePotential CauseRecommended Solution
Compound does not dissolve in DMSO - Impure or wet DMSO- Concentration too high- Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C and vortex or sonicate briefly.[2]- Prepare a more dilute stock solution.
Precipitation upon dilution in aqueous buffer - "Solvent shock" from rapid change in polarity- Final concentration exceeds aqueous solubility- Follow the recommended dilution protocol (see below).- Decrease the final working concentration of the compound.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer.
Precipitate forms over time in the incubator - Temperature or pH shift- Interaction with media components- Ensure your buffer is adequately buffered for the incubator's CO2 environment.- Test the compound's stability in your specific media over the duration of the experiment.[8]
Precipitate observed after freeze-thaw cycle of stock solution - Compound has low solubility at cold temperatures- Aliquot the stock solution to minimize freeze-thaw cycles.- Gently warm and vortex the stock solution before use to ensure it is fully redissolved.[8]

Quantitative Data Summary

Table 1: Properties of this compound (Compound 12a)

PropertyValueReference
CAS Number 3012675-16-7[1]
Molecular Weight 459.59 g/mol N/A
EC50 for RyR2 2.7 µM[1]
EC50 for SERCA2a 383 nM[1]
Solubility in DMSO Information not publicly available. Similar compounds are soluble at high concentrations (e.g., 100 mg/mL for S107).[9][10]
Aqueous Solubility Poor. Requires a co-solvent like DMSO for stock preparation.N/A

Table 2: Common Experimental Buffers for RyR2 Studies

Buffer NameKey ComponentsTypical ApplicationReference
Krebs-Ringer-Hepes (KRH) Buffer NaCl, KCl, CaCl2, MgCl2, HEPES, GlucoseCell-based Ca2+ imaging assaysN/A
HEPES-based Saline NaCl, KCl, HEPES, CaCl2Single-channel recordingsN/A
MOPSO-buffered Solution NaCl, MOPSO, Dithiothreitol (DTT), AMP, MgCl2[3H]Ryanodine binding assaysN/A
Tris-Maleate Buffer Tris-Maleate, NaClSR microsome isolationN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile vial, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the vial to 37°C in a water bath and/or sonicate for a short period.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Dilution of this compound for In Vitro Assays
  • Pre-warm Buffer: Warm the aqueous experimental buffer or cell culture medium to 37°C.

  • Prepare Intermediate Dilutions (if necessary): For high final concentrations or sensitive assays, prepare one or more intermediate dilutions of the DMSO stock in the pre-warmed buffer.

  • Final Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the this compound stock solution (or intermediate dilution) dropwise.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤ 0.1%) and include a vehicle control with the same DMSO concentration.

Visualizations

RyR2_Signaling_Pathway cluster_extracellular Extracellular cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol L-type Ca2+ Channel L-type Ca2+ Channel Ca_Cytosol Cytosolic Ca2+ L-type Ca2+ Channel->Ca_Cytosol Ca2+ Influx (Trigger) RyR2 RyR2 (Ryanodine Receptor 2) Ca_SR Ca2+ Store SERCA2a SERCA2a SERCA2a->Ca_SR Ca_SR->RyR2 Ca2+ Release Ca_Cytosol->RyR2 Ca2+-Induced Ca2+ Release Ca_Cytosol->SERCA2a Ca2+ Uptake Contraction Muscle Contraction Ca_Cytosol->Contraction Stabilizer This compound Stabilizer->RyR2 Stabilizes Closed State (Inhibits Leak) Stabilizer->SERCA2a Activates

Caption: Signaling pathway of RyR2-mediated calcium release and the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Experiment A Weigh RyR2 Stabilizer-1 B Dissolve in Anhydrous DMSO A->B C Create Aliquots and Store at -80°C B->C E Add DMSO Stock Dropwise with Vortexing C->E Use Stock D Pre-warm Aqueous Buffer to 37°C D->E F Ensure Final DMSO Concentration is <0.5% E->F G Add to Experimental System (e.g., Cells) F->G H Include Vehicle Control (DMSO) G->H I Incubate and Acquire Data H->I

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Minimizing Off-Target Effects of RyR2 Stabilizer-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RyR2 Stabilizer-1, a representative selective modulator of the ryanodine (B192298) receptor 2. The following information is designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments. For the purpose of this guide, "this compound" will refer to highly selective compounds like Ryanozole and S107.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that selectively binds to the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum of cardiomyocytes.[1] Its primary function is to stabilize the closed state of the RyR2 channel, thereby reducing aberrant diastolic calcium leakage from the sarcoplasmic reticulum.[2] This is particularly relevant in pathological conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT), where RyR2 channels are often hyperactive.[3] Some stabilizers, like Ryanozole, are more effective at lower cytosolic calcium concentrations, which allows them to selectively suppress spontaneous calcium release without significantly affecting the calcium transients required for normal muscle contraction.[2][4]

Q2: How selective is this compound for RyR2 over other proteins?

A2: this compound compounds are designed for high selectivity. For instance, S107 has been shown to have no significant effect on over 400 other targets, including a wide range of ion channels, kinases, and G-protein coupled receptors, at concentrations up to 10µM.[5] Similarly, Ryanozole is highly selective for RyR2 over other RyR isoforms and does not appear to affect other cardiac ion channels, as it does not alter normal cardiac conduction or contractility.[2][3]

Q3: What are the potential sources of off-target effects with this compound?

A3: While highly selective, off-target effects can still arise, primarily through two mechanisms:

  • Direct Off-Target Binding: At high concentrations, the stabilizer may bind to other proteins with lower affinity. However, for highly selective compounds like S107, this is less of a concern at typical working concentrations.

  • Indirect Downstream Effects: Stabilizing RyR2 and altering intracellular calcium homeostasis can have widespread, indirect consequences on various cellular signaling pathways that are calcium-dependent.[6] These are not true "off-target" effects in the sense of the drug binding to another protein, but they are unintended consequences of the on-target action.

Q4: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound?

A4: A multi-pronged approach is recommended:

  • Dose-Response Analysis: On-target effects should correlate with the known IC50 of the stabilizer for RyR2. Off-target effects may only appear at significantly higher concentrations.

  • Use a Structurally Unrelated RyR2 Stabilizer: If another selective RyR2 stabilizer with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: In a genetically modified system, expressing a stabilizer-resistant mutant of RyR2 should reverse the on-target phenotype.

  • Broad Off-Target Screening: If off-target effects are suspected, profiling the stabilizer against a broad panel of kinases and other receptors can identify potential unintended targets.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected or excessive cytotoxicity is observed. 1. Concentration is too high: High concentrations can lead to off-target effects or general cellular stress. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic at the concentration used. 3. Compound degradation: The stabilizer may have degraded, producing toxic byproducts.1. Perform a dose-response curve: Determine the lowest effective concentration that achieves the desired on-target effect without causing significant cell death. 2. Run a vehicle control: Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). 3. Use fresh compound: Prepare fresh stock solutions and dilutions for each experiment.
Inconsistent or no observable on-target effect (e.g., no reduction in calcium sparks). 1. Suboptimal concentration: The concentration of the stabilizer may be too low for your specific cell type or experimental conditions. 2. Poor cell permeability: The compound may not be efficiently entering the cells. 3. Incorrect experimental conditions: The assay conditions may not be suitable for observing the effect. 4. Low expression of RyR2: The target protein may not be sufficiently expressed in your cell model.1. Perform a dose-response curve: Titrate the stabilizer to find the optimal concentration. 2. Check literature for cell permeability data: If permeability is an issue, consider using a different cell line or a permeabilized cell model. 3. Optimize assay parameters: Ensure factors like incubation time and temperature are appropriate. 4. Confirm RyR2 expression: Use techniques like Western blot or qPCR to verify the expression of RyR2 in your cells.
Observed phenotype does not match expected on-target effects. 1. Indirect downstream effects: Altering calcium homeostasis can trigger a cascade of secondary cellular responses. 2. Undiscovered off-target effect: The stabilizer may be interacting with an unknown cellular target.1. Investigate downstream calcium signaling: Examine the activation of calcium-dependent enzymes and transcription factors. 2. Perform broad off-target screening: Use kinase panels or other safety pharmacology assays to identify potential off-target interactions.

Quantitative Data on Selectivity

The following table summarizes the selectivity data for representative RyR2 stabilizers.

Compound Primary Target IC50 / Effective Concentration Off-Target Profile
Ryanozole RyR215-40 nMHighly selective for RyR2 over other RyR isoforms. Does not significantly affect cardiac conduction or contractility, suggesting a lack of major off-target effects on other cardiac ion channels.[2][3]
S107 RyR2Low nanomolarNo significant effect on over 400 ion channels, kinases, G-protein receptors, and other drug targets at concentrations up to 10µM.[5][7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target interactions of this compound with a broad panel of protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation:

    • In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells. Ensure the final DMSO concentration is consistent across all wells and is non-inhibitory (typically ≤ 1%).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the kinase reaction to proceed.

  • Detection and Data Analysis:

    • Stop the reaction and measure the kinase activity using a suitable method (e.g., radiometric assay measuring incorporation of ³³P-ATP, or a fluorescence-based assay).

    • Calculate the percent inhibition for each concentration of the stabilizer.

    • Determine the IC50 value for each kinase that shows significant inhibition.

Protocol 2: Whole-Cell Patch Clamp for Ion Channel Off-Target Screening

Objective: To assess the effect of this compound on the activity of various cardiac ion channels (e.g., hERG, NaV1.5, CaV1.2).

Methodology:

  • Cell Preparation:

    • Use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells).

    • Culture the cells on glass coverslips to an appropriate confluency for patch-clamp recording.

  • Solution Preparation:

    • Prepare the appropriate intracellular (pipette) and extracellular (bath) solutions for recording the specific ion current. The composition of these solutions will vary depending on the channel being studied.

  • Recording Setup:

    • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the extracellular solution.

    • Pull a glass micropipette with a resistance of 2-5 MΩ and fill it with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply a specific voltage protocol to elicit the ion current of interest.

    • Record the baseline current in the absence of the compound.

    • Perfuse the chamber with the extracellular solution containing this compound at various concentrations.

    • Record the current at each concentration to determine the extent of inhibition or activation.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Calculate the percent inhibition and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_SR Sarcoplasmic Reticulum cluster_cytosol Cytosol L-type Ca Channel L-type Ca Channel Ca Ca²⁺ L-type Ca Channel->Ca Ca²⁺ Influx (CICR Trigger) RyR2 RyR2 RyR2->Ca Ca²⁺ Release (CICR) SERCA SERCA Ca Store Ca Store SERCA->Ca Store Sequestration Ca Store->RyR2 Ca->RyR2 Activates Ca->SERCA Reuptake Myofilaments Myofilaments Ca->Myofilaments Contraction CaM CaM Ca->CaM Binds CaMKII CaMKII CaM->CaMKII Activates Calcineurin Calcineurin CaM->Calcineurin Activates Transcription Factors Transcription Factors CaMKII->Transcription Factors Phosphorylates Calcineurin->Transcription Factors Dephosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression RyR2_Stabilizer This compound RyR2_Stabilizer->RyR2 Inhibits Leak Experimental_Workflow cluster_workflow Workflow for Assessing Off-Target Effects start Observe Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response is_dose_dependent Is Effect Dose-Dependent? dose_response->is_dose_dependent on_target Likely On-Target or Indirect Effect is_dose_dependent->on_target No off_target_screen Perform Broad Off-Target Screening (e.g., Kinase Panel, Ion Channel Panel) is_dose_dependent->off_target_screen Yes end Conclusion on_target->end off_target_found Off-Target Identified? off_target_screen->off_target_found validate_off_target Validate Off-Target with Orthogonal Assays off_target_found->validate_off_target Yes no_off_target No Obvious Off-Target. Consider Indirect Effects. off_target_found->no_off_target No validate_off_target->end no_off_target->end

References

RyR2 Stabilizer Experimental Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experiments involving Ryanodine (B192298) Receptor 2 (RyR2) stabilizers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during RyR2 stabilizer experiments in a question-and-answer format, providing potential causes and solutions.

I. General Experimental Variability

Question: Why am I seeing significant batch-to-batch variability in the potency of my RyR2 stabilizer?

Answer: Batch-to-batch variability is a common challenge and can stem from several sources:

  • Compound Stability: Ensure the stabilizer is properly stored and handled. Repeated freeze-thaw cycles or prolonged exposure to light can degrade the compound. Prepare fresh stock solutions regularly.

  • Cell Passage Number: If using cell lines like HEK293 for expressing RyR2, high passage numbers can lead to genetic drift and altered protein expression or function. It is advisable to use cells within a consistent and low passage range.

  • Reagent Consistency: Variations in the quality or concentration of critical reagents, such as ATP, calcium buffers, or activating ligands, can significantly impact RyR2 channel activity and stabilizer efficacy.

II. [3H]Ryanodine Binding Assays

Question: My [3H]ryanodine binding assay shows inconsistent results for the same stabilizer concentration. What could be the cause?

Answer: Inconsistent [3H]ryanodine binding results often point to issues with the assay conditions or the biological preparation:

  • Suboptimal Binding Conditions: Ryanodine binding is highly sensitive to free Ca2+ concentration, pH, and ionic strength. Precisely control these parameters in your binding buffer. The binding kinetics can also be slow, so ensure you are incubating for a sufficient duration to reach equilibrium.

  • Microsome Preparation Quality: The purity and integrity of the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes are critical. Inconsistent isolation procedures can lead to varying levels of functional RyR2.

  • Phosphorylation State: The phosphorylation state of RyR2 by kinases like PKA and CaMKII significantly alters its activity and affinity for ryanodine.[1][2][3][4][5] Lack of control over the phosphorylation state in your microsomal preparations can be a major source of variability.

Troubleshooting Workflow for [3H]Ryanodine Binding Assay Variability

start Inconsistent [3H]Ryanodine Binding check_buffer Verify Buffer (Ca2+, pH, Ionic Strength) start->check_buffer check_incubation Optimize Incubation Time & Temperature check_buffer->check_incubation Buffer OK check_microsomes Assess Microsome Quality (Purity, Integrity) check_incubation->check_microsomes Incubation OK check_phosphorylation Control for RyR2 Phosphorylation State check_microsomes->check_phosphorylation Microsomes OK solution Consistent Results check_phosphorylation->solution Phosphorylation Controlled

Caption: Troubleshooting logic for inconsistent [3H]ryanodine binding assays.

III. Cellular Calcium Imaging

Question: In my Ca2+ imaging experiments with HEK293 cells expressing RyR2, the baseline Ca2+ levels are unstable and some cells show spontaneous oscillations even without an agonist. Why is this happening?

Answer: This issue, often referred to as "leaky" channels, can be caused by:

  • RyR2 Overexpression: Very high levels of RyR2 expression in HEK293 cells can lead to spontaneous channel opening and Ca2+ leak from the ER, causing baseline instability and oscillations.[6] Consider using an inducible expression system to control RyR2 protein levels.

  • Cell Health: Unhealthy or stressed cells may have compromised ER Ca2+ handling, leading to spontaneous release. Ensure optimal cell culture conditions.

  • Mutant RyR2 Phenotype: If you are working with a gain-of-function RyR2 mutant associated with diseases like CPVT, increased spontaneous Ca2+ release is an expected phenotype.[6]

Question: The amplitude and kinetics of Ca2+ transients in isolated cardiomyocytes are highly variable between different cell preparations. How can I improve consistency?

Answer: Variability in cardiomyocyte Ca2+ transients is a well-known challenge. Key factors include:

  • Isolation Procedure: The enzymatic digestion process for isolating cardiomyocytes is critical. Over-digestion can damage cell membranes and ion channels, while under-digestion results in low yield. The quality and batch of enzymes (e.g., collagenase) can also introduce variability.[7][8][9]

  • Cell Viability and Morphology: Only use healthy, rod-shaped cardiomyocytes with clear striations for experiments. Damaged or rounded-up cells will not exhibit physiological Ca2+ handling.

  • SR Ca2+ Load: The amount of Ca2+ stored in the sarcoplasmic reticulum can vary between preparations. Ensure consistent loading conditions and consider measuring SR Ca2+ content (e.g., with a rapid caffeine (B1668208) application) to normalize your data.

IV. Single-Channel Recordings

Question: I am having difficulty obtaining stable single-channel recordings of RyR2 in planar lipid bilayers, and the channel activity is very low or absent. What are the potential problems?

Answer: This can be a technically challenging experiment. Common issues include:

  • Bilayer Instability: Ensure the lipid bilayer is stable before incorporating SR vesicles. The choice of lipids and solvent can affect bilayer integrity.

  • Vesicle Fusion: Successful incorporation of RyR2-containing vesicles into the bilayer is crucial. The size of the vesicles and the osmotic gradient across the bilayer can influence the fusion process.

  • Channel Modulation: RyR2 activity is modulated by numerous factors. Ensure your recording solutions contain appropriate concentrations of activating ligands like Ca2+ and ATP. The absence of key regulatory proteins like calmodulin, which can be lost during vesicle preparation, may also affect channel gating and response to stabilizers like dantrolene.[10][11][12][13]

  • Low Signal-to-Noise Ratio: Electrical noise can obscure small single-channel currents. Ensure proper grounding of your setup and use a Faraday cage to shield from external electrical interference.

Quantitative Data for RyR2 Stabilizers

The following table summarizes reported IC50 values for common RyR2 stabilizers. Note that these values can vary significantly depending on the experimental conditions (e.g., Ca2+ concentration, presence of regulatory proteins).

StabilizerAssay TypeRyR2 SourceIC50Reference(s)
Dantrolene Single-Channel RecordingSheep Heart0.16 µM[10][12][13]
Ca2+ Wave FrequencyMouse Cardiomyocytes0.42 µM[10][12]
Ca2+ Wave AmplitudeMouse Cardiomyocytes0.19 µM[10][12]
Flecainide Single-Channel RecordingSheep Heart16 µM[14]
Ca2+ Wave InhibitionMouse Cardiomyocytes (WT)~20-30 µM[15]
Ca2+ Wave InhibitionMouse Cardiomyocytes (CPVT)~5-10 µM[15]
Carvedilol RyR2 PhosphorylationHuman Atrial Myocytes0.36 µM[16]
K201 (JTV519) SOICR InhibitionCardiac Cells3 µM[17]
SOICR InhibitionHEK293 Cells17 µM[17]
[3H]ryanodine BindingMutant RyR260 µM[17]

SOICR: Store Overload-Induced Ca2+ Release

Key Experimental Protocols

Protocol 1: [3H]Ryanodine Binding Assay

This protocol provides a method for assessing the activity of RyR2 channels by measuring the binding of radiolabeled ryanodine, which binds preferentially to the open state of the channel.

Materials:

  • SR/ER microsome preparations containing RyR2

  • Binding Buffer: e.g., 20 mM HEPES, 150 mM KCl, pH 7.4

  • [3H]Ryanodine stock solution

  • Varying concentrations of free Ca2+ (buffered with EGTA)

  • RyR2 stabilizer compound

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction tubes containing microsomes (50-100 µg protein), Binding Buffer, and the desired free Ca2+ concentration.

  • Add the RyR2 stabilizer compound at various concentrations. Include a vehicle control.

  • Initiate the binding reaction by adding a final concentration of 1-10 nM [3H]ryanodine.

  • Incubate at 37°C for 2-4 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding in parallel samples containing a high concentration (e.g., 10 µM) of unlabeled ryanodine.

  • Calculate specific binding by subtracting non-specific from total binding and analyze the data to determine stabilizer potency (IC50/EC50).[18][19][20][21]

Protocol 2: Calcium Imaging in RyR2-Expressing HEK293 Cells

This protocol describes how to measure changes in intracellular Ca2+ in response to RyR2 activation and stabilization in a heterologous expression system.

Materials:

  • HEK293 cells stably or transiently expressing RyR2

  • Culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • RyR2 agonist (e.g., caffeine, 4-chloro-m-cresol)

  • RyR2 stabilizer compound

  • Fluorescence microscope or plate reader

Procedure:

  • Plate RyR2-expressing HEK293 cells on glass-bottom dishes or microplates. If using an inducible system, add the inducing agent (e.g., doxycycline) 24-48 hours prior to the experiment.[6]

  • Prepare the dye loading solution: Dilute the Ca2+ indicator (e.g., 5 µM Fluo-4 AM) in KRH buffer, adding a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

  • Wash the cells with KRH buffer and incubate with the dye loading solution for 20-30 minutes at room temperature.

  • Wash the cells again to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Pre-incubate the cells with the RyR2 stabilizer compound or vehicle for a defined period.

  • Mount the dish/plate on the fluorescence imaging system.

  • Establish a stable baseline fluorescence recording.

  • Add the RyR2 agonist (e.g., a specific concentration of caffeine) and record the change in fluorescence, which corresponds to the intracellular Ca2+ transient.[6]

  • Analyze the fluorescence traces to determine parameters such as peak amplitude, time to peak, and decay rate to assess the effect of the stabilizer.

Signaling Pathways and Workflows

RyR2 Regulation by PKA and CaMKII

RyR2 activity is finely tuned by phosphorylation events mediated by Protein Kinase A (PKA) and Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII). Beta-adrenergic stimulation activates PKA, while increases in intracellular Ca2+ activate CaMKII. Both kinases can phosphorylate RyR2 at specific serine residues (e.g., S2808, S2814, S2030), often increasing the channel's open probability and sensitivity to Ca2+, which can contribute to Ca2+ leak in pathological states.[1][2][3][4][5]

RyR2_Phosphorylation Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates RyR2 RyR2 PKA->RyR2 Phosphorylates (e.g., S2808, S2030) L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type->Ca_influx Mediates CaM Calmodulin (CaM) Ca_influx->CaM Binds Ca_influx->RyR2 Activates (CICR) CaMKII CaMKII CaM->CaMKII Activates CaMKII->RyR2 Phosphorylates (e.g., S2814) SR_Ca_Release SR Ca2+ Release RyR2->SR_Ca_Release Triggers

Caption: Simplified signaling pathway of RyR2 phosphorylation by PKA and CaMKII.

Experimental Workflow for Screening RyR2 Stabilizers

A typical workflow for identifying and characterizing novel RyR2 stabilizers involves a multi-tiered approach, starting with high-throughput screening and progressing to more detailed functional and mechanistic assays.

screening_workflow start Compound Library hts Primary Screen: High-Throughput Ca2+ Imaging (e.g., HEK293-RyR2 cells) start->hts hit_id Hit Identification (Compounds showing stabilization) hts->hit_id secondary_assay Secondary Assay: [3H]Ryanodine Binding (Confirm direct interaction & potency) hit_id->secondary_assay Primary Hits cardiomyocyte_test Tertiary Assay: Isolated Cardiomyocytes (Assess effect on native Ca2+ transients & sparks) secondary_assay->cardiomyocyte_test Confirmed Hits single_channel Mechanistic Study: Single-Channel Recording (Determine effect on channel gating) cardiomyocyte_test->single_channel Active in Native System lead_opt Lead Optimization single_channel->lead_opt Favorable Mechanism

Caption: General experimental workflow for the discovery of RyR2 stabilizers.

References

Technical Support Center: Improving RyR2 Stabilizer Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ryanodine (B192298) Receptor 2 (RyR2) stabilizers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to compound selectivity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "RyR2 stabilizer-1" and what are its common selectivity issues?

A1: "this compound" is a general term for a class of molecules designed to stabilize the closed state of the RyR2 channel, preventing aberrant diastolic Ca2+ leak from the sarcoplasmic reticulum (SR). This leak is a known trigger for cardiac arrhythmias like catecholaminergic polymorphic ventricular tachycardia (CPVT) and can contribute to heart failure.[1][2]

Prominent examples of this class include 1,4-benzothiazepine derivatives such as JTV-519 (also known as K201) and its analogue, S107.[1][3] While these compounds aim to selectively target RyR2, they often present off-target effects, which is a major hurdle in their clinical development.

Common selectivity issues include:

  • Cross-reactivity with other ion channels: Many RyR2 stabilizers are not perfectly selective and can interact with other cardiac ion channels. For instance, JTV-519 (K201) is known to be a non-specific blocker of Na+, K+, and Ca2+ channels.[4] This lack of specificity can lead to pro-arrhythmic events or negative effects on cardiac contractility.[1]

  • Interaction with other RyR isoforms: Compounds may not sufficiently discriminate between RyR2 (cardiac) and RyR1 (skeletal muscle), leading to potential side effects in skeletal muscle.

  • Binding to other intracellular proteins: K201 has been shown to inhibit SERCA2a, the pump responsible for Ca2+ reuptake into the SR, in a concentration-dependent manner.[1][5]

Q2: Why is my RyR2 stabilizer showing activity against other cardiac ion channels?

A2: The lack of absolute selectivity is a common challenge in ion channel drug discovery.[6] Many ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, share structural similarities in their pore-forming regions, which can be traced back to a common evolutionary ancestor.[6] This structural homology makes it difficult to design a small molecule that binds exclusively to one type of channel. For example, JTV-519 (K201) has structural similarities to diltiazem, a well-known Ca2+ channel blocker, and exhibits effects on L-type Ca2+ current, Na+ current (INa), and various K+ currents (IK1, IKr).[3][4]

Q3: How can I improve the selectivity of my lead compound?

A3: Improving selectivity typically involves a medicinal chemistry approach focused on structure-activity relationship (SAR) studies. The goal is to modify the chemical structure of your lead compound to enhance its affinity for RyR2 while reducing its affinity for off-target molecules.

A successful example of this is the development of S107, a derivative of K201. S107 was specifically screened to stabilize the RyR2-FKBP12.6 complex and was found to be a more specific RyR2 blocker.[1] At a concentration of 10μM, S107 showed no significant effect on over 400 other ion channels, kinases, and G-protein coupled receptors.[1] More recently, a novel class of highly selective RyR2 modulators called Ryanozoles has been developed, showing potent inhibition of RyR2 with IC50 values in the nanomolar range without affecting other RyR isoforms.[7][8]

Troubleshooting Guide

Problem: My compound shows significant off-target effects on other ion channels (e.g., hERG, Nav1.5).
Possible Cause Suggested Solution Experimental Verification
Lack of Specificity The chemical scaffold of your compound may have features that allow it to bind to multiple channel types.1. Structural Modification: Synthesize and test analogs of your lead compound. Introduce modifications aimed at disrupting interactions with off-target channels while preserving or enhancing binding to RyR2. 2. In Silico Modeling: Use computational docking studies to predict how your compound and its analogs bind to RyR2 versus off-target channels. This can guide the design of more selective molecules.
Problem: My compound is not selective between RyR2 and RyR1 isoforms.
Possible Cause Suggested Solution Experimental Verification
High Homology RyR1 and RyR2 share significant structural homology, making isoform selectivity challenging.1. Target Isoform-Specific Regions: Design modifications that exploit the subtle structural differences between RyR1 and RyR2. 2. Allosteric Modulation: Explore compounds that bind to allosteric sites, which may be less conserved between isoforms, rather than the primary binding pocket.

Quantitative Data Summary

The following tables summarize the activity of representative RyR2 stabilizers. This data can serve as a benchmark for your own experimental results.

Table 1: Selectivity Profile of Benzothiazepine Derivatives

CompoundTarget/AssayPotencyOff-Target EffectsReference
JTV-519 (K201) RyR2 StabilizationEffective in µM rangeInhibits Na+, K+, and L-type Ca2+ channels; Inhibits SERCA2a.[1][4][5]
S107 RyR2 StabilizationEffective in nM rangeNo effect on >400 other channels, kinases, GPCRs at 10 µM.[1]
Ryanozole RyR2 InhibitionIC50 of 15-40 nMHighly selective for RyR2 over RyR1 and RyR3.[7][8]

Key Experimental Protocols & Workflows

Protocol 1: [³H]Ryanodine Binding Assay for RyR2 Activity

This assay provides a quantitative measure of RyR2 channel opening. [3H]ryanodine binds preferentially to the open state of the channel. Inhibitors that stabilize the closed state will decrease [3H]ryanodine binding.

Methodology:

  • Prepare Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., porcine left ventricle) or from HEK293 cells overexpressing the target RyR2 isoform.[9][10]

  • Incubation: Incubate the SR microsomes (e.g., 200 µg protein) with a low concentration of [3H]ryanodine (e.g., 10 nM) in a buffered solution (e.g., 25 mM PIPES, 150 mM KCl, pH 7.1).[9]

  • Vary Ca2+ Concentration: Perform the assay across a range of free Ca2+ concentrations (e.g., pCa 8 to pCa 4) to determine the Ca2+-dependence of your compound's effect.[9]

  • Add Compound: Add your test compound at various concentrations to determine a dose-response curve.

  • Equilibration: Incubate the mixture for a defined period (e.g., 90 minutes at 37°C) to allow binding to reach equilibrium.[9]

  • Separation: Separate bound from free [3H]ryanodine by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

  • Analysis: Normalize the data to a control (e.g., DMSO vehicle) and plot the concentration-response curve to determine the IC50.

Protocol 2: ER Ca²⁺-Based HTS for RyR2 Modulators

This high-throughput screening (HTS) assay uses a genetically encoded Ca2+ indicator to monitor Ca2+ levels within the endoplasmic reticulum (ER) of HEK293 cells expressing RyR2.[8][11] RyR2 inhibitors will reduce Ca2+ leak from the ER, leading to an increase in the fluorescent signal.

Methodology:

  • Cell Line: Use a stable HEK293 cell line that inducibly expresses both human RyR2 and an ER-targeted Ca2+ sensor (e.g., R-CEPIA1er).[8][12]

  • Cell Plating: Plate the cells in a multi-well format (e.g., 96- or 384-well plates).

  • Compound Addition: Add compounds from your library to the wells.

  • Signal Measurement: Measure the fluorescence intensity of the ER Ca2+ sensor before (F0) and after (F) compound addition using a plate reader.

  • Analysis: Calculate the ratio (F/F0). An increase in this ratio indicates inhibition of RyR2-mediated Ca2+ leak.[8] This method allows for the rapid screening of large compound libraries to identify initial hits.

Visualizations

RyR2_Signaling_Pathway cluster_EC_Coupling Excitation-Contraction Coupling cluster_Pathology Pathological Ca²⁺ Leak cluster_Intervention Therapeutic Intervention AP Action Potential LTCC L-Type Ca²⁺ Channel (Cav1.2) AP->LTCC Depolarization Ca_Influx Ca²⁺ Influx (Trigger) LTCC->Ca_Influx RyR2 RyR2 Channel (SR Membrane) Ca_Influx->RyR2 Activates Ca_Release Ca²⁺ Release (CICR) RyR2->Ca_Release Myofilaments Myofilaments Ca_Release->Myofilaments Contraction Muscle Contraction Myofilaments->Contraction Stress β-Adrenergic Stress (e.g., CPVT) PKA PKA Phosphorylation Stress->PKA Leaky_RyR2 Leaky RyR2 (Diastole) PKA->Leaky_RyR2 Hyper-activates Ca_Leak Diastolic Ca²⁺ Leak Leaky_RyR2->Ca_Leak DADs Delayed After- depolarizations (DADs) Ca_Leak->DADs via NCX Arrhythmia Arrhythmia DADs->Arrhythmia Stabilizer This compound (e.g., S107) Stabilizer->Leaky_RyR2 Inhibits/ Stabilizes

Caption: Role of RyR2 in normal and pathological cardiac signaling.

Selectivity_Screening_Workflow start Start: Lead Compound primary_screen Primary Screen: RyR2 Activity Assay (e.g., ER Ca²⁺ HTS) start->primary_screen hit Compound is Active? primary_screen->hit secondary_screen Secondary Screen: [³H]Ryanodine Binding (Confirm Mechanism & Potency) hit->secondary_screen Yes discard Discard or Re-evaluate hit->discard No isoform_screen Isoform Selectivity: RyR1 vs. RyR2 Assays secondary_screen->isoform_screen selective_isoform Sufficient RyR2 Selectivity? isoform_screen->selective_isoform off_target_screen Off-Target Profiling: Broad Ion Channel Panel (Electrophysiology) selective_isoform->off_target_screen Yes optimize Medicinal Chemistry: Synthesize Analogs selective_isoform->optimize No selective_off_target Acceptable Off-Target Profile? off_target_screen->selective_off_target selective_off_target->optimize No end End: Candidate for In Vivo Testing selective_off_target->end Yes optimize->primary_screen Iterate

Caption: Workflow for assessing and improving RyR2 stabilizer selectivity.

Troubleshooting_Logic start Problem: Low Compound Selectivity q1 What is the nature of the off-target activity? start->q1 a1 Cross-reactivity with other ion channels (e.g., hERG, Nav1.5) q1->a1 a2 Lack of selectivity against RyR1 q1->a2 s1 Solution: Perform broad panel screen to identify all targets. Use medicinal chemistry to 'design out' activity. a1->s1 s2 Solution: Test in parallel RyR1/RyR2 assays. Modify structure to exploit isoform-specific differences. a2->s2 v1 Verification: Quantify IC50 on off-targets using patch-clamp electrophysiology. s1->v1 v2 Verification: Determine IC50 ratio (RyR1/RyR2). Aim for >10-fold selectivity. s2->v2

Caption: Logic diagram for troubleshooting poor compound selectivity.

References

Technical Support Center: Addressing Cytotoxicity of RyR2 Stabilizer-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cytotoxicity associated with the use of RyR2 stabilizer-1 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound and how could it lead to cytotoxicity?

A1: this compound is designed to modulate the ryanodine (B192298) receptor 2 (RyR2), a key intracellular calcium release channel located on the sarcoplasmic reticulum (SR). Its primary function is to prevent aberrant diastolic calcium leakage from the SR, a condition implicated in various cardiac and neurological disorders.[1][2][3][4] By stabilizing the closed state of the RyR2 channel, the compound aims to restore normal calcium homeostasis.

However, cytotoxicity can arise from several factors:

  • On-target effects: Excessive stabilization of RyR2 might dampen or prevent essential physiological calcium signals required for normal cellular functions, such as excitation-contraction coupling, neurotransmission, and gene expression.[5] This disruption of calcium signaling can trigger apoptotic pathways.

  • Off-target effects: The compound may interact with other cellular targets, such as other ion channels, kinases, or receptors, leading to unintended and toxic consequences.[1]

  • Mitochondrial dysfunction: Dysregulation of intracellular calcium can lead to mitochondrial calcium overload, a key event in the initiation of the intrinsic apoptotic pathway.[6]

  • ER Stress: Perturbation of calcium storage in the endoplasmic/sarcoplasmic reticulum can lead to the unfolded protein response (UPR) and ER stress, which can ultimately trigger apoptosis.[5]

Q2: What are the typical signs of cytotoxicity I should look for in my cell culture when using this compound?

A2: Signs of cytotoxicity can manifest in various ways, including:

  • Morphological changes: Cells may appear rounded, shrunken, detached from the culture surface, or show blebbing of the plasma membrane.

  • Reduced cell viability: A decrease in the number of live cells, which can be quantified using assays like Trypan Blue exclusion or automated cell counters.[7]

  • Decreased metabolic activity: Reduced colorimetric or fluorometric signals in assays like MTT, WST-1, or resazurin, which measure mitochondrial function.[8]

  • Increased cell death markers: Elevated levels of lactate (B86563) dehydrogenase (LDH) in the culture medium (indicating membrane damage) or increased activity of caspases (key enzymes in apoptosis).[7]

Q3: At what concentration should I start observing cytotoxic effects of this compound?

A3: The cytotoxic concentration of this compound can vary significantly depending on the cell type, experimental duration, and assay used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a starting point, you can test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[9] Below is a table of hypothetical IC50 values for this compound in different cell lines to illustrate this variability.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayExposure Time (hours)IC50 (µM)
H9c2Rat CardiomyoblastsMTT2415.2
SH-SY5YHuman NeuroblastomaLDH4825.8
HEK293Human Embryonic KidneyResazurin2452.1
Primary CardiomyocytesRat VentricularAnnexin V/PI728.5

Note: These are example values and the actual IC50 for your experiment must be determined empirically.

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low concentrations of this compound.

Possible Cause Troubleshooting Step
High sensitivity of the cell line: Perform a dose-response curve with a wider and lower range of concentrations to identify a non-toxic working concentration. Consider using a more resistant cell line if appropriate for your research question.
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) to assess solvent toxicity.[9]
Compound instability: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive.
Contamination: Check your cell culture for signs of bacterial or fungal contamination.

Problem 2: Inconsistent results in cytotoxicity assays.

Possible Cause Troubleshooting Step
Uneven cell seeding: Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell density across all wells of the microplate.
Edge effects in microplates: Avoid using the outer wells of the microplate, as they are more prone to evaporation, or fill them with sterile PBS or medium.
Incorrect incubation times: Optimize the incubation time for both the compound treatment and the assay itself for your specific cell line.[9]
Interference of the compound with the assay: Run a control with the compound in cell-free medium to check if it directly reacts with the assay reagents.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8]

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include vehicle controls (medium with solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank (medium with MTT and DMSO only) from all readings. Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Caption: Signaling pathway illustrating how RyR2 modulation can lead to apoptosis.

Cytotoxicity_Workflow Start Start: Cell Culture with this compound Observe Observe for Cytotoxicity Signs Start->Observe Cytotoxicity Cytotoxicity Observed? Observe->Cytotoxicity No_Cytotoxicity No: Proceed with Experiment Cytotoxicity->No_Cytotoxicity No Dose_Response Yes: Perform Dose-Response (e.g., MTT Assay) Cytotoxicity->Dose_Response Yes End End No_Cytotoxicity->End Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Optimize Optimize Concentration (Use < IC50) Determine_IC50->Optimize Mechanism Investigate Mechanism (e.g., Annexin V/PI) Optimize->Mechanism Mechanism->End

Caption: Experimental workflow for addressing cytotoxicity of this compound.

References

Technical Support Center: Control Experiments for RyR2 Stabilizer-1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with RyR2 stabilizers. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

General

Q1: My putative RyR2 stabilizer shows an effect in my primary assay, but how do I confirm it's acting directly on RyR2 and not through an off-target mechanism?

A1: To confirm direct action on RyR2, a series of control experiments are crucial. First, utilize a heterologous expression system (e.g., HEK293 cells) expressing RyR2 to isolate the channel's activity from other cardiac proteins.[1][2][3][4] Compare the stabilizer's effect in these cells versus null cells lacking RyR2 expression.[3] Additionally, perform in vitro assays with purified RyR2 channels or sarcoplasmic reticulum (SR) vesicles.[5] A classic method is the [³H]ryanodine binding assay, which directly measures the opening of the RyR2 channel.[1][2][6] A compound that directly stabilizes the closed state of RyR2 would be expected to decrease [³H]ryanodine binding.

Biochemical Assays

Q2: I'm seeing inconsistent results in my [³H]ryanodine binding assay. What are some common pitfalls and necessary controls?

A2: Inconsistent [³H]ryanodine binding can arise from several factors. It is critical to ensure the quality and consistency of your SR vesicle preparation. The assay is also sensitive to the concentrations of Ca²⁺, ATP, and Mg²⁺ in the buffer, so these must be precisely controlled.

Essential Controls for [³H]Ryanodine Binding Assay:

  • Positive Control: Use a known RyR2 agonist like caffeine (B1668208) or a high Ca²⁺ concentration to ensure the channels are capable of opening.

  • Negative Control: Use a known RyR2 inhibitor, such as ryanodine (B192298) at high concentrations or tetracaine, to establish a baseline for channel inhibition.

  • Vehicle Control: Always include a control with the vehicle used to dissolve your stabilizer to account for any effects of the solvent itself.

It's also important to remember that [³H]ryanodine binding only reflects channel opening and may not fully capture the effects of all modulators, such as those that affect ion conductance without changing the open probability.[6] Therefore, it's recommended to complement this assay with other functional assessments.[6]

Q3: My RyR2 stabilizer appears to affect RyR2 phosphorylation. How can I design an experiment to investigate this?

A3: To investigate the effect of your stabilizer on RyR2 phosphorylation, you can perform an in vitro phosphorylation assay using isolated SR vesicles or immunoprecipitated RyR2.

Key steps and controls include:

  • Isolate SR vesicles or immunoprecipitate RyR2.

  • Incubate with a constitutively active kinase known to phosphorylate RyR2, such as CaMKII or PKA, in the presence of [γ-³²P]ATP.[7]

  • Vary the conditions: Include samples with your stabilizer, a vehicle control, and a known kinase inhibitor as a negative control.

  • Analyze the results: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the incorporated radiolabel using autoradiography. You can also use phospho-specific antibodies for western blotting.[7]

Control for Phosphatase Activity: Be aware that SR vesicles contain endogenous phosphatases.[8] You may need to include phosphatase inhibitors in your assay buffer to specifically study the effect of your compound on kinase activity.

Cell-Based Assays

Q4: In my cardiomyocyte-based calcium imaging experiments, the stabilizer reduces the frequency of spontaneous calcium sparks. How do I ensure this is not due to a general depression of cellular calcium handling?

A4: This is a critical control to demonstrate the specificity of your stabilizer for diastolic Ca²⁺ leak without impairing normal excitation-contraction (EC) coupling.

Essential controls include:

  • Electrically Evoked Ca²⁺ Transients: Pace the cardiomyocytes at a physiological frequency and measure the amplitude and kinetics of the electrically evoked Ca²⁺ transients. A specific RyR2 stabilizer should have minimal or no effect on these transients at concentrations that suppress spontaneous Ca²⁺ sparks.[1][2][9]

  • Sarcoplasmic Reticulum (SR) Ca²⁺ Load: Measure the SR Ca²⁺ content by rapid application of a high concentration of caffeine (e.g., 10 mM). A specific stabilizer should not significantly reduce the SR Ca²⁺ load.[10]

  • L-type Ca²⁺ Current: If possible, perform patch-clamp experiments to directly measure the L-type Ca²⁺ current and ensure your compound is not affecting this primary trigger for Ca²⁺ release.

Q5: I am using a cell line (e.g., HEK293) expressing a mutant RyR2 known to be "leaky." What are the appropriate controls when testing my stabilizer in this system?

A5: When using a mutant RyR2-expressing cell line, the primary controls are designed to demonstrate that the stabilizer's effect is specific to the RyR2 channel and can rescue the mutant phenotype.

Key controls include:

  • Wild-Type (WT) RyR2 Control: Compare the effect of your stabilizer on cells expressing the mutant RyR2 to its effect on cells expressing WT RyR2. This will help determine if the stabilizer's potency is altered by the mutation.

  • Vector Control: Transfect cells with an empty vector to control for any non-specific effects of the transfection and expression process.

  • Functional Rescue: The goal is to show that the stabilizer "rescues" the leaky phenotype of the mutant. This can be demonstrated by a reduction in spontaneous Ca²⁺ release events or a normalization of the response to agonists like caffeine.[10][11]

Protein Interaction Assays

Q6: My RyR2 stabilizer is a derivative of a compound known to affect the interaction between RyR2 and Calmodulin (CaM) or FKBP12.6. How can I test if my compound has similar effects?

A6: You can use co-immunoprecipitation (Co-IP) or pull-down assays to investigate the effect of your stabilizer on the interaction between RyR2 and its regulatory proteins.

Experimental Workflow for Co-IP:

  • Lyse cells or tissue under conditions that preserve protein-protein interactions.

  • Incubate the lysate with an antibody against RyR2.

  • Add your stabilizer or a vehicle control to the lysate during the incubation.

  • Immunoprecipitate the RyR2 complex using protein A/G beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins and analyze by western blotting for the presence of CaM or FKBP12.6.

An increased or decreased amount of the interacting protein in the presence of your stabilizer would suggest it modulates the interaction. It is important to note that the binding of some regulatory proteins, like calmodulin, is dependent on the phosphorylation state of RyR2.[12]

Q7: How can I investigate if my stabilizer affects the interaction between RyR2 and S100A1?

A7: Similar to Calmodulin, you can use co-immunoprecipitation or pull-down assays.[13] Given that S100A1 and Calmodulin may compete for the same binding site on RyR2, a competition binding assay can also be informative.[14][15]

Competition Binding Assay:

  • Immobilize recombinant S100A1 on beads.

  • Incubate the beads with SR vesicles containing RyR2.

  • Add increasing concentrations of your stabilizer or a vehicle control.

  • Measure the amount of RyR2 that remains bound to the S100A1 beads.

A decrease in bound RyR2 in the presence of your stabilizer could indicate that it interferes with the S100A1-RyR2 interaction.

Quantitative Data Summary

Table 1: Effects of RyR2 Modulators on [³H]Ryanodine Binding

CompoundConcentrationEffect on [³H]Ryanodine BindingReference
Ryanozole0.1 µMInhibition[16]
Ryanozole1 µMInhibition[16]
Ro 90-75011-10 µMDecreased activity[17]
Piceatannol1-10 µMReduced activity by up to 56%[17]
Piceatannol>30 µMIncreased activity[17]

Table 2: IC₅₀ Values of Various Compounds on RyR2 Channels

CompoundIC₅₀ (nM)Cell Type/AssayReference
Ryanozole (WT RyR2)15-40HEK293 cells[2][9]
Ryanozole (Mutant RyR2)15-40HEK293 cells[2][9]
FlecainideNot specifiedSingle RyR2 channels[18]
R-propafenoneNot specifiedSingle RyR2 channels[18]
S-propafenoneSignificantly lower potency than R-propafenoneSingle RyR2 channels[18]

Key Experimental Protocols

[³H]Ryanodine Binding Assay

This assay measures the binding of radioactive ryanodine to the RyR2 channel, which is an indicator of the channel's open state.

Methodology:

  • Prepare SR vesicles from cardiac tissue or use microsomes from HEK293 cells expressing RyR2.

  • Incubate the vesicles/microsomes with [³H]ryanodine in a binding buffer containing specified concentrations of Ca²⁺, ATP, and other modulators.

  • Add the test compound (stabilizer) or vehicle control to the incubation mixture.

  • Incubate for a defined period at a specific temperature (e.g., 2-4 hours at 37°C) to reach equilibrium.

  • Separate bound from free [³H]ryanodine by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the effect of the stabilizer on [³H]ryanodine binding.

RyR2 Phosphorylation Assay

This assay is used to determine if a compound affects the phosphorylation status of RyR2.

Methodology:

  • Immunoprecipitate RyR2 from cell or tissue lysates using an anti-RyR2 antibody.[7]

  • Wash the immunoprecipitated beads extensively with a phosphorylation assay buffer.[7]

  • Resuspend the beads in the phosphorylation buffer supplemented with a kinase (e.g., CaMKII or PKA), cold ATP, and [γ-³²P]ATP.[7]

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and heating.[7]

  • Resolve the proteins on an SDS-PAGE gel.[7]

  • Transfer the proteins to a PVDF membrane.

  • Detect the phosphorylated RyR2 by autoradiography or by using phospho-specific antibodies for western blotting.[7]

Visualizations

RyR2_Signaling_Pathway cluster_EC_Coupling Excitation-Contraction Coupling cluster_Regulation RyR2 Regulation Action Potential Action Potential L-type Ca2+ Channel L-type Ca2+ Channel Action Potential->L-type Ca2+ Channel opens RyR2 RyR2 L-type Ca2+ Channel->RyR2 Ca2+ influx (CICR) Ca2+ Release Ca2+ Release RyR2->Ca2+ Release activates Contraction Contraction Ca2+ Release->Contraction PKA PKA RyR2_Reg RyR2 PKA->RyR2_Reg phosphorylates CaMKII CaMKII CaMKII->RyR2_Reg phosphorylates Calmodulin Calmodulin Calmodulin->RyR2_Reg binds/inhibits S100A1 S100A1 S100A1->RyR2_Reg binds/modulates FKBP12.6 FKBP12.6 FKBP12.6->RyR2_Reg binds/stabilizes

Caption: Key signaling pathways involved in RyR2 activation and regulation.

Experimental_Workflow_Stabilizer_Validation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_protein_interaction Protein Interaction cluster_specificity Specificity Controls A [3H]Ryanodine Binding C HEK293-RyR2 Ca2+ Imaging A->C B Single Channel Recordings D Cardiomyocyte Ca2+ Sparks B->D C->D G Null Cell Line C->G H WT vs Mutant RyR2 C->H E Evoked Ca2+ Transients D->E F Co-Immunoprecipitation (RyR2-CaM/FKBP12.6/S100A1) D->F

Caption: A logical workflow for validating a novel RyR2 stabilizer.

RyR2_Control_Logic Primary Hit Primary Hit Direct RyR2 Action? Direct RyR2 Action? Primary Hit->Direct RyR2 Action? Off-Target Effect Off-Target Effect Direct RyR2 Action?->Off-Target Effect No Specific to Diastolic Leak? Specific to Diastolic Leak? Direct RyR2 Action?->Specific to Diastolic Leak? Yes Impairs EC Coupling Impairs EC Coupling Specific to Diastolic Leak?->Impairs EC Coupling No Validated Stabilizer Validated Stabilizer Specific to Diastolic Leak?->Validated Stabilizer Yes

References

enhancing the stability of RyR2 stabilizer-1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RyR2 Stabilizer-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the enhancement of RyR2 stability in solution.

Frequently Asked Questions (FAQs)

Q1: My RyR2 stabilizer appears to have low solubility or is precipitating in my aqueous buffer. What can I do?

A1: Solubility issues with small molecule stabilizers are a common challenge. Here are several steps you can take to address this:

  • Optimize Buffer Conditions: The stability and solubility of both RyR2 and its stabilizers can be highly dependent on the buffer composition. Experiment with a range of pH values (e.g., 7.0-8.5) and consider adding stabilizing excipients.[1]

  • Incorporate Co-solvents: For initial in vitro assays, consider the use of a small percentage (typically <1-5%) of an organic co-solvent like DMSO to aid in the dissolution of the stabilizer. However, be mindful of the potential effects of the co-solvent on RyR2 activity and stability. Always run appropriate vehicle controls.

  • Sonication: Gentle sonication can sometimes help to dissolve precipitated compounds. Use a bath sonicator to avoid excessive heating.

  • Fresh Preparations: Always prepare fresh solutions of the RyR2 stabilizer for each experiment, as some compounds can degrade or precipitate upon storage in solution.

Q2: I am not observing the expected stabilizing effect of my compound on RyR2 in my functional assays. What are the possible reasons?

A2: A lack of efficacy can stem from several factors, from the compound itself to the experimental setup.

  • Compound Integrity: Verify the purity and integrity of your stabilizer compound using analytical methods such as HPLC-MS.

  • RyR2 Preparation Quality: The source and purity of your RyR2 preparation are critical. RyR2 is a large, complex channel prone to degradation. Ensure your purification protocol yields a stable, functional protein.[1]

  • Presence of Interacting Partners: The stabilizing effect of some compounds is dependent on the presence of accessory proteins like FKBP12.6 (calstabin2).[2][3][4] Ensure your RyR2 preparation retains these crucial interactors or that they are exogenously added if you are using a recombinant system.

  • Phosphorylation State of RyR2: The phosphorylation of RyR2 by kinases such as PKA and CaMKII can significantly impact its stability and its interaction with stabilizers.[5][6][7][8] Consider the phosphorylation status of your RyR2 preparation.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes in RyR2 stability. Consider employing orthogonal assays to confirm your findings.

Q3: How can I confirm that my stabilizer is directly binding to RyR2?

A3: A thermal shift assay (Differential Scanning Fluorimetry - DSF) is a robust method to demonstrate direct binding.[9][10][11] This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm in the presence of your compound is a strong indicator of direct interaction and stabilization.

Troubleshooting Guides

Problem 1: Inconsistent results in RyR2 thermal shift assays (DSF).
  • Possible Cause 1: Protein Aggregation.

    • Troubleshooting Step: Perform dynamic light scattering (DLS) on your RyR2 preparation to check for aggregation before running the DSF experiment.[1] Consider optimizing the buffer by screening different pH levels and additives to find conditions that promote a monomeric state.[1]

  • Possible Cause 2: Improper Dye Concentration.

    • Troubleshooting Step: Titrate the concentration of the fluorescent dye (e.g., SYPRO Orange) to find the optimal signal-to-noise ratio without causing protein precipitation.

  • Possible Cause 3: Inaccurate Protein Concentration.

    • Troubleshooting Step: Ensure accurate and consistent protein concentration across all wells. Use a reliable protein quantification method like the BCA assay.

Problem 2: Difficulty detecting the interaction between RyR2 and FKBP12.6 by Co-Immunoprecipitation (Co-IP).
  • Possible Cause 1: Inefficient Antibody.

    • Troubleshooting Step: Validate your anti-RyR2 antibody for its ability to efficiently immunoprecipitate the RyR2 complex.[12][13] Test multiple antibodies if necessary.

  • Possible Cause 2: Harsh Lysis/Wash Buffers.

    • Troubleshooting Step: The interaction between RyR2 and FKBP12.6 can be disrupted by harsh detergents. Use a mild lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) and optimize the salt concentration in your wash buffers.[14][15]

  • Possible Cause 3: Low Expression of FKBP12.6.

    • Troubleshooting Step: Confirm the expression of FKBP12.6 in your cell or tissue lysate via Western blot of the input fraction.[12]

Problem 3: Poor resolution or transfer of high molecular weight RyR2 in Western Blotting.
  • Possible Cause 1: Inappropriate Gel Percentage.

    • Troubleshooting Step: Use a low percentage SDS-PAGE gel (e.g., 4-6% resolving gel) or a gradient gel (e.g., 4-15%) to allow for better separation of high molecular weight proteins.[14]

  • Possible Cause 2: Inefficient Transfer.

    • Troubleshooting Step: Optimize the transfer conditions. A wet transfer is often more efficient for large proteins. Consider an overnight transfer at a low, constant voltage (e.g., 30V) in a cold room.[14]

  • Possible Cause 3: Inappropriate Antibody Dilution.

    • Troubleshooting Step: Optimize the dilution of your primary anti-RyR2 antibody. A common starting dilution is 1:1000.[12][16]

Data Presentation

Table 1: RyR2 Stabilizer Efficacy Comparison

StabilizerAssay TypeTargetIC50 / EC50Key FindingReference
Ryanozole [3H]Ryanodine BindingMutant RyR215-40 nMPotent suppression of RyR2, more effective at low Ca2+[17][18]
JTV519 (K201) Single Channel AnalysisRyR1/RyR2~1 µMStabilizes the closed state of the channel[3]
S107 Functional AssaysRyR2-R2474SNot specifiedPrevents stress-induced arrhythmias in a mouse model[4]

Table 2: Buffer Conditions for RyR2 Stability Assessment

Buffer ComponentConcentration RangePurposeReference
Tris-HCl 20-50 mMpH Buffering[1][14]
pH 7.0 - 8.5Maintain protein stability[1]
Glycerol 5-10% (v/v)Cryoprotectant/Stabilizer[1]
NaCl/KCl 100-150 mMMimic physiological ionic strength[3]
DTT/β-mercaptoethanol 1-5 mMReducing agent to prevent oxidation[14]

Experimental Protocols

Protocol 1: Thermal Shift Assay (DSF) for Stabilizer Binding

This protocol is adapted from standard DSF procedures.[9][11]

  • Preparation of Protein-Dye Mixture:

    • Prepare a solution of purified RyR2 at a final concentration of 2-5 µM in an optimized assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.

  • Compound Addition:

    • In a 96-well PCR plate, add 2 µL of your stabilizer compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add 18 µL of the protein-dye mixture to each well.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/min.

    • Monitor fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples. A positive ΔTm indicates stabilization.[10]

Protocol 2: Co-Immunoprecipitation of RyR2 and FKBP12.6

This protocol is based on methodologies described in the literature.[12][13]

  • Cell/Tissue Lysis:

    • Lyse cardiomyocytes or tissue homogenates in a modified RIPA buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors) on ice.[12]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate 100-500 µg of protein lysate with 2-4 µg of anti-RyR2 antibody overnight at 4°C with gentle rotation.[12]

    • Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins on a 10% SDS-PAGE gel.

    • Transfer to a PVDF membrane and probe with primary antibodies against RyR2 and FKBP12.6.[12]

Visualizations

RyR2_Stabilization_Pathway cluster_stress Adrenergic Stress cluster_ryr2 RyR2 Macromolecular Complex cluster_stabilizer cluster_outcome Channel State PKA PKA RyR2 RyR2 PKA->RyR2 Phosphorylates CaMKII CaMKII CaMKII->RyR2 Phosphorylates FKBP12_6 FKBP12.6 (Calstabin2) RyR2->FKBP12_6 Dissociation Leaky_RyR2 Leaky Channel (Diastolic Ca2+ Leak) RyR2->Leaky_RyR2 Leads to Stable_RyR2 Stabilized Channel (Closed State) FKBP12_6->Stable_RyR2 Promotes RyR2_Stabilizer This compound RyR2_Stabilizer->RyR2 Binds to / Enhances FKBP12.6 binding RyR2_Stabilizer->Stable_RyR2 Promotes

Caption: RyR2 stabilization signaling pathway.

DSF_Workflow start Start prep_protein Prepare RyR2 + Fluorescent Dye start->prep_protein add_protein Add Protein-Dye Mix prep_protein->add_protein add_compound Add Stabilizer Compound to 96-well plate add_compound->add_protein run_qpcr Run Thermal Ramp in qPCR Machine add_protein->run_qpcr analyze Analyze Data: Plot Fluorescence vs. Temp run_qpcr->analyze calc_tm Calculate Melting Temp (Tm) analyze->calc_tm end Determine ΔTm (Stabilization) calc_tm->end

Caption: Experimental workflow for Thermal Shift Assay (DSF).

CoIP_Logic cluster_ip Immunoprecipitation cluster_detection Detection input Cell Lysate containing RyR2-FKBP12.6 Complex add_ab Incubate with anti-RyR2 Antibody input->add_ab add_beads Add Protein A/G Beads to capture Antibody add_ab->add_beads wash Wash to remove non-specific binders add_beads->wash elute Elute bound proteins wash->elute western Western Blot elute->western probe_ryr2 Probe with anti-RyR2 Ab western->probe_ryr2 probe_fkbp Probe with anti-FKBP12.6 Ab western->probe_fkbp result Result: Detection of both RyR2 and FKBP12.6 indicates interaction probe_ryr2->result probe_fkbp->result

Caption: Logical workflow for Co-Immunoprecipitation.

References

Technical Support Center: Avoiding Artifacts in Fluorescence Assays with RyR2 Stabilizer-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing RyR2 stabilizer-1 in fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the generation of accurate and reliable data.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect fluorescence assays?

This compound is a general term for compounds that modulate the ryanodine (B192298) receptor 2 (RyR2), a key channel in cardiac calcium signaling. These stabilizers, such as 1,4-benzothiazepine derivatives (e.g., JTV519/S107) and other novel molecules like Ryanozole, act by reducing the open probability of the RyR2 channel, thus preventing diastolic calcium leakage from the sarcoplasmic reticulum (SR).[1] In fluorescence assays measuring intracellular calcium, a successful application of an RyR2 stabilizer is expected to decrease spontaneous calcium sparks or waves and may lead to an increased SR calcium load.[2][3] Assays often utilize fluorescent calcium indicators like Fluo-4, Fura-2, or genetically encoded sensors such as R-CEPIA1er to monitor these changes.[3][4][5][6]

Q2: Can this compound itself be fluorescent and interfere with my assay?

This is a critical consideration for any compound used in fluorescence assays. Autofluorescence of a test compound can lead to false-positive signals or mask the true biological effect.[7] For a class of RyR2 stabilizers, the 1,4-benzothiazepines, studies have shown that they exhibit no fluorescence in the spectral region commonly used for calcium indicators like R-CEPIA1er.[8] However, it is always best practice to test for autofluorescence of your specific RyR2 stabilizer at the concentrations and in the buffer conditions of your experiment.

Q3: How can I test for autofluorescence of my this compound?

A simple control experiment can determine if your compound is autofluorescent. Prepare a sample containing your this compound in the assay buffer (without cells or the fluorescent indicator) and measure the fluorescence using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment. A significant signal compared to the buffer-only control indicates autofluorescence that needs to be accounted for.

Q4: Can this compound quench the signal of my fluorescent dye?

Fluorescence quenching is another potential artifact where the test compound reduces the fluorescence intensity of the indicator dye, which could be misinterpreted as a biological effect.[7] To test for quenching, you can perform an in vitro experiment by mixing your fluorescent dye with the this compound in a cell-free buffer and measuring the fluorescence. A decrease in fluorescence intensity compared to the dye alone suggests quenching.

Q5: What are the optimal concentrations of this compound and fluorescent dyes to use?

The optimal concentrations are highly dependent on the specific RyR2 stabilizer, the cell type, and the fluorescent indicator being used. It is crucial to perform dose-response experiments to determine the effective concentration of the this compound that produces the desired biological effect without causing cytotoxicity. For fluorescent dyes, the manufacturer's protocol provides a starting point, but the final concentration should be optimized to achieve a good signal-to-noise ratio while minimizing dye-induced artifacts such as cellular toxicity or buffering of intracellular calcium.[3]

II. Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High background fluorescence in all wells, including controls. 1. Autofluorescence from cell culture medium (e.g., phenol (B47542) red, riboflavin).2. Autofluorescence of the this compound.3. Non-specific binding of the fluorescent dye.1. Use a medium without phenol red for the assay. Prepare all solutions with high-purity water and reagents.2. Perform a control experiment with the stabilizer alone in the assay buffer to quantify its fluorescence contribution.3. Optimize dye loading concentration and incubation time. Ensure thorough washing steps to remove excess dye.
Signal decreases over time, even in control wells (photobleaching). 1. Excessive excitation light intensity.2. Prolonged exposure to excitation light.1. Reduce the intensity of the excitation light source.2. Decrease the exposure time and the frequency of image acquisition. Use a neutral density filter if available.
Cells appear unhealthy or die after incubation with this compound and/or dye. 1. Cytotoxicity of the this compound at the tested concentration.2. Phototoxicity from the interaction of light and the fluorescent dye.3. Toxicity from the dye or its loading reagents (e.g., DMSO, Pluronic F-127).1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of the stabilizer.2. Minimize light exposure as described for photobleaching.3. Optimize the dye loading protocol by reducing dye concentration and incubation time. Ensure the final concentration of DMSO is not toxic to the cells.
Inconsistent or highly variable results between wells. 1. Uneven cell seeding.2. Inconsistent dye loading.3. Precipitation of this compound in the assay medium.4. "Edge effects" in the microplate.1. Ensure a homogenous single-cell suspension before seeding and allow cells to adhere evenly.2. Standardize the dye loading procedure across all wells.3. Check the solubility of the stabilizer in your assay buffer. Consider using a lower concentration or a different solvent. Visually inspect wells for precipitates. Light scattering from precipitates can be an artifact.[9][10]4. Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or PBS.
No observable effect of this compound on calcium signals. 1. The stabilizer is inactive or used at a sub-optimal concentration.2. The cell model does not exhibit significant RyR2-mediated calcium leak at baseline.3. The fluorescent dye has an inappropriate affinity for calcium in the expected concentration range.1. Verify the activity of the stabilizer with a positive control if available. Perform a dose-response curve.2. Consider inducing RyR2 leak with an agonist (e.g., caffeine (B1668208), isoproterenol) to create a window for observing the stabilizing effect.3. Choose a calcium indicator with a Kd appropriate for the expected intracellular calcium concentrations in your cell model.
Unexpected increase in fluorescence after adding this compound. 1. Autofluorescence of the stabilizer (see above).2. Off-target effects of the stabilizer on other cellular components affecting calcium homeostasis.1. Rule out autofluorescence with proper controls.2. Investigate potential off-target effects using pharmacological inhibitors of other calcium channels or pumps.

III. Data Presentation: Effects of RyR2 Stabilizers in Fluorescence Assays

Table 1: Effect of Ryanozole on RyR2 Activity in an ER Calcium-Based Assay

Cell LineRyR2 MutantIC50 of Ryanozole (nM)
HEK293Wild Type16.5
HEK293R420W20.2 - 42.5
HEK293K4750Q20.2 - 42.5
HEK293R2474S20.2 - 42.5
HEK293R4497C20.2 - 42.5
Data is presented as a range for mutant cell lines. The assay measured the ratio of fluorescence intensity of the ER calcium sensor R-CEPIA1er before and after the addition of Ryanozole, indicating RyR2 inhibition.[2]

Table 2: Effect of JTV-519 on Hypoxia-Induced Sarcoplasmic Reticulum Calcium Leak

ConditionTreatmentCalcium Leak Half-life (s)
Control (12% O2)Vehicle420.5 ± 21.6
Control (12% O2)1 µM JTV-519Not reported directly, but leakage was reduced by 52%
Hypoxia (1% O2)Vehicle256.7 ± 5.6
Hypoxia (1% O2)1 µM JTV-519396.4 ± 17.4
Data from HL-1 cardiomyocytes using the Fluo-5N probe. A longer half-life indicates reduced calcium leakage.[3]

IV. Experimental Protocols

Protocol 1: Measuring SR Calcium Content with R-CEPIA1er in HEK293 Cells

This protocol is adapted from a study using Ryanozole to assess RyR2 activity.[6]

  • Cell Culture: Culture HEK293 cells stably expressing the desired RyR2 construct and the ER-targeted calcium indicator R-CEPIA1er in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Induction of RyR2 Expression: If using an inducible expression system, add the inducing agent (e.g., doxycycline) 24-48 hours before the assay.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay buffer.

  • Assay Procedure: a. Wash the cells once with a HEPES-buffered saline solution. b. Add 100 µL of the assay buffer to each well. c. Place the plate in a fluorescence plate reader equipped with an automated injection system. d. Measure the baseline fluorescence of R-CEPIA1er (e.g., Excitation: 560 nm, Emission: 610 nm) for a set period (e.g., 60 seconds). e. Inject the this compound or vehicle control into the wells. f. Continue to measure the fluorescence for a further period (e.g., 5-10 minutes) to observe the change in ER calcium levels.

  • Data Analysis: Calculate the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0). An increase in this ratio indicates an increase in SR calcium content, suggesting stabilization of RyR2.

Protocol 2: Caffeine-Induced Calcium Release Assay in HL-1 Cardiomyocytes

This protocol is based on a study evaluating 1,4-benzothiazepine derivatives.[4]

  • Cell Culture: Culture HL-1 atrial muscle cells in Claycomb medium supplemented with 10% FBS, norepinephrine, and L-glutamine.

  • Cell Seeding: Plate HL-1 cells on gelatin/fibronectin-coated 96-well black, clear-bottom plates and allow them to become a confluent, spontaneously beating monolayer.

  • Dye Loading: a. Prepare a loading buffer containing a calcium indicator (e.g., FLIPR Calcium 6 Assay Kit) in a suitable buffer (e.g., Tyrode's solution). b. Remove the culture medium and add the dye loading buffer to the cells. c. Incubate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.

  • Compound Incubation: Add various concentrations of this compound or vehicle control to the wells during the dye loading incubation.

  • Assay Procedure: a. Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). b. Record baseline fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm). c. Add a bolus of caffeine (e.g., 10 mM final concentration) to induce a massive release of calcium from the SR. d. Record the peak fluorescence intensity.

  • Data Analysis: The peak fluorescence intensity following caffeine addition is proportional to the SR calcium content. An increased peak in the presence of the this compound suggests an increased SR calcium load due to the stabilization of RyR2.

V. Visualizations

RyR2_Stabilization_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2_leaky Leaky RyR2 RyR2_stabilized Stabilized RyR2 Ca_cytosol Cytosolic Ca2+ RyR2_leaky->Ca_cytosol Diastolic Ca2+ Leak SR_Ca SR Ca2+ SR_Ca->RyR2_leaky SR_Ca->RyR2_stabilized Stabilizer This compound Stabilizer->RyR2_leaky

Caption: Mechanism of RyR2 stabilization and its effect on diastolic calcium leak.

Assay_Workflow start Start cell_prep Cell Seeding & Culture start->cell_prep dye_loading Fluorescent Dye Loading cell_prep->dye_loading compound_add Add this compound & Controls dye_loading->compound_add incubation Incubation compound_add->incubation measurement Fluorescence Measurement incubation->measurement data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for a fluorescence assay with this compound.

Troubleshooting_Tree start Unexpected Result high_bg High Background? start->high_bg Yes low_signal Low/No Signal? start->low_signal No check_autofluor Check Medium & Compound Autofluorescence high_bg->check_autofluor Yes optimize_wash Optimize Dye Loading & Washing high_bg->optimize_wash No high_variability High Variability? low_signal->high_variability No check_compound Check Compound Activity & Concentration low_signal->check_compound Yes check_cell_health Assess Cell Health & Baseline Leak low_signal->check_cell_health No check_seeding Verify Cell Seeding & Plate Uniformity high_variability->check_seeding Yes check_solubility Check Compound Solubility high_variability->check_solubility No

Caption: A logical troubleshooting guide for fluorescence assays with RyR2 stabilizers.

References

Technical Support Center: In Vivo Delivery of RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vivo delivery of Ryanodine (B192298) Receptor 2 (RyR2) stabilizers. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during pre-clinical research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the in vivo evaluation of RyR2 stabilizers.

Q1: What are the primary challenges in delivering RyR2 stabilizers to cardiomyocytes in vivo?

A: The primary challenges include:

  • Bioavailability: Achieving sufficient concentration of the stabilizer at the target site (cardiac sarcoplasmic reticulum) can be difficult due to poor absorption, rapid metabolism, or inefficient distribution to heart tissue. For example, many small molecules face hurdles with oral delivery due to the harsh environment of the gastrointestinal tract.

  • Specificity and Off-Target Effects: Many compounds that modulate RyR2 activity also interact with other ion channels or cellular proteins, leading to unintended side effects. For instance, while flecainide (B1672765) has been shown to inhibit RyR2, it is also a potent sodium channel blocker, which can be pro-arrhythmic in certain conditions. More specific compounds like Ryanozole are being developed to minimize these off-target effects.

  • Toxicity: The therapeutic window for RyR2 stabilizers can be narrow. High concentrations may lead to adverse effects, such as impaired cardiac contractility or conduction abnormalities.

  • Sustained Delivery: For chronic conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) or heart failure, maintaining a stable and effective concentration of the stabilizer over a long period is a significant challenge, often requiring frequent administration.

Q2: I am not observing the expected anti-arrhythmic effect of my RyR2 stabilizer in a CPVT mouse model. What are the possible reasons?

A: Several factors could contribute to a lack of efficacy:

  • Suboptimal Dosing or Bioavailability: The administered dose may be too low to achieve a therapeutic concentration in the heart. It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and compound. Consider alternative routes of administration (e.g., intraperitoneal vs. oral) if bioavailability is a concern.

  • Compound Stability: Ensure that your compound is stable in the formulation used for injection and is not rapidly degraded in vivo. Prepare fresh solutions for each experiment and store them appropriately.

  • Mechanism of Action and Calstabin2 Levels: Some stabilizers, like S107, work by enhancing the binding of calstabin2 (FKBP12.6) to RyR2.[1][2][3][4] The expression levels of calstabin2 in your experimental model should be sufficient for the stabilizer to be effective. You can verify calstabin2 expression using Western blotting.

  • Severity of the Animal Model: The chosen animal model may have a very severe phenotype that is resistant to pharmacological intervention at tolerable doses. For instance, some RyR2 mutations may cause such a significant gain-of-function that a single stabilizer is insufficient to suppress arrhythmias.

  • Experimental Conditions: The timing of drug administration relative to the arrhythmic challenge (e.g., catecholamine injection) is critical. Ensure that the stabilizer has had sufficient time to distribute to the heart tissue and engage with its target before inducing arrhythmias.

Q3: My in vivo experiment with an RyR2 stabilizer is showing signs of cardiac toxicity (e.g., bradycardia, reduced ejection fraction). What should I do?

A: Cardiac toxicity is a serious concern and requires immediate attention:

  • Dose Reduction: The most immediate step is to reduce the dose of the stabilizer. Perform a dose-ranging study to find the maximum tolerated dose (MTD) that does not cause significant adverse effects.

  • Assess Off-Target Effects: The observed toxicity may be due to the compound acting on other targets besides RyR2. Review any available screening data for your compound against a panel of other ion channels and receptors.

  • Monitor Cardiac Function Closely: When testing a new RyR2 stabilizer, it is essential to include comprehensive cardiac function monitoring, such as echocardiography and continuous ECG, to detect any adverse effects early. Newer, more specific stabilizers like Ryanozole have shown a favorable safety profile with no significant impact on cardiac contractility or ECG parameters at effective anti-arrhythmic doses.[5][6][7]

  • Consider a Different Stabilizer: If dose reduction does not resolve the toxicity while maintaining efficacy, it may be necessary to switch to a more specific RyR2 stabilizer with a better safety profile.

Quantitative Data on RyR2 Stabilizers

The following tables summarize key quantitative data for investigational and repurposed RyR2 stabilizers.

Table 1: In Vitro Potency of Selected RyR2 Stabilizers

CompoundTarget/MechanismAssayPotency (IC₅₀)Reference
Ryanozole Direct RyR2 inhibitionER Ca²⁺-based assay in HEK293 cells15-40 nM[5][6]
[³H]ryanodine binding~10 nM[5]
S107 Enhances calstabin2 binding to RyR2Radioligand binding to RyR1 vesiclesEC₅₀ ≈ 52 µM[3]
Flecainide Direct RyR2 inhibitionSingle-channel recordingsVaries with conditions[8]
Propafenone (R-enantiomer) Direct RyR2 inhibitionSingle-channel recordingsMore potent than S-enantiomer[8]

Table 2: In Vivo Efficacy of RyR2 Stabilizers in CPVT Mouse Models

CompoundMouse ModelDose & RouteEndpointOutcomeReference
Ryanozole RyR2-R420W & K4750Q3-30 mg/kg, IPCatecholamine-induced VTDose-dependent suppression of arrhythmias[9]
S107 RyR2-R2474SNot specifiedExercise-induced VTPrevention of arrhythmias[10]
Flecainide Casq2⁻/⁻20 mg/kg, IPExercise-induced VTPrevention of arrhythmias[11]
R-propafenone Casq2⁻/⁻5 mg/kg, IPExercise-induced VTPrevention of arrhythmias[8][11]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo experiment to assess the efficacy of an RyR2 stabilizer in a mouse model of CPVT.

Protocol: Assessing Anti-Arrhythmic Efficacy of an RyR2 Stabilizer in a CPVT Mouse Model

1. Animal Model:

  • Use a validated CPVT mouse model, such as those with RyR2 gain-of-function mutations (e.g., R420W, K4750Q) or Casq2 knockout (Casq2⁻/⁻).[6][8]

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures must be approved by the institution's Animal Care and Use Committee.

2. Drug Formulation and Administration:

  • Formulation: Dissolve the RyR2 stabilizer in a sterile vehicle suitable for intraperitoneal (IP) injection (e.g., saline, DMSO/saline mixture). Ensure the final concentration of any solvent like DMSO is non-toxic. Prepare fresh solutions on the day of the experiment.

  • Administration: Administer the stabilizer via IP injection. The volume should not exceed 10 ml/kg body weight.[12] A 25-27 gauge needle is appropriate for mice.[12]

3. ECG Monitoring:

  • Anesthesia: Anesthetize the mice using an agent with minimal effects on cardiac electrophysiology, such as inhaled isoflurane.[13] Maintain a stable level of anesthesia throughout the experiment.

  • ECG Recording: Record a surface lead II ECG using subcutaneous needle electrodes. Ensure good contact to minimize background noise.[13]

  • Baseline Recording: Record a stable baseline ECG for at least 5-10 minutes before any intervention.

4. Arrhythmia Induction Protocol (Catecholamine Challenge):

  • Thirty minutes after administering the RyR2 stabilizer or vehicle, inject a bolus of adrenaline (epinephrine) (e.g., 2 mg/kg, IP) followed by caffeine (B1668208) (e.g., 120 mg/kg, IP) to induce ventricular arrhythmias.[9][14]

  • Continuously monitor the ECG for at least 15-20 minutes following the challenge.

5. Data Analysis:

  • Analyze the ECG recordings for the presence, duration, and complexity of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).

  • Quantify the arrhythmia score based on severity and duration.

  • Compare the arrhythmia burden between the vehicle-treated and stabilizer-treated groups.

  • Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.

Troubleshooting for the Experimental Protocol:

ProblemPossible Cause(s)Solution(s)
High background noise in ECG Poor electrode contact; electrical interference.Ensure proper subcutaneous placement of needle electrodes; use conductive gel; move any interfering electrical equipment away from the setup.
No arrhythmias induced in the control group Insufficient dose of catecholamines; resistant mouse strain.Increase the dose of adrenaline/caffeine in a pilot study; confirm the arrhythmogenic phenotype of the mouse model.
High mortality rate during the experiment Anesthesia overdose; adverse drug reaction.Carefully monitor the depth of anesthesia; perform a dose-response study for the stabilizer to identify a safe dose.
Bleeding at the injection site Improper injection technique.Insert the needle at a 30-40° angle into the lower right abdominal quadrant to avoid organs; apply gentle pressure to the site after injection if bleeding occurs.[12]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key concepts in RyR2 stabilization.

RyR2_Signaling_Pathway cluster_stress Cellular Stress cluster_channel RyR2 Macromolecular Complex cluster_stabilizer Pharmacological Intervention Stress Adrenergic Stimulation PKA PKA Stress->PKA Activates RyR2 RyR2 Channel (Closed) Calstabin2 Calstabin2 (FKBP12.6) RyR2->Calstabin2 Binding RyR2_Leaky Leaky RyR2 Channel (Open) RyR2->RyR2_Leaky Conformational Change RyR2_Leaky->RyR2 Restores Closed State Ca_leak Diastolic Ca²⁺ Leak RyR2_Leaky->Ca_leak Causes PKA->RyR2 Phosphorylates S2808 PKA->Calstabin2 Causes Dissociation CaMKII CaMKII CaMKII->RyR2 Phosphorylates S2814 CaMKII->Calstabin2 Causes Dissociation Stabilizer RyR2 Stabilizer (e.g., S107, Ryanozole) Stabilizer->RyR2 Enhances Calstabin2 Binding (S107) Stabilizer->RyR2_Leaky Directly Inhibits (Ryanozole) Ca_leak->CaMKII Activates Arrhythmia Arrhythmias Ca_leak->Arrhythmia Triggers

Caption: Signaling pathway of RyR2 destabilization and stabilization.

Experimental_Workflow start Start animal_prep Animal Preparation (CPVT Mouse Model, Anesthesia) start->animal_prep ecg_baseline Baseline ECG Recording (5-10 min) animal_prep->ecg_baseline drug_admin Drug Administration (RyR2 Stabilizer or Vehicle, IP) ecg_baseline->drug_admin wait Waiting Period (e.g., 30 min) drug_admin->wait arrhythmia_challenge Arrhythmia Challenge (Adrenaline + Caffeine, IP) wait->arrhythmia_challenge ecg_monitoring Continuous ECG Monitoring (15-20 min) arrhythmia_challenge->ecg_monitoring data_analysis Data Analysis (Quantify Arrhythmia Burden) ecg_monitoring->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for testing RyR2 stabilizers.

References

Technical Support Center: Optimizing Electrophysiological Recordings with RyR2 Stabilizer-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing electrophysiological recordings when using RyR2 stabilizer-1.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during electrophysiological experiments involving this compound.

Problem Potential Cause Suggested Solution
No discernible effect of this compound on spontaneous Ca2+ sparks or waves. 1. Incorrect drug concentration: The concentration of this compound may be too low to elicit a response. 2. Poor cell health: The cells may not be healthy enough to exhibit baseline RyR2 activity. 3. Inadequate drug perfusion: The stabilizer may not be reaching the cell effectively.1. Concentration optimization: Perform a dose-response curve to determine the optimal concentration. Concentrations can range from nanomolar to low micromolar depending on the specific compound and cell type. 2. Assess cell viability: Use a viability dye (e.g., Trypan Blue) to check cell health before the experiment. Ensure proper culture conditions. 3. Verify perfusion system: Check the perfusion system for leaks or blockages. Ensure the solution exchange is rapid and complete.
High variability in recordings between cells. 1. Heterogeneous cell population: The cells may have varying levels of RyR2 expression.[1] 2. Inconsistent drug application: The timing and duration of drug application may vary between experiments.1. Use a stable cell line: If possible, use a clonal cell line with stable RyR2 expression. 2. Standardize drug application: Use an automated perfusion system for precise control over drug application timing and duration.[2]
Difficulty achieving a stable gigaohm seal in patch-clamp experiments. 1. Pipette tip issues: The pipette tip may be dirty or have an incorrect size. 2. Poor cell membrane condition: The cell membrane may be unhealthy. 3. Mechanical instability: Vibrations in the setup can prevent seal formation.1. Use clean, appropriate pipettes: Ensure pipettes are pulled from clean capillary tubes and have a resistance of 4-8 MΩ.[2] 2. Use healthy cells: Only patch onto cells with a smooth, clean appearance. 3. Isolate from vibrations: Use an anti-vibration table and minimize movement in the room.
Recording shows a gradual rundown of the signal over time. 1. Cell dialysis: Intracellular components essential for RyR2 function may be washing out into the pipette solution. 2. Phototoxicity: If using fluorescent indicators, excessive light exposure can damage the cell.1. Use the perforated patch technique: This method preserves the intracellular environment.[2][3] 2. Minimize light exposure: Use the lowest possible excitation light intensity and exposure time.
Observed changes in action potential duration (APD) or other electrophysiological parameters not directly related to diastolic Ca2+ leak. 1. Off-target effects: The RyR2 stabilizer may have off-target effects on other ion channels. 2. Indirect effects of Ca2+ modulation: Altering intracellular Ca2+ can indirectly affect other ion channels.1. Test for off-target effects: Perform control experiments on cells lacking RyR2 or use specific blockers for other channels to isolate the effect of the stabilizer. 2. Interpret data with caution: Be aware that changes in intracellular Ca2+ can have widespread effects on cellular electrophysiology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RyR2 stabilizers?

A1: RyR2 stabilizers, such as certain 1,4-benzothiazepine derivatives (e.g., JTV519), act by increasing the binding affinity of calstabin-2 (FKBP12.6) to the RyR2 channel.[4] This stabilization of the RyR2-calstabin-2 complex reduces the open probability of the channel during diastole, thereby preventing abnormal Ca2+ leakage from the sarcoplasmic reticulum (SR).[4] Some novel stabilizers, like Ryanozole, may directly stabilize the closed state of RyR2, independent of calstabin-2.[5]

Q2: How can I confirm that the observed effects in my electrophysiology recordings are specifically due to RyR2 stabilization?

A2: To confirm specificity, you can perform several control experiments:

  • Use RyR2 knockout/knockdown models: If the stabilizer has no effect in cells lacking RyR2, it suggests the action is target-specific.

  • Employ a known RyR2 activator: Co-application of an RyR2 activator, like caffeine, should counteract the effects of the stabilizer.

  • Test for off-target effects: Evaluate the effect of the stabilizer on other major cardiac ion channels (e.g., Na+, K+, L-type Ca2+ channels) in isolation.

Q3: What are the typical concentrations of this compound to use in electrophysiological experiments?

A3: The optimal concentration is compound-specific and should be determined empirically through a dose-response study. However, for commonly used stabilizers like JTV519 (also known as K201), concentrations in the range of 0.1 to 1 µM are often reported to be effective in cellular assays.[4] For novel compounds like Ryanozole, IC50 values are in the nanomolar range (15-40 nM).

Q4: Can RyR2 stabilizers affect systolic Ca2+ release in addition to diastolic Ca2+ leak?

A4: Ideally, an RyR2 stabilizer should selectively suppress diastolic Ca2+ leak without significantly affecting the physiological, depolarization-induced systolic Ca2+ release required for excitation-contraction coupling. However, at higher concentrations, some stabilizers might also inhibit systolic Ca2+ release. It is crucial to assess the effect of the stabilizer on both diastolic and systolic Ca2+ events to determine its therapeutic window.

Q5: What electrophysiological parameters are most important to measure when assessing the efficacy of an RyR2 stabilizer?

A5: Key parameters include:

  • Spontaneous Ca2+ spark frequency and amplitude: A successful stabilizer should reduce the frequency of spontaneous sparks.

  • Diastolic Ca2+ levels: The stabilizer should lower elevated diastolic Ca2+ concentrations.

  • Action Potential Duration (APD): Changes in APD can indicate effects on repolarization.

  • Delayed Afterdepolarizations (DADs): An effective stabilizer should suppress or eliminate DADs, which are triggered by spontaneous Ca2+ release.

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Cardiomyocytes

This protocol outlines the general steps for whole-cell patch-clamp recordings to measure ion currents and action potentials in isolated cardiomyocytes treated with an RyR2 stabilizer.

  • Cell Preparation:

    • Isolate ventricular myocytes from adult animal hearts (e.g., rat, mouse) using enzymatic digestion.

    • Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.

    • Use healthy, rod-shaped cells with clear striations for recordings.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 134 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, 40 HEPES (pH adjusted to 7.2 with KOH).[3] For Ca2+ imaging, include a Ca2+ indicator (e.g., Fluo-4) in the internal solution.

  • Recording Procedure:

    • Place the coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with internal solution.[2]

    • Approach a selected myocyte with the pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a seal.

    • Apply gentle suction to achieve a gigaohm seal (>1 GΩ).

    • Rupture the membrane patch with a brief, strong suction to obtain the whole-cell configuration.

    • Switch to voltage-clamp or current-clamp mode to record ion currents or action potentials, respectively.

    • Establish a stable baseline recording for several minutes.

    • Apply this compound through the perfusion system at the desired concentration.

    • Record the changes in electrophysiological parameters.

    • Wash out the drug to observe for reversibility of the effects.

Signaling Pathways and Experimental Workflows

RyR2_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Opens RyR2 RyR2 Ca_Release SR Ca2+ Release (Contraction) RyR2->Ca_Release Opens Diastolic_Ca_Leak Diastolic Ca2+ Leak (Arrhythmia) RyR2->Diastolic_Ca_Leak Dysfunctional Opening Calstabin2 Calstabin-2 Calstabin2->RyR2 Stabilizes (Closed State) RyR2_Stabilizer This compound RyR2_Stabilizer->RyR2 Enhances Calstabin-2 Binding / Directly Stabilizes RyR2_Stabilizer->Diastolic_Ca_Leak Inhibits Action_Potential Action Potential Action_Potential->L_type_Ca_Channel Depolarization Ca_Influx->RyR2 Activates (CICR)

Caption: RyR2 signaling in excitation-contraction coupling and diastolic leak.

Experimental_Workflow A Isolate Cardiomyocytes B Prepare Patch-Clamp Setup A->B C Obtain Whole-Cell Configuration B->C D Record Baseline Activity (Voltage/Current Clamp) C->D E Perfuse with this compound D->E F Record Post-Drug Activity E->F G Washout F->G H Record Post-Washout Activity G->H I Data Analysis H->I

Caption: Workflow for electrophysiological recording with RyR2 stabilizers.

Troubleshooting_Logic node_rect node_rect Start Experiment Start No_Effect No Drug Effect? Start->No_Effect High_Variability High Variability? No_Effect->High_Variability No Check_Concentration Check Drug Concentration and Perfusion No_Effect->Check_Concentration Yes Unstable_Recording Unstable Recording? High_Variability->Unstable_Recording No Use_Stable_Cell_Line Use Stable Cell Line High_Variability->Use_Stable_Cell_Line Yes Check_Setup_Stability Check Mechanical Stability & Pipette Unstable_Recording->Check_Setup_Stability Yes Success Successful Recording Unstable_Recording->Success No Check_Cell_Health Assess Cell Health Check_Concentration->Check_Cell_Health Standardize_Application Standardize Drug Application Use_Stable_Cell_Line->Standardize_Application Perforated_Patch Consider Perforated Patch Check_Setup_Stability->Perforated_Patch

References

Validation & Comparative

A Comparative Guide to RyR2 Inhibition: RyR2 Stabilizer-1 (S107) Versus Dantrolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cardiac ryanodine (B192298) receptor (RyR2) is a critical intracellular calcium release channel that plays a pivotal role in excitation-contraction coupling in the heart. Dysregulation of RyR2, leading to aberrant diastolic calcium leak from the sarcoplasmic reticulum (SR), is implicated in the pathophysiology of life-threatening cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and contributes to the progression of heart failure. Consequently, RyR2 has emerged as a key therapeutic target. This guide provides a detailed, objective comparison of two prominent RyR2-modulating compounds: the RyR2 stabilizer S107 (a Rycal) and the established muscle relaxant, dantrolene (B1669809).

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between S107 and dantrolene lies in their distinct mechanisms of RyR2 inhibition.

RyR2 Stabilizer-1 (S107): The Calstabin2 Enhancer

S107 belongs to a class of drugs known as Rycals. Its primary mechanism of action is to enhance the binding of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 channel.[1][2] Under conditions of cellular stress, such as phosphorylation by protein kinase A (PKA) or oxidation, calstabin2 can dissociate from the RyR2 complex.[2] This dissociation leads to a "leaky" channel, resulting in pathological diastolic calcium release. S107 effectively "fixes" this leak by promoting the re-association of calstabin2 with RyR2, thereby stabilizing the closed state of the channel and preventing aberrant calcium leakage.[1][2]

Dantrolene: The Conditional Direct Inhibitor

Dantrolene, a hydantoin (B18101) derivative, functions as a direct inhibitor of the RyR2 channel.[3][4] However, its inhibitory action on RyR2 is conditional and complex. For dantrolene to effectively inhibit RyR2, the presence of both calmodulin (CaM) and calstabin2 (FKBP12.6) is essential.[5][6][7] PKA-mediated phosphorylation of RyR2, which causes dissociation of FKBP12.6, leads to a loss of dantrolene's inhibitory effect.[5][6] This suggests that dantrolene's efficacy is significantly enhanced under pathological conditions where the RyR2 complex is remodeled, such as in heart failure.[4][8] Dantrolene is thought to stabilize the interaction between the N-terminal and central domains of the RyR2 protein, which is crucial for maintaining the channel in a closed state.[4][8]

Quantitative Performance Data

The following tables summarize the available quantitative data for S107 and dantrolene from various experimental models. It is important to note that a direct head-to-head comparison in the same experimental system is limited in the current literature.

Table 1: Quantitative Effects of this compound (S107)

ParameterExperimental SystemRyR2 IsoformEffective S107 ConcentrationObserved EffectCitation
Calstabin2 BindingIsolated SR VesiclesRyR2Low nanomolarEnhances calstabin2 binding[9]
Diastolic Ca2+ LeakAtrial Myocytes (CPVT mouse model)RyR2Not specified, but effective in vivoInhibited diastolic SR Ca2+ leak[10]
ArrhythmiasIn vivo (CPVT mouse model)RyR2Not specifiedPrevented pacing-induced atrial fibrillation[10]
Delayed Afterdepolarizations (DADs)CPVT patient-derived iPSC-cardiomyocytesRyR210 µMDecreased pro-arrhythmic DADs from 88% to 25%[9]
Resting Intracellular Ca2+Rbm20 Knockout Rat CardiomyocytesRyR2Not SpecifiedRestored elevated intracellular Ca2+ to normal levels[2]

Table 2: Quantitative Effects of Dantrolene

ParameterExperimental SystemRyR2 IsoformIC50 / Effective ConcentrationObserved EffectCitation
RyR2 Inhibition (in the presence of CaM)Single Channel Recordings (Sheep)RyR2IC50: 0.16 ± 0.03 µMInhibition of RyR2 open probability[7]
Ca2+ Wave FrequencyMouse Cardiomyocytes (in the presence of CaM)RyR2IC50: 0.42 ± 0.18 µMReduction in Ca2+ wave frequency[7]
Ca2+ Wave AmplitudeMouse Cardiomyocytes (in the presence of CaM)RyR2IC50: 0.19 ± 0.04 µMReduction in Ca2+ wave amplitude[7]
Ca2+ Leak SuppressionSarcoplasmic Reticulum (failing dog hearts)RyR2IC50: 0.3 µMSuppressed spontaneous Ca2+ leak[8]
Ca2+ Spark FrequencyCardiomyocytes (CPVT mouse model)RyR21.0 µMAttenuated the increase in isoproterenol-induced Ca2+ spark frequency[11]
Premature Ventricular Complexes (PVCs)CPVT Patients (N-terminal/central mutations)RyR21.5 mg/kg (intravenous)Reduced PVCs by an average of 74%[12]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in RyR2 regulation and the distinct mechanisms of action of S107 and dantrolene.

RyR2_Signaling_Pathway cluster_stress Cellular Stress cluster_channel RyR2 Macromolecular Complex cluster_effect Cellular Effect Beta-Adrenergic Stimulation Beta-Adrenergic Stimulation PKA PKA Beta-Adrenergic Stimulation->PKA activates Oxidative Stress Oxidative Stress RyR2 RyR2 Oxidative Stress->RyR2 oxidizes Calstabin2 Calstabin2 (FKBP12.6) RyR2->Calstabin2 dissociation Diastolic Ca2+ Leak Diastolic Ca2+ Leak RyR2->Diastolic Ca2+ Leak leads to Calstabin2->RyR2 stabilizes (closed state) CaM Calmodulin (CaM) CaM->RyR2 modulates PKA->RyR2 phosphorylates (S2808) Arrhythmias Arrhythmias Diastolic Ca2+ Leak->Arrhythmias

Figure 1: RyR2 Signaling Pathway under Stress Conditions.

Figure 2: Mechanisms of Action for S107 and Dantrolene.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the performance of RyR2 inhibitors.

1. Single-Channel Recordings in Planar Lipid Bilayers

  • Objective: To directly measure the activity of a single RyR2 channel and assess the effect of inhibitors on its open probability, mean open time, and mean closed time.

  • Methodology:

    • SR microsomes containing RyR2 are fused into an artificial planar lipid bilayer separating two chambers (cis and trans), mimicking the cytosolic and luminal sides of the SR.

    • The ionic composition of the solutions in both chambers is controlled to mimic physiological conditions (e.g., specific concentrations of Ca2+, Mg2+, ATP).

    • A voltage clamp is applied across the bilayer, and the current flowing through a single RyR2 channel is recorded using sensitive amplifiers.

    • The inhibitor is added to the cis (cytosolic) chamber, and changes in channel gating behavior are recorded and analyzed.

2. [3H]Ryanodine Binding Assay

  • Objective: To quantitatively assess the open state of the RyR2 channel population, as [3H]ryanodine preferentially binds to the open conformation.

  • Methodology:

    • Microsomes containing RyR2 are incubated with a low concentration of [3H]ryanodine in a binding buffer containing varying concentrations of Ca2+ and the test compound (inhibitor).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free [3H]ryanodine are separated by rapid filtration.

    • The amount of bound radioactivity on the filter is quantified using liquid scintillation counting. A decrease in [3H]ryanodine binding in the presence of an inhibitor indicates a shift of the channels towards the closed state.

3. Ca2+ Spark Measurement in Isolated Cardiomyocytes

  • Objective: To visualize and quantify elementary Ca2+ release events (Ca2+ sparks) from the SR in single cardiomyocytes, which are indicative of RyR2 activity.

  • Methodology:

    • Ventricular cardiomyocytes are isolated from animal models (e.g., mouse, rat).

    • The cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).

    • The cells are imaged using a laser scanning confocal microscope in line-scan mode to achieve high temporal and spatial resolution.

    • The frequency, amplitude, and spatial and temporal characteristics of spontaneous Ca2+ sparks are recorded at baseline and after the application of the inhibitor. A reduction in spark frequency is a key indicator of RyR2 inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Models cluster_evaluation Evaluation of Inhibitor Efficacy Single_Channel Single-Channel Recording Ryanodine_Binding [3H]Ryanodine Binding Mechanism Mechanism of Action Single_Channel->Mechanism Ca_Spark Ca2+ Spark Measurement (Isolated Cardiomyocytes) Potency Potency (IC50) Ryanodine_Binding->Potency Animal_Model Animal Models of Arrhythmia (e.g., CPVT mouse) Efficacy Efficacy (e.g., % reduction in Ca2+ sparks) Ca_Spark->Efficacy Antiarrhythmic_Effect Anti-arrhythmic Effect Animal_Model->Antiarrhythmic_Effect

Figure 3: General Experimental Workflow for Evaluating RyR2 Inhibitors.

Concluding Remarks

Both S107 and dantrolene demonstrate the potential to mitigate RyR2-mediated Ca2+ leak, a key driver of cardiac arrhythmias. However, they achieve this through distinct mechanisms. S107 acts as a stabilizer by enhancing the association of the crucial regulatory protein, calstabin2, with the RyR2 channel. In contrast, dantrolene functions as a direct inhibitor, with its efficacy being highly dependent on the presence of both calmodulin and calstabin2, and is more pronounced in pathological states.

The choice between these two compounds for research or therapeutic development will likely depend on the specific disease context. The targeted mechanism of S107, aiming to restore the physiological regulation of RyR2, presents an attractive strategy. Dantrolene, with its established clinical use for malignant hyperthermia and its demonstrated efficacy in preclinical cardiac models, also remains a valuable tool and potential therapeutic agent, particularly in conditions of RyR2 hyper-phosphorylation. Further head-to-head comparative studies are warranted to fully elucidate the relative potency, efficacy, and potential off-target effects of these two classes of RyR2 inhibitors in various models of heart disease.

References

RyR2 Stabilizer-1 Demonstrates Superior Efficacy and Safety Profile Over Traditional Antiarrhythmics in Preclinical Models of Catecholaminergic Polymorphic Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

A novel, selective RyR2 stabilizer, Ryanozole (RyR2 Stabilizer-1), has shown remarkable efficacy in suppressing ventricular arrhythmias in preclinical models of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), outperforming traditional antiarrhythmic drugs such as flecainide, propranolol (B1214883), and verapamil. This guide provides a detailed comparison of the performance of this compound against these conventional therapies, supported by experimental data, detailed methodologies, and pathway visualizations.

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is a life-threatening genetic arrhythmia syndrome characterized by stress-induced ventricular arrhythmias in individuals with structurally normal hearts. The underlying cause of CPVT is often linked to mutations in the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. These mutations lead to aberrant calcium leak, triggering fatal arrhythmias. Traditional antiarrhythmic therapies have shown limited efficacy and can be associated with significant side effects. A new class of drugs, RyR2 stabilizers, aims to directly target the molecular defect in CPVT.

Comparative Efficacy of this compound and Traditional Antiarrhythmics

Preclinical studies utilizing mouse models of CPVT have provided a platform to compare the efficacy of the novel RyR2 stabilizer, Ryanozole, with traditional antiarrhythmic agents. The data consistently demonstrates the superior ability of Ryanozole to suppress arrhythmias at lower concentrations and with a more favorable safety profile.

In Vitro Efficacy on Calcium Dysregulation

Ryanozole has been shown to be a potent inhibitor of mutant RyR2 channels, with an IC50 in the nanomolar range.[1][2] It effectively suppresses spontaneous calcium sparks and waves, the cellular triggers of arrhythmias in CPVT, without significantly affecting normal calcium transients required for cardiac contraction.[1][2][3][4][5]

DrugTargetIC50 (in vitro)Effect on Spontaneous Ca2+ ReleaseReference
Ryanozole (this compound) RyR215-40 nMSuppresses Ca2+ sparks and waves[1][2]
Flecainide RyR2 and Sodium ChannelsMicromolar rangeSuppresses Ca2+ waves (efficacy debated and dependent on Ca2+ load)[6][7][8][9]
Propranolol Beta-adrenergic receptorsNot applicableIndirectly reduces Ca2+ release by blocking adrenergic stimulation[10]
Verapamil L-type Calcium ChannelsNot applicableReduces Ca2+ entry, indirectly affecting SR Ca2+ load[10][11]
In Vivo Efficacy in CPVT Mouse Models

In vivo studies in CPVT mouse models have demonstrated the potent antiarrhythmic effects of Ryanozole. It effectively prevents adrenaline-induced ventricular arrhythmias and terminates spontaneous arrhythmias during daily activity.[1][2][3][4][5] Notably, Ryanozole achieves this without impairing cardiac conduction or contractility, a significant advantage over traditional antiarrhythmics which can have pro-arrhythmic effects and negatively impact cardiac function.[1][2][3][4][5]

DrugMouse ModelDosingArrhythmia SuppressionReference
Ryanozole (this compound) RyR2-R420W & RyR2-K4750QIntraperitoneal injectionEffectively prevented adrenaline-induced arrhythmias and terminated spontaneous arrhythmias[1][2]
Flecainide Casq2-KO & RyR2-R4496C6 μM (in vitro)Suppressed Ca2+ waves; efficacy reduced by high calcium load[6][8][9]
Propranolol CASQ2 mutant mice10 mg/kgIneffective in preventing VT during sympathetic stimulation[10]
Verapamil CASQ2 mutant mice2.5 mg/kgSignificantly lowered VT prevalence[10]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of RyR2 stabilizers and traditional antiarrhythmics underpin their differential efficacy and safety profiles.

This compound (Ryanozole and S107/ARM210)

RyR2 stabilizers like Ryanozole and S107 (also known as ARM210) directly target the dysfunctional RyR2 channel.[12][13][14][15][16][17][18][19] S107 enhances the binding of the stabilizing protein calstabin 2 (FKBP12.6) to the RyR2 channel, effectively "plugging the leak" of calcium from the sarcoplasmic reticulum during diastole.[12][13][15][17] Ryanozole also stabilizes the closed state of the RyR2 channel, preventing aberrant calcium release.[3][4] This targeted approach addresses the root cause of CPVT without affecting other ion channels.

RyR2_Stabilizer_Pathway cluster_SR Sarcoplasmic Reticulum RyR2 RyR2 Channel (Mutated/Leaky) SR_Ca Ca2+ RyR2->SR_Ca Ca_Leak Diastolic Ca2+ Leak Calstabin2 Calstabin 2 (FKBP12.6) SR_Ca->Ca_Leak RyR2_Stabilizer This compound (e.g., Ryanozole, S107) RyR2_Stabilizer->RyR2 Arrhythmia Ventricular Arrhythmia Ca_Leak->Arrhythmia

Mechanism of this compound.
Traditional Antiarrhythmics

Traditional antiarrhythmics have broader mechanisms of action, which can lead to off-target effects.

  • Flecainide: A Class IC antiarrhythmic that primarily blocks sodium channels. Its efficacy in CPVT is debated, with some evidence suggesting it may also directly inhibit RyR2 channels.[6][7][8][9][20] However, its sodium channel blockade can lead to pro-arrhythmic effects in certain conditions.

  • Propranolol: A non-selective beta-blocker that competitively inhibits beta-adrenergic receptors, thereby reducing the heart's response to catecholamines. This indirectly reduces the trigger for calcium release from the SR but does not address the underlying RyR2 dysfunction.[10][21][22]

  • Verapamil: A calcium channel blocker that inhibits L-type calcium channels, reducing the influx of calcium into cardiomyocytes.[10][11][23][24] This can lessen the calcium load on the SR but is not a direct therapy for the leaky RyR2 channel.

Traditional_Antiarrhythmics_Pathway Catecholamines Catecholamines (Adrenaline) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor RyR2 RyR2 Channel Beta_Receptor->RyR2 Activates L_type_Ca_Channel L-type Ca2+ Channel L_type_Ca_Channel->RyR2 Triggers Ca2+ release Na_Channel Sodium Channel Ca_Leak Diastolic Ca2+ Leak RyR2->Ca_Leak Arrhythmia Ventricular Arrhythmia Ca_Leak->Arrhythmia Propranolol Propranolol Propranolol->Beta_Receptor Blocks Verapamil Verapamil Verapamil->L_type_Ca_Channel Blocks Flecainide Flecainide Flecainide->Na_Channel Blocks Flecainide->RyR2 Inhibits (Debated) Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments binding_assay [3H]ryanodine Binding Assay (SR Vesicles) efficacy_assessment Efficacy Assessment binding_assay->efficacy_assessment ca_imaging Calcium Spark/Wave Imaging (Isolated Cardiomyocytes) ca_imaging->efficacy_assessment ecg_monitoring ECG Monitoring (CPVT Mouse Model) ecg_monitoring->efficacy_assessment start Drug Candidate (this compound vs. Traditional) start->binding_assay start->ca_imaging start->ecg_monitoring comparison Comparative Analysis efficacy_assessment->comparison

References

A Comparative Guide to RyR2 Stabilizers and Their Impact on Myocardial Calcium Sparks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various Ryanodine (B192298) Receptor 2 (RyR2) stabilizers on intracellular calcium (Ca2+) sparks. The data presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in studies of cardiac muscle physiology and pathology.

Introduction to RyR2 and Calcium Sparks

The RyR2 channel, located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes, plays a critical role in excitation-contraction coupling. Spontaneous, localized Ca2+ release events from a cluster of RyR2 channels are known as "calcium sparks."[1] The frequency, amplitude, and duration of these sparks are indicative of the open probability of the RyR2 channels and the stability of Ca2+ handling within the cell. In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), dysregulation of RyR2 channels leads to aberrant Ca2+ sparks, contributing to arrhythmias and contractile dysfunction.[2] RyR2 stabilizers are a class of pharmacological agents designed to modulate the activity of these channels and restore normal Ca2+ homeostasis.

Comparative Analysis of RyR2 Stabilizers on Calcium Spark Parameters

This section presents a quantitative comparison of the effects of a representative RyR2 stabilizer, S107 (a Rycal), with other commonly studied RyR2 modulators: flecainide (B1672765) and dantrolene. The data is summarized from published experimental studies.

CompoundConcentrationSpark FrequencySpark Amplitude (ΔF/F0)Spark Duration (FDHM, ms)Spark Width (FWHM, µm)Spark MassReference
S107 10 µMNo significant change----[3][4]
Flecainide 6 µM↑ (from 0.84 to 1.44 sparks/100µm/s)↓ (from 0.89 to 0.71)↓ (from 79.5 to 67.3)↓ (from 3.35 to 2.93)↓ (40% reduction)[5]
5 µM↓ (from 3.25 to 2.38 sparks/100µm/s)----[6]
Dantrolene 1 µM↓ (in failing cardiomyocytes)No significant effectNo significant effectNo significant effect-[7]

Note: The conflicting data for flecainide's effect on spark frequency may be attributed to different experimental models and conditions.

Signaling Pathways and Mechanisms of Action

RyR2 stabilizers exert their effects through various mechanisms, ultimately leading to a reduction in aberrant diastolic Ca2+ release from the sarcoplasmic reticulum. The following diagram illustrates the general signaling pathway and the points of intervention for different stabilizers.

RyR2_Stabilization_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Channel (Closed State) RyR2_open RyR2 Channel (Open/Leaky State) RyR2->RyR2_open Pathological Stimuli (e.g., PKA Phos.) Ca_spark Calcium Spark RyR2_open->Ca_spark Diastolic Ca2+ Leak Ca_SR SR Ca2+ Calstabin2 Calstabin2 (FKBP12.6) Calstabin2->RyR2 Stabilizes closed state S107 S107 / Rycals S107->RyR2 Enhances Calstabin2 binding Flecainide Flecainide Flecainide->RyR2_open Open-state block Dantrolene Dantrolene Dantrolene->RyR2 Stabilizes domain interactions

Caption: Mechanism of RyR2 stabilization.

S107 (Rycal): This class of compounds, often referred to as RyR2 stabilizer-1 in a general sense, is designed to enhance the binding of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel.[8] This action helps to keep the channel in a closed state during diastole, thereby reducing Ca2+ leak.

Flecainide: Flecainide is a class Ic antiarrhythmic drug that has been shown to directly interact with the RyR2 channel. It is proposed to act as an open-state blocker, meaning it binds to the channel when it is open and promotes its closure.[5] This leads to a reduction in the duration and amplitude of Ca2+ release events.

Dantrolene: Dantrolene is known to stabilize the domain-domain interactions within the RyR2 protein structure.[7] This stabilization is thought to allosterically modulate the channel's gating, making it less prone to spontaneous openings.

Experimental Protocols

Isolation of Adult Ventricular Myocytes

A high yield of viable, Ca2+-tolerant adult ventricular myocytes is crucial for studying calcium sparks. The following is a generalized protocol based on enzymatic digestion using a Langendorff perfusion system.[9][10][11]

Materials:

  • Krebs-Henseleit (KH) buffer

  • Collagenase (Type II)

  • Protease (Type XIV)

  • Bovine Serum Albumin (BSA)

  • Calcium chloride (CaCl2)

  • Langendorff perfusion apparatus

Procedure:

  • Anesthetize the animal and rapidly excise the heart.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Ca2+-free KH buffer at 37°C to wash out the blood.

  • Switch to a low Ca2+ (e.g., 25 µM) KH buffer containing collagenase and protease for enzymatic digestion.

  • Continuously monitor the heart for changes in consistency, indicating digestion.

  • Once digested, remove the heart from the cannula, and gently tease apart the ventricular tissue in a high-potassium storage solution.

  • Filter the cell suspension to remove large tissue debris.

  • Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.8 mM.

  • Allow the cells to settle by gravity and resuspend in fresh buffer.

Cardiomyocyte_Isolation_Workflow start Anesthetize Animal & Excise Heart cannulate Cannulate Aorta on Langendorff Apparatus start->cannulate perfuse_ca_free Perfuse with Ca2+-free KH Buffer cannulate->perfuse_ca_free perfuse_enzyme Perfuse with Enzyme Solution perfuse_ca_free->perfuse_enzyme digest Monitor Digestion perfuse_enzyme->digest dissect Dissect Ventricles & Tease Tissue digest->dissect filter Filter Cell Suspension dissect->filter reintroduce_ca Gradual Ca2+ Reintroduction filter->reintroduce_ca settle Allow Cells to Settle reintroduce_ca->settle end Viable Myocytes settle->end

Caption: Cardiomyocyte isolation workflow.

Measurement of Calcium Sparks using Confocal Microscopy

Calcium sparks are typically measured in isolated cardiomyocytes loaded with a fluorescent Ca2+ indicator using a laser-scanning confocal microscope in line-scan mode.[12][13][14]

Materials:

  • Isolated cardiomyocytes

  • Fluo-4 AM or other suitable Ca2+ indicator

  • Laser-scanning confocal microscope with line-scan capabilities

  • Image analysis software (e.g., SparkMaster)

Procedure:

  • Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator (e.g., 5-10 µM Fluo-4 AM) for 15-30 minutes at room temperature.

  • Allow for de-esterification of the dye for at least 20 minutes.

  • Place the coverslip with the loaded cells on the stage of the confocal microscope.

  • Identify a quiescent, healthy-looking cardiomyocyte.

  • Switch the microscope to line-scan mode and position the scan line along the longitudinal axis of the cell, avoiding the nucleus.

  • Acquire line-scan images (x-t plots) with a temporal resolution of 1-2 ms (B15284909) per line.

  • Analyze the acquired images using specialized software to detect and quantify the frequency, amplitude (ΔF/F0), duration (FDHM), and spatial width (FWHM) of the calcium sparks.

Calcium_Spark_Measurement_Workflow start Isolate Cardiomyocytes load_dye Load with Ca2+ Indicator (e.g., Fluo-4 AM) start->load_dye deesterify De-esterification load_dye->deesterify mount Mount on Microscope Stage deesterify->mount identify_cell Identify Quiescent Myocyte mount->identify_cell line_scan Acquire Line-Scan Images identify_cell->line_scan analyze Analyze Spark Parameters line_scan->analyze end Quantitative Data analyze->end

Caption: Calcium spark measurement workflow.

Conclusion

The choice of an RyR2 stabilizer for research purposes depends on the specific scientific question being addressed. S107, as a representative Rycal, is designed to specifically target the interaction between RyR2 and calstabin2, offering a focused mechanism of action. Flecainide, while effective in reducing spark mass, exhibits a more complex pharmacological profile with conflicting effects on spark frequency, which may be due to its additional ion channel blocking properties. Dantrolene appears to be effective in reducing spark frequency, particularly in pathological states, by stabilizing the overall structure of the RyR2 channel. The detailed protocols provided in this guide offer a starting point for researchers to design and execute experiments to further elucidate the effects of these and other novel RyR2 modulators on cardiomyocyte Ca2+ signaling.

References

Cross-Validation of RyR2 Stabilizer-1 Activity in Diverse Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cardiac ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle contraction. Dysfunction of RyR2, leading to aberrant diastolic calcium leak from the sarcoplasmic reticulum (SR), is a key mechanism in the pathophysiology of cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and heart failure. Consequently, stabilizing RyR2 has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the activity of a representative RyR2 stabilizer, termed here as "RyR2 Stabilizer-1," across various experimental models, highlighting the importance of cross-validation in drug development. For the purpose of this guide, we will draw upon published data for well-characterized RyR2 stabilizers like S107 and flecainide (B1672765) as exemplars of "this compound."

Mechanism of Action of RyR2 Stabilizers

Under physiological conditions, the RyR2 channel is stabilized by the accessory protein calstabin2 (FKBP12.6). In pathological states, post-translational modifications such as phosphorylation can cause the dissociation of calstabin2, leading to a "leaky" channel. RyR2 stabilizers, a class of drugs also known as Rycals, act by enhancing the binding of calstabin2 to the RyR2 channel, thereby preventing this pathological calcium leak.[1][2] Other compounds, including certain antiarrhythmics like flecainide, have also been shown to directly inhibit the RyR2 channel, contributing to their therapeutic effect. The primary goal of these stabilizers is to reduce the spontaneous calcium release during diastole without significantly affecting the calcium-induced calcium release required for normal systolic function.

cluster_SR Sarcoplasmic Reticulum RyR2 RyR2 Channel Calstabin2 Calstabin2 RyR2->Calstabin2 binding Ca_Leak Diastolic Ca2+ Leak RyR2->Ca_Leak causes Stress Pathological Stress (e.g., PKA Phosphorylation) Stress->RyR2 promotes dissociation Stabilizer This compound Stabilizer->RyR2 enhances binding Stabilizer->Ca_Leak inhibits Arrhythmia Arrhythmias Ca_Leak->Arrhythmia leads to

RyR2 Stabilization Pathway

Comparative Efficacy of this compound Across Models

The activity of RyR2 stabilizers is assessed across a range of models, from single molecules to whole organisms. This cross-validation is crucial to understand the compound's efficacy and potential off-target effects.

In Vitro Models

1. Single-Channel Recordings in Planar Lipid Bilayers: This technique provides the most direct assessment of the stabilizer's effect on the RyR2 channel's gating properties.

ParameterControl (Wild-Type RyR2)With this compoundReference
Open Probability (Po)High (in disease models) or variableDecreased[2]
Mean Open TimeVariableDecreased[2]
Mean Closed TimeVariableIncreased[2]

Experimental Protocol: Single RyR2 Channel Recordings

  • Preparation of SR Vesicles: Sarcoplasmic reticulum microsomes containing RyR2 are isolated from cardiac tissue (e.g., sheep, pig, or mouse hearts).

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the SR membrane.

  • Vesicle Fusion: SR vesicles are added to the cis (cytosolic) chamber and fusion with the bilayer is induced by adding a salt solution.

  • Recording Conditions: The trans (luminal) chamber contains a high Ca2+ concentration, while the cis chamber contains a low Ca2+ concentration to mimic diastolic conditions. Channel activity is recorded using patch-clamp amplifiers.

  • Drug Application: The RyR2 stabilizer is added to the cis chamber, and changes in channel gating are recorded and analyzed.

Cellular Models

1. Isolated Cardiomyocytes: This model allows for the study of RyR2 activity within its native cellular environment. Cardiomyocytes can be isolated from wild-type animals, as well as from genetically modified animals that model human diseases like CPVT (e.g., Casq2 knockout mice or mice with RyR2 mutations).

ModelParameterControlWith this compoundReference
Wild-Type Rat CardiomyocytesCa2+ Spark FrequencyBaselineReduced[3][4]
Wild-Type Rat CardiomyocytesCa2+ Wave FrequencyBaselineReduced[3][5]
Casq2-/- Mouse CardiomyocytesSpontaneous Ca2+ WavesIncreasedSignificantly Reduced[6]
CPVT Patient-derived iPSC-CMsDelayed Afterdepolarizations (DADs)PresentSignificantly Decreased[7]

Experimental Protocol: Calcium Imaging in Isolated Cardiomyocytes

  • Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from adult animal hearts (e.g., rat or mouse).

  • Fluorescent Dye Loading: Isolated cells are loaded with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-3 AM or Fluo-4 AM).

  • Confocal Microscopy: Cells are imaged using a laser-scanning confocal microscope to visualize intracellular Ca2+ dynamics.

  • Data Acquisition: Spontaneous Ca2+ sparks (localized Ca2+ release events) and Ca2+ waves are recorded in quiescent cells.

  • Drug Perfusion: The RyR2 stabilizer is perfused over the cells, and changes in the frequency and amplitude of Ca2+ sparks and waves are quantified.

Heart Animal Heart Isolation Enzymatic Isolation Heart->Isolation Cardiomyocytes Isolated Cardiomyocytes Isolation->Cardiomyocytes Loading Fluorescent Dye Loading Cardiomyocytes->Loading Imaging Confocal Microscopy Loading->Imaging Analysis Data Analysis (Sparks, Waves) Imaging->Analysis Drug Perfusion with This compound Imaging->Drug Drug->Imaging

Cardiomyocyte Calcium Imaging Workflow
In Vivo Models

1. Animal Models of Cardiac Arrhythmia: Genetically engineered mouse models that recapitulate human CPVT are invaluable for testing the anti-arrhythmic efficacy of RyR2 stabilizers in a whole-organism context.

ModelEndpointControlWith this compoundReference
Casq2-/- Mouse ModelExercise-induced Ventricular TachycardiaHigh IncidencePrevented[6]
RyR2-R2474S Mutant Mouse ModelCatecholamine-induced ArrhythmiasHigh IncidencePrevented[7][8]
Atrial Fibrillation Mouse ModelAcute Atrial Fibrillation InductionHigh SusceptibilityPrevented

Experimental Protocol: In Vivo Electrophysiology in a CPVT Mouse Model

  • Animal Model: A validated CPVT mouse model, such as the Casq2 knockout mouse, is used.

  • Drug Administration: The RyR2 stabilizer is administered to the mice (e.g., via oral gavage or intraperitoneal injection).

  • Arrhythmia Induction: Arrhythmias are induced by a combination of catecholamine injection (e.g., epinephrine) and programmed electrical stimulation or exercise.

  • ECG Monitoring: Electrocardiograms (ECGs) are continuously recorded to monitor for the occurrence of ventricular tachycardia.

  • Efficacy Assessment: The efficacy of the RyR2 stabilizer is determined by its ability to prevent or reduce the burden of induced arrhythmias compared to vehicle-treated control animals.

cluster_models Experimental Models cluster_validation Validation Hierarchy InVitro In Vitro (Single Channel) Mechanism Direct Target Engagement & Mechanism InVitro->Mechanism confirms Cellular Cellular (Cardiomyocytes) Physiology Cellular Physiology & Function Cellular->Physiology validates InVivo In Vivo (Animal Models) Efficacy Therapeutic Efficacy & Safety InVivo->Efficacy demonstrates Mechanism->Physiology Physiology->Efficacy

Cross-Validation Logic

Conclusion

The cross-validation of "this compound" activity across in vitro, cellular, and in vivo models is a cornerstone of its preclinical development. Single-channel recordings confirm direct target engagement and elucidate the molecular mechanism of action. Cellular assays in isolated cardiomyocytes validate the physiological effect of reducing aberrant calcium release in a native environment. Finally, in vivo studies in disease-relevant animal models demonstrate the therapeutic potential to prevent life-threatening arrhythmias. A comprehensive evaluation using this multi-tiered approach is essential to build a robust data package for advancing novel RyR2 stabilizers towards clinical application.

References

A Comparative Guide to the Specificity of RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

The cardiac ryanodine (B192298) receptor 2 (RyR2) is a crucial intracellular calcium release channel essential for excitation-contraction coupling in cardiomyocytes.[1][2] Dysregulation of RyR2, leading to aberrant diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR), is implicated in various cardiac pathologies, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[3][4] Consequently, pharmacological stabilization of RyR2 to prevent this pathological Ca2+ leak has emerged as a promising therapeutic strategy. This guide provides a comparative assessment of the specificity of prominent RyR2 stabilizers, presenting key experimental data and methodologies for their evaluation.

Mechanism of RyR2 Stabilization

RyR2 stabilizers, often referred to as Rycals, aim to reduce the open probability of the channel during diastole, thereby preventing spontaneous Ca2+ release.[3] The primary mechanisms of action for the compounds discussed herein involve either enhancing the binding of the accessory protein calstabin-2 (FKBP12.6), which naturally stabilizes the closed state of RyR2, or by directly interacting with the RyR2 channel to promote a closed conformation.[5][6]

Below is a diagram illustrating the general signaling pathway of RyR2 and the points of intervention for stabilizers.

RyR2_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx RyR2 RyR2 Cytosolic Ca2+ Cytosolic Ca2+ RyR2->Cytosolic Ca2+ Ca2+ Release Calstabin2 Calstabin2 Calstabin2->RyR2 Stabilizes (Closed State) SERCA2a SERCA2a SR_Ca SR Ca2+ SERCA2a->SR_Ca Ca2+ Uptake Ca2+ Influx->RyR2 Triggers Cytosolic Ca2+->SERCA2a Contraction Contraction Cytosolic Ca2+->Contraction RyR2_Stabilizers RyR2_Stabilizers RyR2_Stabilizers->RyR2 Promotes Closed State RyR2_Stabilizers->Calstabin2 Enhances Binding

RyR2 signaling pathway and stabilizer intervention points.

Comparative Analysis of RyR2 Stabilizers

This section compares four key compounds known for their RyR2 stabilizing properties: JTV519 (K201), S107, ARM210 (S48168), and Dantrolene.

JTV519 (K201)

JTV519 is a 1,4-benzothiazepine derivative that was one of the first compounds identified as an RyR2 stabilizer.[7] Its mechanism is thought to involve increasing the affinity of calstabin-2 for RyR2, particularly when the channel is in a phosphorylated state.[7][8] However, some studies suggest its inhibitory action on spontaneous Ca2+ release may be independent of FKBP12.6.[6] While effective in reducing SR Ca2+ leak, JTV519 exhibits notable off-target effects.[3][7]

S107

S107 is a derivative of JTV519, developed to have greater specificity for RyR2.[3] It is reported to stabilize the interaction between RyR2 and FKBP12.6, particularly in the closed state of the channel.[3] S107 has been shown to be effective at low nanomolar concentrations and has demonstrated fewer off-target effects compared to its predecessor, JTV519.[3] Studies in mouse models of CPVT have shown its efficacy in preventing arrhythmias.[3]

ARM210 (S48168)

ARM210, another Rycal compound, also acts by enhancing the binding of calstabin to the RyR channel complex.[9] Cryo-electron microscopy studies have revealed that ARM210 binds to a cleft in the RY1&2 domain of RyR2.[2] This binding is proposed to stabilize the overall channel structure, reverting it from a pathological "primed" state back towards a closed state, thereby reducing Ca2+ leak without affecting normal channel activation.[2][10][11]

Dantrolene

Dantrolene is a muscle relaxant primarily used for malignant hyperthermia, a condition linked to RyR1 mutations.[12] Its mechanism involves binding to the N-terminal region of the ryanodine receptor, which is thought to restore stabilizing inter-domain interactions.[13][14] While it can inhibit RyR2, its selectivity is a point of discussion. Some studies suggest it is more potent on RyR1 and RyR3 isoforms compared to RyR2.[12][15] Interestingly, its binding to RyR2 may be dependent on a pathological conformation of the channel.[13][14]

Quantitative Comparison of RyR2 Stabilizer Specificity

CompoundTargetOn-Target PotencyOff-Target EffectsReferences
JTV519 (K201) RyR2Reduces Ca2+ spark frequency and duration.Inhibits SERCA2a and other sarcolemmal ion channels in a concentration-dependent manner.[3][3][7]
S107 RyR2Effective at low nanomolar concentrations.No significant effect on over 400 other ion channels, kinases, and GPCRs at 10µM.[3][3][4][16]
ARM210 (S48168) RyR1/RyR2Binds to the RY1&2 domain to stabilize the closed state.Data on broad off-target screening is less available in the provided results.[2][9][10][11]
Dantrolene RyR1/RyR3 > RyR2Inhibits RyR1 and RyR3 more effectively than RyR2.[12][15]Can be hepatotoxic with chronic use.[17][1][12][13][14][15]

Experimental Protocols for Assessing RyR2 Stabilizer Specificity

The specificity of RyR2 stabilizers is typically assessed through a combination of in vitro and cellular assays. Below are generalized protocols for key experiments.

[3H]Ryanodine Binding Assay

This assay is widely used to assess the activity of RyR channels, as [3H]ryanodine preferentially binds to the open state of the channel.[6]

  • Preparation of SR Vesicles: Isolate heavy sarcoplasmic reticulum (SR) microsomes from cardiac tissue.

  • Binding Reaction: Incubate SR vesicles with a low concentration of [3H]ryanodine in a buffer containing modulators such as Ca2+, ATP, and caffeine (B1668208) to induce channel opening.

  • Compound Incubation: In parallel experiments, incubate the reaction mixture with varying concentrations of the test stabilizer.

  • Separation and Scintillation Counting: After incubation, rapidly filter the mixture to separate the vesicles from the unbound [3H]ryanodine. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: A decrease in [3H]ryanodine binding in the presence of the stabilizer indicates a shift towards the closed state of the RyR2 channel.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR2 channels.

  • Bilayer Formation: Form an artificial planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Vesicle Fusion: Add SR vesicles containing RyR2 to the cis chamber (representing the cytoplasm) and induce fusion with the bilayer.

  • Recording Conditions: Apply a holding potential across the bilayer and maintain specific ionic conditions, including defined concentrations of Ca2+, Mg2+, and ATP in the cis chamber to mimic diastolic conditions.[18]

  • Compound Addition: Introduce the RyR2 stabilizer to the cis chamber at various concentrations.

  • Data Acquisition and Analysis: Record the single-channel currents. Analyze the open probability (Po), mean open time, and mean closed time of the channel before and after the addition of the compound. A decrease in Po and mean open time indicates a stabilizing effect.[19]

Confocal Ca2+ Spark Imaging in Cardiomyocytes

This cellular assay measures spontaneous, localized Ca2+ release events (Ca2+ sparks) that reflect the activity of RyR2 clusters.[20][21]

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model or use human iPSC-derived cardiomyocytes.[1]

  • Dye Loading: Load the cells with a fluorescent Ca2+ indicator, such as Fluo-4 AM.

  • Imaging: Use a laser scanning confocal microscope in line-scan mode to record Ca2+ sparks.

  • Experimental Conditions: Perfuse the cells with a physiological solution. To assess stabilizer effects, first record baseline spark activity, then perfuse with a solution containing the test compound.

  • Data Analysis: Use specialized software to detect and analyze the frequency, amplitude, and spatial/temporal properties of Ca2+ sparks.[22][23] A reduction in spark frequency and/or amplitude indicates RyR2 stabilization.[7]

The following diagram outlines a general workflow for assessing the specificity of an RyR2 stabilizer.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_offtarget Off-Target Screening binding_assay [3H]Ryanodine Binding assess_potency assess_potency binding_assay->assess_potency Assess On-Target Potency single_channel Single-Channel Recording single_channel->assess_potency ca_spark Ca2+ Spark Imaging assess_cellular_efficacy assess_cellular_efficacy ca_spark->assess_cellular_efficacy Assess Cellular Efficacy patch_clamp Patch Clamp (Action Potentials) final_assessment final_assessment patch_clamp->final_assessment Final Specificity Assessment panel_screening Broad Panel Screening (Kinases, GPCRs, Ion Channels) assess_specificity assess_specificity panel_screening->assess_specificity Assess Specificity Profile start Test Compound start->binding_assay start->single_channel start->panel_screening assess_potency->ca_spark assess_cellular_efficacy->patch_clamp assess_specificity->final_assessment

Workflow for assessing RyR2 stabilizer specificity.

Conclusion

The development of specific RyR2 stabilizers holds significant promise for the treatment of cardiac arrhythmias and heart failure. While early compounds like JTV519 demonstrated the viability of this approach, their off-target effects highlighted the need for greater specificity. Newer agents such as S107 and ARM210 appear to offer improved specificity profiles by targeting the RyR2 channel more selectively. Dantrolene, while effective in certain contexts, shows a preference for other RyR isoforms. The rigorous assessment of on-target potency and a broad evaluation of off-target activities, using the experimental approaches outlined in this guide, are critical for the continued development of safe and effective RyR2-targeted therapies.

References

A Head-to-Head Comparison of Novel Ryanodine Receptor 2 (RyR2) Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cardiac ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling. Dysfunctional RyR2, characterized by diastolic calcium leak, is implicated in life-threatening cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and contributes to the pathophysiology of heart failure. Consequently, stabilizing RyR2 in its closed state has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of novel and notable RyR2 stabilizers, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.

Comparative Analysis of RyR2 Stabilizers

This section provides a comparative overview of a novel, highly selective RyR2 stabilizer, Ryanozole, alongside other compounds known for their RyR2-stabilizing properties, including flecainide (B1672765), carvedilol, dantrolene (B1669809), and the experimental compounds JTV519 and S107.

Table 1: Quantitative Comparison of RyR2 Stabilizer Efficacy
CompoundTarget SpecificityIC50Mechanism of ActionKey Experimental FindingsAnimal Model Efficacy
Ryanozole High affinity and selective for RyR215-40 nM (on wild-type and mutant RyR2)Directly suppresses RyR2 activity, more potent at low cytosolic Ca2+Suppresses Ca2+ sparks and waves without affecting action potential-evoked Ca2+ transients.[1] Does not impair cardiac contractility or ECG parameters.[1]Effectively suppresses adrenaline-induced and spontaneous arrhythmias in CPVT mouse models (RyR2-R420W and -K4750Q).[1][2]
Flecainide Na+ channel blocker with RyR2 activity~12.8 µM (for spontaneous Ca2+ wave suppression)Open-state blocker of RyR2; also inhibits cardiac sodium channels.[3][4][5]Reduces RyR2 open probability and mean open time.[6] Efficacy is dependent on RyR2 activity.[4]Prevents ventricular tachycardia in CPVT mouse models.[7]
Carvedilol β-blocker with direct RyR2 effectsNot explicitly reportedDirectly reduces the open duration of RyR2, independent of its β-blocking activity.[8][9][10]Significantly reduces RyR2 mean open time and open probability.[8] Suppresses store overload-induced Ca2+ release (SOICR).[8][9]Prevents stress-induced ventricular tachyarrhythmias in a CPVT mouse model (RyR2-R4496C).[11][12]
Dantrolene RyR1 and RyR2 stabilizer~0.16 µM (on RyR2)Enhances calmodulin binding to RyR2 and restores inter-domain interactions.[13][14] Inhibition requires the presence of both calmodulin and FKBP12.6.[1][15][16]Reduces RyR2 open probability by decreasing mean open duration and increasing mean closed duration.[1] Inhibits diastolic Ca2+ sparks and spontaneous Ca2+ transients.[13][17]Prevents inducible ventricular tachycardia in heart failure models[13][17] and reduces arrhythmogenesis in a binge alcohol rat model.[18]
JTV519 (K201) Rycal; enhances FKBP12.6 binding to RyR2Not explicitly reportedIncreases the affinity of the stabilizing subunit calstabin2 (FKBP12.6) to RyR2.[2][19][20][21]Reduces diastolic sarcoplasmic reticulum Ca2+ leak.[2][21]Prevents ventricular tachycardia in a calstabin2-deficient CPVT mouse model.[22]
S107 Rycal; enhances FKBP12.6 binding to RyR2Not explicitly reportedIncreases the affinity of calstabin2 (FKBP12.6) to RyR2.[19][20][22]Normalizes RyR2 channel activity in a CPVT mouse model.[22]Prevents cardiac arrhythmias and raises the seizure threshold in a CPVT mouse model (Ryr2-R2474S).[22]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in the study of RyR2 stabilizers, the following diagrams are provided.

RyR2_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) LCC L-type Ca2+ Channel Ca_influx LCC->Ca_influx Opens NCX Na+/Ca2+ Exchanger Relaxation Relaxation NCX->Relaxation Lowers Cytosolic Ca2+ RyR2 RyR2 Ca_release RyR2->Ca_release Opens SERCA SERCA2a SERCA->Relaxation Lowers Cytosolic Ca2+ Action_Potential Action Potential Action_Potential->LCC Depolarization Ca_cytosol Ca_influx->Ca_cytosol Ca_cytosol->RyR2 Activates Contraction Myofilament Contraction Ca_cytosol->Contraction Binds to Troponin C Ca_uptake Ca_cytosol->Ca_uptake Ca_extrusion Ca_cytosol->Ca_extrusion Ca_release->Ca_cytosol Ca_uptake->SERCA Pumped into SR Ca_extrusion->NCX

Caption: Simplified signaling pathway of cardiac excitation-contraction coupling involving RyR2.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / In Situ Assays cluster_invivo In Vivo Assays HEK_cells HEK293 cells expressing RyR2 Ryanodine_binding [3H]Ryanodine Binding Assay HEK_cells->Ryanodine_binding Microsome isolation Lipid_bilayer Single-channel recording (Lipid Bilayer) HEK_cells->Lipid_bilayer Microsome isolation Cardiomyocytes Isolation of ventricular cardiomyocytes Ca_imaging Intracellular Ca2+ imaging (Ca2+ sparks and waves) Cardiomyocytes->Ca_imaging Fluorescent Ca2+ indicator loading Animal_model CPVT Mouse Model Animal_model->Cardiomyocytes ECG ECG recording (Catecholamine challenge) Animal_model->ECG Echocardiography Echocardiography Animal_model->Echocardiography

References

A Comparative Guide to the Electrophysiological Effects of Ryanodine Receptor 2 (RyR2) Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cardiac ryanodine (B192298) receptor (RyR2) is a critical intracellular calcium release channel essential for excitation-contraction coupling in the heart. Dysfunctional RyR2 channels, often characterized by diastolic calcium leak, are implicated in the pathophysiology of cardiac arrhythmias and heart failure. Consequently, RyR2 has emerged as a key therapeutic target for the development of novel antiarrhythmic agents. This guide provides an objective comparison of the electrophysiological effects of various RyR2 stabilizers, supported by experimental data, to aid researchers in their evaluation of these compounds.

Quantitative Comparison of RyR2 Stabilizer Effects

The following tables summarize the quantitative effects of different RyR2 stabilizers on key electrophysiological parameters. These parameters include direct effects on RyR2 channel gating and downstream consequences on cellular calcium handling, such as calcium sparks and waves.

RyR2 StabilizerConcentrationEffect on RyR2 Open Probability (Po)Effect on RyR2 Mean Open Time (OT)IC50Citation(s)
Flecainide 10 µM↓ (Open state block)-[1][2]
R-Propafenone 10 µM↓ (Open state block)-[1][2]
Dantrolene 1 µM↓ (in the presence of Calmodulin)0.16 ± 0.03 µM[3][4]
Carvedilol 1 µM↓ (40.8 ± 12.9 to 9.1 ± 3.6 ms)-[5][6]

Table 1: Effects of RyR2 Stabilizers on Single Channel Gating Properties.

RyR2 StabilizerConcentrationCa²⁺ Spark FrequencyCa²⁺ Spark AmplitudeCa²⁺ Spark Duration (FDHM)Ca²⁺ Spark MassCitation(s)
Flecainide 10 µM↓ (40% reduction)[1][7]
Dantrolene 10 µMNo significant effect-[8][9]
S36 10 µM--[8]
GM1869 10 µM--[8]
Carvedilol 1 µM---[5]
JTV-519 (K201) 1 µM---[10]

Table 2: Effects of RyR2 Stabilizers on Calcium Spark Properties in Cardiomyocytes.

| RyR2 Stabilizer | Concentration | Ca²⁺ Wave Frequency | Ca²⁺ Wave Amplitude | Citation(s) | |---|---|---|---| | Flecainide | 10 µM | ↓ | ↓ |[1] | | R-Propafenone | 10 µM | ↓ | ↓ |[1] | | Dantrolene | 1 µM | ↓ (IC50 = 0.42 ± 0.18 µM) | ↓ (IC50 = 0.19 ± 0.04 µM) |[3] | | Carvedilol | 1 µM | ↓ | - |[5] |

Table 3: Effects of RyR2 Stabilizers on Arrhythmogenic Calcium Waves.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of RyR2 stabilizers stem from their ability to modulate the channel's open state, thereby reducing diastolic calcium leak. The following diagrams illustrate the proposed mechanisms of action for different classes of RyR2 stabilizers.

RyR2_Stabilization_Mechanisms cluster_direct Direct RyR2 Blockade cluster_indirect Allosteric Modulation Flecainide Flecainide RyR2 RyR2 Flecainide->RyR2 Open-state block R-Propafenone R-Propafenone R-Propafenone->RyR2 Open-state block Carvedilol Carvedilol Carvedilol->RyR2 Direct Gating Modification Dantrolene Dantrolene Dantrolene->RyR2 Requires Calmodulin S36 S36 S36->RyR2 Closed-state stabilization GM1869 GM1869 GM1869->RyR2 JTV-519 JTV-519 JTV-519->RyR2 Stabilizes FKBP12.6 binding Diastolic_Ca_Leak Diastolic Ca²⁺ Leak RyR2->Diastolic_Ca_Leak Reduces CaM Calmodulin CaM->RyR2 FKBP12_6 FKBP12.6 FKBP12_6->RyR2

Mechanisms of RyR2 Stabilization.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the electrophysiological effects of RyR2 stabilizers.

Measurement of Calcium Sparks in Cardiomyocytes

This protocol is used to visualize and quantify elementary calcium release events from the sarcoplasmic reticulum (SR) via RyR2.

Calcium_Spark_Workflow cluster_prep Cell Preparation cluster_imaging Confocal Imaging cluster_analysis Data Analysis A Isolate Ventricular Myocytes B Load with Fluo-4 AM (Ca²⁺ indicator) A->B C Mount on Confocal Microscope B->C D Acquire Line-Scan Images C->D E Detect Ca²⁺ Sparks D->E F Quantify Spark Properties (Frequency, Amplitude, Duration, Mass) E->F

Workflow for Calcium Spark Measurement.

Detailed Steps:

  • Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal models (e.g., mouse, rat, rabbit) or obtained from human samples.

  • Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which allows for the visualization of intracellular calcium dynamics.

  • Confocal Microscopy: Myocytes are placed on the stage of a laser scanning confocal microscope. Line-scan imaging is performed to achieve high temporal resolution of calcium events along a single line within the cell.[11][12]

  • Data Acquisition: Spontaneous calcium sparks are recorded in quiescent cells. For permeabilized cell experiments, the cell membrane is permeabilized with saponin (B1150181) to allow for precise control of the intracellular environment.[11][12]

  • Image Analysis: Specialized software is used to automatically detect and quantify the properties of calcium sparks, including their frequency, amplitude (F/F₀), full duration at half maximum (FDHM), and mass.[13][14]

Single RyR2 Channel Recording in Planar Lipid Bilayers

This technique allows for the direct measurement of the activity of individual RyR2 channels in a controlled in vitro environment.

Single_Channel_Recording_Workflow cluster_setup Bilayer Setup cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Form Planar Lipid Bilayer B Incorporate SR Microsomes containing RyR2 A->B C Apply Voltage Clamp B->C D Record Single Channel Currents C->D E Analyze Channel Gating D->E F Determine Open Probability (Po), Mean Open Time, and Mean Closed Time E->F

Workflow for Single RyR2 Channel Recording.

Detailed Steps:

  • Planar Lipid Bilayer Formation: A synthetic lipid bilayer is formed across a small aperture separating two aqueous chambers, mimicking the sarcoplasmic reticulum membrane.

  • RyR2 Incorporation: Sarcoplasmic reticulum microsomes containing RyR2 channels are added to one of the chambers and fuse with the lipid bilayer.[2]

  • Electrophysiological Recording: A voltage clamp amplifier is used to apply a transmembrane potential and record the ionic currents flowing through a single RyR2 channel.

  • Data Analysis: The recorded currents are analyzed to determine the channel's gating properties, including its open probability (Po), mean open time, and mean closed time, in the presence and absence of RyR2 stabilizing compounds.[15][16]

References

Assessing the Long-Term Efficacy of Novel RyR2 Stabilizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cardiac ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling.[1][2][3] Dysfunctional RyR2 channels, often characterized by diastolic calcium leak, are implicated in the pathophysiology of catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[1][4] Consequently, stabilizing RyR2 has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of a novel and selective RyR2 stabilizer, Ryanozole, with other established modulators, flecainide (B1672765) and dantrolene (B1669809), based on available preclinical data.

Comparative Efficacy of RyR2 Stabilizers

The following tables summarize key quantitative data on the efficacy of Ryanozole, flecainide, and dantrolene in preclinical models.

Table 1: In Vitro Potency of RyR2 Stabilizers

CompoundTargetAssayIC50Key FindingsReference
Ryanozole RyR2ER Ca²⁺-based assay (HEK293 cells)15–40 nMPotent inhibition of wild-type and mutant RyR2; more effective at lower cytosolic Ca²⁺ concentrations.[5][6]
Flecainide RyR2, Na⁺ channelsLipid bilayer electrophysiologyµM range (concentration-dependent effects)Exhibits both activation at low concentrations and inhibition at higher concentrations of RyR2 channels.[7][8][7][9][10][11]
Dantrolene RyR1, RyR2[³H]ryanodine bindingµM rangeBinds to a specific sequence on RyR2, stabilizing the channel and preventing aberrant Ca²⁺ release.[12][12][13][14]

Table 2: Preclinical Anti-Arrhythmic Efficacy

CompoundAnimal ModelArrhythmia InductionKey OutcomesReference
Ryanozole CPVT Mouse Models (RyR2-R420W, -K4750Q)Adrenaline/Caffeine- Effectively suppressed adrenaline-induced arrhythmias. - Terminated spontaneous, activity-dependent arrhythmias. - No significant effect on ECG parameters or cardiac contractility.[5][6][15]
Flecainide CPVT Mouse Model (Casq2-/-)Catecholamines- Suppressed catecholamine-induced ventricular tachyarrhythmias. - RyR2 inhibition is a principal mechanism of its antiarrhythmic action in CPVT.[9][10][9][10]
Dantrolene Chronic Ischemic Heart Disease Mouse ModelProgrammed Stimulation- Reduced ventricular tachycardia inducibility. - Normalized action potential duration and prevented alternans. - Chronic treatment reduced peri-infarct fibrosis and improved LV function.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the assessment of RyR2 stabilizer efficacy.

1. Single-Channel Recordings in Artificial Lipid Bilayers

  • Objective: To directly assess the effect of a compound on the gating properties of the RyR2 channel.

  • Methodology:

    • Vesicles of sarcoplasmic reticulum containing RyR2 channels are isolated from cardiac tissue.

    • These vesicles are fused into a lipid bilayer separating two chambers (cis/cytoplasmic and trans/luminal).

    • The ionic composition and voltage across the bilayer are controlled.

    • The compound of interest is added to the cis chamber.

    • The activity of a single RyR2 channel is recorded, measuring parameters like open probability (Po), open time, and closed time.[7]

  • Significance: This technique allows for the direct measurement of drug-channel interactions, independent of other cellular components.[11]

2. Intracellular Calcium Imaging in Isolated Cardiomyocytes

  • Objective: To visualize and quantify intracellular calcium dynamics in response to a compound.

  • Methodology:

    • Ventricular cardiomyocytes are isolated from animal models (e.g., CPVT mice).

    • Cells are loaded with a fluorescent calcium indicator dye (e.g., Cal520).[5][15]

    • Cells are stimulated (e.g., with isoproterenol) to induce spontaneous calcium release events like calcium sparks and waves.[5]

    • The compound is applied, and changes in the frequency and amplitude of calcium sparks and waves, as well as action potential-evoked calcium transients, are recorded using confocal microscopy.[5][6]

  • Significance: This method provides insight into the compound's effect on both arrhythmogenic diastolic calcium release and normal systolic calcium handling.

3. In Vivo Electrophysiology and Arrhythmia Induction

  • Objective: To evaluate the anti-arrhythmic efficacy of a compound in a living animal model.

  • Methodology:

    • Animal models of cardiac arrhythmia (e.g., CPVT mice) are used.[5][15]

    • Electrocardiogram (ECG) is monitored in anesthetized or conscious animals.[5][15]

    • Arrhythmias are induced through the administration of catecholamines (e.g., adrenaline) and sometimes caffeine.[5][6]

    • The test compound is administered, and its ability to prevent or terminate ventricular arrhythmias is quantified.[5]

    • ECG parameters (e.g., PR interval, QRS duration) are analyzed to assess for potential pro-arrhythmic effects or effects on cardiac conduction.[5]

  • Significance: This provides a measure of the drug's efficacy in a more physiologically relevant context.

Visualizing Mechanisms and Workflows

RyR2 Signaling Pathway in Cardiomyocytes

The following diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and the points of intervention for RyR2 stabilizers.

RyR2_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum L-type Ca2+ Channel L-type Ca2+ Channel Ca2_in Ca²⁺ L-type Ca2+ Channel->Ca2_in Influx RyR2 RyR2 Ca2_in->RyR2 Triggers (CICR) Ca2_spark Ca²⁺ Spark/Wave Contraction Myofilament Contraction Ca2_spark->Contraction Activates RyR2_Stabilizer RyR2 Stabilizer-1 RyR2_Stabilizer->RyR2 Inhibits Leak RyR2->Ca2_spark Release Ca2_store Ca²⁺ Store Ca2_store->RyR2

Caption: RyR2-mediated calcium-induced calcium release (CICR) pathway.

Experimental Workflow for Assessing RyR2 Stabilizer Efficacy

This diagram outlines the typical workflow for evaluating a novel RyR2 stabilizer from in vitro characterization to in vivo testing.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis bilayer Single Channel Recordings (Lipid Bilayer) cardiomyocytes Isolated Cardiomyocyte Ca²⁺ Imaging bilayer->cardiomyocytes binding [³H]Ryanodine Binding Assay binding->cardiomyocytes hek ER Ca²⁺ Release Assay (HEK293 cells) hek->cardiomyocytes ecg ECG & Arrhythmia Induction (Animal Model) cardiomyocytes->ecg echo Echocardiography (Cardiac Function) ecg->echo

Caption: A multi-stage workflow for evaluating RyR2 stabilizers.

Logical Relationship of RyR2 Dysfunction and Therapeutic Intervention

This diagram illustrates the logical progression from RyR2 dysfunction to the therapeutic goal of arrhythmia suppression.

Logical_Relationship start RyR2 Gain-of-Function Mutation or Stress-Induced Modification leak Diastolic SR Ca²⁺ Leak start->leak dad Delayed Afterdepolarizations (DADs) leak->dad stabilization RyR2 Stabilization (Reduced Ca²⁺ Leak) leak->stabilization arrhythmia Triggered Arrhythmias (e.g., VT) dad->arrhythmia intervention This compound Administration intervention->stabilization suppression Arrhythmia Suppression stabilization->suppression

Caption: Pathophysiology of RyR2-mediated arrhythmias and intervention.

References

Validating RyR2 Stabilizer-1 in Human iPSC-Cardiomyocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating a novel Ryanodine (B192298) Receptor 2 (RyR2) stabilizer, herein referred to as "RyR2 Stabilizer-1," in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). We offer a comparative analysis with established RyR2 modulators and present detailed experimental protocols and data interpretation strategies for researchers in cardiac safety and drug discovery.

The Role of RyR2 in Cardiac Function and Disease

The type-2 ryanodine receptor (RyR2) is a crucial calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. It governs the process of excitation-contraction coupling (ECC), where an electrical stimulus is converted into a mechanical contraction. Dysfunctional RyR2 channels, often due to genetic mutations, can lead to aberrant diastolic Ca2+ leak from the SR, which is implicated in severe cardiac arrhythmias such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and contributes to the pathology of heart failure.[1][2] RyR2 stabilizers are therapeutic agents designed to correct this defect by promoting the closed state of the channel, thereby reducing Ca2+ leak and preventing arrhythmogenic events.

Comparison of RyR2 Modulators

Several compounds with RyR2-modulating effects have been investigated. While some are multi-target agents, they provide a benchmark for evaluating the specificity and efficacy of novel stabilizers like this compound.

CompoundPrimary Mechanism of ActionReported Effects on RyR2 in hiPSC-CMs or other modelsKey Considerations
This compound (Hypothetical) Directly binds to RyR2 to stabilize the closed conformation, reducing diastolic Ca2+ leak.Expected to decrease spontaneous Ca2+ spark frequency, reduce SR Ca2+ leak, and suppress arrhythmogenic Ca2+ waves without significantly affecting systolic Ca2+ transient amplitude at therapeutic concentrations.High specificity for RyR2 is a key validation point. Minimal off-target effects on other ion channels (e.g., Na+, K+, L-type Ca2+) are desired.
Flecainide Class Ic antiarrhythmic; blocks cardiac Na+ channels (NaV1.5). Also reported to directly inhibit RyR2.[2][3]Can reduce aberrant RyR2-mediated Ca2+ release.[3][4]Multi-target effects complicate the specific attribution of its anti-arrhythmic action to RyR2 stabilization.[4]
Carvedilol Non-selective beta-blocker with some alpha-1 blocking activity. Also shown to inhibit RyR2.[2]Can suppress spontaneous Ca2+ waves.[4]Its primary beta-blocking activity is a confounding factor in assessing its direct RyR2 effects.
Dantrolene A muscle relaxant used for malignant hyperthermia. It is known to stabilize the closed state of RyR1 and RyR2.[2][3][5]Reduces diastolic Ca2+ leak and improves contractile function in heart failure models.[5]Provides a good positive control for RyR2 stabilization.
K201 (JTV519) A 1,4-benzothiazepine derivative that enhances the binding of calstabin2 (FKBP12.6) to RyR2, thereby stabilizing the channel.[2][3]Restores normal channel function in disease models by preventing calstabin2 dissociation.[3]Its mechanism is indirect, relying on the interaction with an accessory protein.
S107 (Rycal) Similar to K201, it enhances the binding of calstabin2 to RyR2.[3][6]Reduces diastolic SR Ca2+ leak.[3]Efficacy can be dependent on the specific RyR2 mutation and its effect on calstabin2 binding.
EL20 A tetracaine (B1683103) derivative that has been shown to be a potent and selective RyR2 inhibitor.[4][7]Effectively suppresses enhanced Ca2+ spark frequency in CPVT patient-derived iPSC-CMs.[7]A promising experimental compound for direct and specific RyR2 inhibition.

Experimental Validation of this compound

A multi-faceted approach is required to validate the efficacy and specificity of this compound in hiPSC-CMs. This involves functional assays to assess changes in intracellular Ca2+ handling and molecular analyses to confirm the presence of the target.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Functional & Molecular Analysis cluster_3 Phase 4: Data Interpretation hiPSC Human iPSCs (WT or Patient-Derived) diff Differentiation into Cardiomyocytes hiPSC->diff char Characterization (e.g., TNNT2 staining) diff->char treat Treat hiPSC-CMs with This compound vs. Controls char->treat ca_img Calcium Imaging (Sparks, Transients) treat->ca_img ep Electrophysiology (Action Potentials, I_Ca) treat->ep leak SR Ca2+ Leak/Load Assay treat->leak mol Molecular Analysis (qPCR, Western Blot) treat->mol data Comparative Data Analysis ca_img->data ep->data leak->data mol->data conc Conclusion on Efficacy & Specificity data->conc

Caption: Experimental workflow for validating this compound.
Detailed Experimental Protocols

1. hiPSC-CM Culture and Differentiation

  • Cell Source: Wild-type hiPSC lines or patient-derived iPSCs carrying a known RyR2 mutation (e.g., CPVT-associated variants).[1][8]

  • Differentiation: Utilize established protocols for cardiac differentiation, often involving temporal modulation of Wnt signaling.

  • Purification: Purify cardiomyocytes (to >85% purity, confirmed by Troponin T staining and flow cytometry) to ensure a homogenous population for assays.[9]

  • Maturation: Culture hiPSC-CMs for at least 30 days post-differentiation to allow for maturation of Ca2+ handling machinery.

2. Calcium Imaging for Sparks and Transients

  • Objective: To assess the effect of this compound on diastolic Ca2+ release events (sparks) and systolic Ca2+ transients.

  • Reagents: Fluo-4 AM or other suitable Ca2+ indicators.[8][10]

  • Protocol:

    • Plate hiPSC-CMs on glass-bottom dishes.

    • Load cells with Fluo-4 AM (e.g., 1 µM for 30 minutes).[10]

    • Acquire baseline fluorescence using a line-scan confocal microscope to record spontaneous Ca2+ sparks.

    • Perfuse cells with this compound, vehicle control, or a positive control (e.g., Dantrolene).

    • Record Ca2+ sparks again after compound addition.

    • To measure Ca2+ transients, pace the cells at a steady frequency (e.g., 1 Hz) before and after compound addition.

  • Analysis: Quantify Ca2+ spark frequency, amplitude, and duration. For transients, measure the amplitude, time to peak, and decay kinetics.

3. SR Ca2+ Leak and Load Measurement

  • Objective: To directly quantify SR Ca2+ leak and total SR Ca2+ content.

  • Protocol:

    • Load hiPSC-CMs with a Ca2+ indicator as described above.

    • Record baseline fluorescence in a standard Tyrode's solution.

    • Switch to a 0 Na+/0 Ca2+ solution containing tetracaine (an RyR2 blocker) to inhibit both NCX and RyR2, thus revealing the SR Ca2+ leak as a downward drift in the fluorescence signal.[1][8]

    • After the leak measurement, rapidly apply caffeine (B1668208) (e.g., 10 mM) to release the entire SR Ca2+ content (load), observed as a sharp increase in fluorescence.[1][10]

    • Repeat the protocol in the presence of this compound.

  • Analysis: Normalize the leak rate to the SR Ca2+ load. A successful stabilizer should decrease the normalized leak.

4. Electrophysiology (Patch-Clamp)

  • Objective: To assess off-target effects on other ion channels, particularly the L-type Ca2+ current (I_Ca), which triggers RyR2 opening.

  • Protocol:

    • Perform whole-cell voltage-clamp recordings on single hiPSC-CMs.

    • Use a voltage step protocol (e.g., from a holding potential of -50 mV to 0 mV) to elicit I_Ca.[10]

    • Record baseline I_Ca and then perfuse with this compound.

    • Measure peak I_Ca density and inactivation kinetics before and after drug application.

  • Analysis: An ideal stabilizer should have minimal impact on I_Ca amplitude or kinetics, demonstrating its specificity for RyR2.

5. Molecular Analysis (qRT-PCR and Western Blot)

  • Objective: To confirm that observed functional changes are not due to altered expression of RyR2 or other key Ca2+ handling proteins.

  • Protocol:

    • Lyse hiPSC-CMs after treatment with this compound for a relevant duration (e.g., 24-48 hours).

    • For qRT-PCR, extract RNA, reverse transcribe to cDNA, and perform quantitative PCR for RYR2, SERCA2a (ATP2A2), and other relevant genes.[10]

    • For Western Blot, extract total protein and probe for RyR2, SERCA2a, Calstabin2, and a loading control.[11]

  • Analysis: Confirm that the expression levels of these key proteins are unchanged by the compound.

Data Presentation: Expected Outcomes for this compound

The following tables present hypothetical data for this compound, demonstrating its expected efficacy and specificity compared to a vehicle control and a known stabilizer like Dantrolene.

Table 1: Effect of this compound on Diastolic Ca2+ Events in CPVT hiPSC-CMs

ParameterVehicle ControlThis compound (1 µM)Dantrolene (10 µM)
Ca2+ Spark Frequency (sparks/100 µm/s)3.5 ± 0.41.2 ± 0.21.4 ± 0.3
Normalized SR Ca2+ Leak (arbitrary units)0.15 ± 0.020.06 ± 0.010.07 ± 0.01
SR Ca2+ Load (ΔF/F0)1.8 ± 0.22.1 ± 0.32.0 ± 0.2
*p < 0.05 vs. Vehicle Control

Table 2: Specificity Profile of this compound in WT hiPSC-CMs

ParameterVehicle ControlThis compound (1 µM)
Systolic Ca2+ Transient Amplitude (ΔF/F0)2.5 ± 0.32.4 ± 0.3
Peak L-type Ca2+ Current (pA/pF)-8.5 ± 1.1-8.2 ± 1.0
Action Potential Duration (APD90, ms)450 ± 30455 ± 35
No significant difference vs. Vehicle Control

Visualization of Mechanism and Logic

G cluster_0 Excitation-Contraction Coupling cluster_1 SR Ca2+ Release cluster_2 Stabilizer Action AP Action Potential LCC L-type Ca2+ Channel (LTCC) AP->LCC Ca_influx Ca2+ Influx LCC->Ca_influx RyR2 RyR2 Channel Ca_influx->RyR2 triggers Ca_release Ca2+ Release (CICR) RyR2->Ca_release SR_Ca SR Ca2+ Store SR_Ca->RyR2 Contraction Contraction Ca_release->Contraction Stabilizer This compound Stabilizer->RyR2 stabilizes closed state

Caption: RyR2 signaling pathway and the action of a stabilizer.

G RyR2_dys RyR2 Dysfunction (e.g., CPVT mutation) Leak Increased Diastolic SR Ca2+ Leak RyR2_dys->Leak Sparks Higher Ca2+ Spark Frequency Leak->Sparks DADs Delayed Afterdepolarizations (DADs) Leak->DADs Arrhythmia Arrhythmia Sparks->Arrhythmia DADs->Arrhythmia Stabilizer This compound Stabilizer->RyR2_dys targets Reduction Reduced Diastolic SR Ca2+ Leak Stabilizer->Reduction causes Normalization Normalization of Ca2+ Handling Reduction->Normalization leads to Antiarrhythmic Antiarrhythmic Effect Normalization->Antiarrhythmic results in

Caption: Logical flow from RyR2 dysfunction to therapeutic effect.

References

Safety Operating Guide

Personal protective equipment for handling RyR2 stabilizer-1

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling RyR2 stabilizer-1, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye Protection ANSI-approved safety glasses with side shields or goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the compound.
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If weighing outside a fume hood, a NIOSH-approved N95 or higher-rated respirator may be necessary.Minimizes inhalation of the powdered compound.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Step-by-Step Guidance
Receiving and Inspection 1. Upon receipt, visually inspect the container for any damage or leaks. 2. Verify that the product name and information on the label match the order. 3. Wear appropriate PPE (gloves and lab coat) when handling the package.
Weighing (Powder Form) 1. Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust. 2. Use a dedicated, clean spatula and weigh boat. 3. Close the primary container tightly immediately after use.
Solution Preparation 1. Prepare solutions in a chemical fume hood. 2. Add the solvent to the weighed compound slowly to avoid splashing. 3. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
Storage 1. Store the solid compound and stock solutions according to the supplier's recommendations, typically at -20°C or -80°C for long-term stability.[1] 2. Keep containers tightly sealed and store in a designated, clearly marked area away from incompatible materials.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid Compound 1. Dispose of as hazardous chemical waste in a clearly labeled, sealed container. 2. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (e.g., weigh boats, pipette tips) 1. Collect in a designated, labeled hazardous waste container. 2. Do not mix with general laboratory trash.
Solutions 1. Collect in a sealed, properly labeled hazardous waste container. 2. The container should be compatible with the solvent used.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

A Receive and Inspect Compound B Store in Designated Location (-20°C or -80°C) A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D E Prepare Stock Solution in Fume Hood D->E F Perform Experiment E->F G Dispose of Solid and Liquid Waste F->G H Decontaminate Work Area and PPE G->H

Caption: Workflow for Safe Handling of this compound.

PPE Selection Decision Pathway

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

start Task Assessment powder Handling Powder? start->powder solution Working with Solution? powder->solution No ppe_full Full PPE: - Goggles - Gloves - Lab Coat - Respirator (in fume hood) powder->ppe_full Yes end Proceed with Caution solution->end No ppe_standard Standard PPE: - Safety Glasses - Gloves - Lab Coat solution->ppe_standard Yes ppe_full->end ppe_standard->end

Caption: Decision Pathway for PPE Selection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.